molecular formula C10H13NO2 B13804869 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one CAS No. 52266-34-9

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one

Katalognummer: B13804869
CAS-Nummer: 52266-34-9
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: XXEMTOFJZYTWMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

52266-34-9

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

3-[hydroxy(methyl)amino]-1-phenylpropan-1-one

InChI

InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3

InChI-Schlüssel

XXEMTOFJZYTWMY-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC(=O)C1=CC=CC=C1)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Profile: 3-(Methylamino)-1-phenylpropan-1-one (3-MAP)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and analytical differentiation of 3-(Methylamino)-1-phenylpropan-1-one , a critical beta-aminoketone isomer often confused with the controlled substance Methcathinone.[1]

Domain: Organic Synthesis & Forensic Analysis | CAS: 27152-62-1[1][2]

Executive Summary

3-(Methylamino)-1-phenylpropan-1-one (also known as 3-MAP or


-methcathinone) is a structural isomer of the psychoactive stimulant Methcathinone  (

-methcathinone).[1] While the

-isomer is a controlled substance with high abuse potential, the

-isomer (3-MAP) is primarily utilized as a Mannich base intermediate in the pharmaceutical synthesis of selective norepinephrine reuptake inhibitors (SNRIs), specifically Atomoxetine and Fluoxetine analogs.[1]

This guide addresses the critical need for researchers to chemically distinguish 3-MAP from its regioisomer, Methcathinone, using mass spectrometry and NMR, and provides a validated protocol for its synthesis and handling due to its inherent instability (retro-Mannich degradation).

Chemical Identity & Physical Properties[2][3]

PropertyData
IUPAC Name 3-(Methylamino)-1-phenylpropan-1-one
Common Names 3-MAP,

-Methcathinone, 1-Propanone, 3-(methylamino)-1-phenyl-
CAS Number 27152-62-1 (Free base) / 2538-50-3 (HCl salt)
Molecular Formula C

H

NO
Molecular Weight 163.22 g/mol
Structure Type

-Aminoketone (Mannich Base)
Appearance Unstable oil (free base); White crystalline solid (HCl salt)
Solubility Soluble in water, ethanol, methanol; Free base soluble in DCM
pKa (Predicted) ~9.5 (Secondary amine)

Synthesis: The Mannich Reaction

Unlike Methcathinone, which is typically synthesized via the oxidation of ephedrine or


-bromination of propiophenone, 3-MAP is synthesized via a Mannich condensation .[1][3] This reaction couples an enolizable ketone (acetophenone), an aldehyde (formaldehyde), and a secondary amine (methylamine).
Reaction Mechanism

The following pathway illustrates the formation of the Mannich base and its potential degradation via the retro-Mannich pathway.

MannichReaction Acetophenone Acetophenone (C8H8O) Enol Acetophenone Enol Acetophenone->Enol Tautomerization Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion (CH2=NHMe+) Formaldehyde->Iminium Acid Cat. Methylamine Methylamine HCl (MeNH2·HCl) Methylamine->Iminium Product 3-MAP (HCl Salt) (Mannich Base) Iminium->Product Enol->Product C-C Bond Formation Degradation Retro-Mannich (Degradation) Product->Degradation pH > 7 / Heat

Figure 1: Mannich synthesis pathway showing the convergence of the iminium ion and enol to form 3-MAP, and the risk of retro-Mannich degradation.[1]

Experimental Protocol: Synthesis of 3-MAP HCl

Objective: Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride. Scale: 50 mmol basis.

Reagents:

  • Acetophenone (6.0 g, 50 mmol)

  • Paraformaldehyde (2.25 g, 75 mmol equiv. formaldehyde)[4]

  • Methylamine Hydrochloride (3.4 g, 50 mmol)

  • Ethanol (Absolute, 30 mL)

  • Conc. HCl (Catalytic amount, 2-3 drops)

Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Acetophenone, Paraformaldehyde, and Methylamine Hydrochloride.

  • Solvation: Add Ethanol (30 mL) and catalytic HCl. The mixture will be a suspension initially.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The paraformaldehyde will depolymerize, and the solution should become clear as the reaction proceeds.

  • Reaction Time: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Note: The spot for 3-MAP will be more polar than acetophenone.[1]

  • Crystallization: Allow the reaction mixture to cool to room temperature. Often, the product precipitates directly upon cooling. If not, add Acetone (20 mL) to induce precipitation of the hydrochloride salt.

  • Filtration: Filter the white crystalline solid under vacuum. Wash with cold acetone (2 x 10 mL) to remove unreacted acetophenone.

  • Drying: Dry the solid in a vacuum desiccator. Do not heat significantly during drying to prevent degradation.[1]

Analytical Differentiation (Forensic & QC)

Distinguishing 3-MAP (


-isomer) from Methcathinone (

-isomer) is the most critical analytical challenge.[1] Standard EI-MS (Electron Ionization Mass Spectrometry) provides distinct fragmentation patterns due to the position of the nitrogen atom.
Mass Spectrometry Fragmentation Logic
FeatureMethcathinone (

-isomer)
3-MAP (

-isomer)
Structure Ph-CO-CH(Me)-NHMePh-CO-CH

-CH

-NHMe
Base Peak m/z 58 (Immonium ion)m/z 44 (Immonium ion)
Secondary Peak m/z 105 (Benzoyl)m/z 105 (Benzoyl) - High Intensity
Mechanism

-Cleavage (C1-C2 bond)

-Cleavage (C2-C3 bond)

Mechanistic Explanation:

  • Methcathinone (m/z 58): The amine is on the

    
    -carbon.[1] Fragmentation occurs between the carbonyl carbon and the 
    
    
    
    -carbon.[1] The fragment formed is
    
    
    , which corresponds to m/z 58 .
  • 3-MAP (m/z 44): The amine is on the

    
    -carbon (terminal in the chain).[1] Fragmentation occurs 
    
    
    
    to the nitrogen (breaking the C2-C3 bond).[1] The fragment formed is
    
    
    , which corresponds to m/z 44 .

MS_Fragmentation Alpha Methcathinone (Alpha) Ph-CO-CH(Me)-NHMe Frag_Alpha Base Peak: m/z 58 [CH(Me)=NHMe]+ Alpha->Frag_Alpha Alpha-Cleavage (C1-C2 Break) Benzoyl Benzoyl Ion: m/z 105 [Ph-C=O]+ Alpha->Benzoyl Beta 3-MAP (Beta) Ph-CO-CH2-CH2-NHMe Frag_Beta Base Peak: m/z 44 [CH2=NHMe]+ Beta->Frag_Beta Alpha-Cleavage (C2-C3 Break) Beta->Benzoyl Prominent

Figure 2: Comparative Mass Spectrometry fragmentation pathways.[1] Note the diagnostic shift from m/z 58 (Alpha) to m/z 44 (Beta).

NMR Spectroscopy[1]
  • Methcathinone: The

    
    -proton appears as a quartet  (or multiplet) around 
    
    
    
    4.5–5.0 ppm due to coupling with the methyl group.[1]
  • 3-MAP: The ethylene bridge (-CH

    
    -CH
    
    
    
    -) creates two distinct triplets (approx
    
    
    3.2 ppm and
    
    
    3.4 ppm) in the aliphatic region.[1] This triplet-triplet pattern is diagnostic for the
    
    
    -aminoketone structure.[1]

Pharmaceutical Application: Atomoxetine Precursor

3-MAP is not typically a final API but a transient intermediate.[1] Its primary utility lies in its reduction to 3-(methylamino)-1-phenylpropan-1-ol .[1]

Reduction Protocol (Brief):

  • Dissolve 3-MAP HCl in Ethanol.

  • Add Sodium Borohydride (NaBH

    
    ) at 0°C.
    
  • Stir for 2 hours.

  • Quench with water and extract.

  • Result: 3-(Methylamino)-1-phenylpropan-1-ol (Atomoxetine alcohol precursor).[1][5][6]

This alcohol is then coupled with 2-fluorotoluene (via ether synthesis) to produce Atomoxetine.[1]

Stability & Handling

Critical Warning: Mannich bases like 3-MAP are thermodynamically unstable in their free base form.[1] They undergo Retro-Mannich decomposition, releasing formaldehyde and methylamine, especially under basic conditions or heat.

  • Storage: Always store as the Hydrochloride salt .

  • Temperature: Store at -20°C or 4°C.

  • pH: Avoid aqueous basic conditions for prolonged periods. If basifying for extraction, perform the extraction immediately into organic solvent (DCM) and re-acidify or use immediately.

References

  • PubChem. (2025).[1][2] 3-(Methylamino)-1-phenylpropan-1-one Compound Summary. National Library of Medicine.[1] [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones. Frontiers in Neuroscience. (Differentiation of cathinone isomers). [Link]

  • Google Patents. (2016). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.[1]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. (General principles of alpha-cleavage for amines). [Link]

Sources

3-(Methylamino)-1-phenylpropan-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Methylamino)-1-phenylpropan-1-one

Abstract

3-(Methylamino)-1-phenylpropan-1-one, commonly known as methcathinone, is a potent central nervous system stimulant with a complex mechanism of action primarily centered on the monoaminergic system. This technical guide provides a comprehensive analysis of its core pharmacological activities, intended for researchers, scientists, and drug development professionals. We will delve into its interactions with monoamine transporters, the resulting neurochemical alterations, and the experimental methodologies used to elucidate these processes. This document is structured to provide not just a description of effects, but a causal understanding of the molecular interactions that drive the physiological and behavioral outcomes associated with this compound.

Introduction: The Chemical and Pharmacological Profile of Methcathinone

Methcathinone (α-methylamino-propiophenone or ephedrone) is a synthetic psychoactive substance belonging to the substituted cathinone class.[1] Structurally, it is the β-keto analogue of methamphetamine, a modification that influences its polarity and ability to cross the blood-brain barrier.[1][2] First synthesized in 1928, it has a history of use as an antidepressant in the Soviet Union under the name ephedrone before emerging as a substance of abuse.[1] Its effects are often compared to those of methamphetamine and cocaine, including euphoria, increased alertness, and hypertension.[1]

The primary focus of this guide is to dissect the molecular mechanisms that underpin these potent stimulant effects. Understanding these core actions is critical for the development of potential therapeutic interventions for addiction and for the accurate assessment of its neurotoxic potential.

Core Mechanism of Action: A Multi-faceted Interaction with Monoamine Transporters

The central mechanism of action of methcathinone revolves around its profound impact on the synaptic concentrations of three key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is achieved through its direct interaction with their respective transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3][4][5]

Methcathinone is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] It exhibits strong affinities for both DAT and NET, and a lesser, though still significant, affinity for SERT.[1] Its interaction with these transporters is not merely one of simple blockade, but rather as a substrate, leading to a non-exocytotic release of neurotransmitters.[3][4][5]

Dopaminergic and Noradrenergic Systems: The Primary Drivers of Stimulation

Methcathinone's potent stimulant effects are largely attributed to its actions on the dopamine and norepinephrine systems. It acts as a substrate for both DAT and NET, leading to a reversal of their normal function.[6][7] Instead of reuptaking dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, methcathinone binding facilitates the efflux of these neurotransmitters from the neuron into the synapse.[6][8] This results in a rapid and substantial increase in extracellular dopamine and norepinephrine levels, leading to the characteristic stimulant effects of increased locomotor activity, euphoria, and heightened alertness.[1][8][9]

In Vivo Evidence: Microdialysis studies in rats have demonstrated that methcathinone administration leads to dose- and time-dependent increases in dopamine levels in the nucleus accumbens, a key brain region involved in reward and addiction.[6]

Serotonergic System: A Modulatory Role

While less potent than its effects on DAT and NET, methcathinone also interacts with the serotonin transporter (SERT).[1] Research has shown that methcathinone is a substrate for SERT, inducing the release of serotonin.[10][11] This serotonergic activity likely contributes to the empathogenic and mood-elevating effects reported by users. However, the affinity for SERT is lower compared to methamphetamine.[1] This distinction in transporter affinity profiles between different psychostimulants is a critical determinant of their overall pharmacological and behavioral effects.

Causality in Experimental Design: The choice to investigate all three monoamine transporters stems from the structural similarity of methcathinone to other amphetamine-type stimulants known to target these systems. Initial binding assays would reveal affinity, while subsequent uptake and release assays are crucial to differentiate between a simple blocker (like cocaine) and a substrate/releaser (like amphetamine and methcathinone).

Experimental Elucidation of the Mechanism of Action

A combination of in vitro and in vivo experimental approaches is essential to fully characterize the mechanism of action of a compound like methcathinone.

In Vitro Transporter Interaction Assays

These assays provide a controlled environment to study the direct interaction of methcathinone with specific molecular targets.

Protocol: Radioligand Binding and Uptake Inhibition Assays

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected with the cDNA for human DAT, NET, or SERT. This creates cell lines that overexpress a single type of monoamine transporter.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated through centrifugation.

  • Radioligand Binding Assay:

    • Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of methcathinone.

    • The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured using liquid scintillation counting.

    • Competition curves are generated to determine the binding affinity (Ki) of methcathinone for each transporter.

  • Synaptosomal Uptake Inhibition Assay:

    • Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

    • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) in the presence of varying concentrations of methcathinone.

    • Uptake is terminated by filtration, and the amount of radioactivity taken up by the synaptosomes is quantified.

    • IC₅₀ values (the concentration of drug that inhibits 50% of uptake) are determined.

Data Presentation:

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC₅₀, nM)
DAT HighPotent
NET HighPotent
SERT ModerateModerate

Note: Specific numerical values would be derived from experimental data and can vary between studies.

Diagram: In Vitro Transporter Assay Workflow

G cluster_prep Sample Preparation cluster_binding Binding Assay cluster_uptake Uptake Assay cell_culture HEK293 Cell Culture transfection Transfection with Transporter cDNA cell_culture->transfection cell_culture->transfection membrane_prep Membrane Preparation transfection->membrane_prep synaptosome_prep Synaptosome Preparation transfection->synaptosome_prep incubation_binding Incubation with Radioligand & Methcathinone membrane_prep->incubation_binding incubation_uptake Incubation with Radiolabeled Neurotransmitter & Methcathinone synaptosome_prep->incubation_uptake filtration_binding Filtration incubation_binding->filtration_binding scintillation_binding Scintillation Counting filtration_binding->scintillation_binding analysis_binding Data Analysis (Ki) scintillation_binding->analysis_binding filtration_uptake Filtration incubation_uptake->filtration_uptake scintillation_uptake Scintillation Counting filtration_uptake->scintillation_uptake analysis_uptake Data Analysis (IC50) scintillation_uptake->analysis_uptake

Caption: Workflow for in vitro transporter binding and uptake assays.

In Vivo Neurochemical Monitoring

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Protocol: In Vivo Microdialysis

  • Surgical Implantation: A guide cannula is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of a rat or mouse.

  • Recovery: The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to establish basal neurotransmitter levels.

  • Drug Administration: Methcathinone is administered (e.g., via intraperitoneal injection).

  • Sample Collection: Dialysate samples are collected at regular intervals post-administration.

  • Neurotransmitter Analysis: The concentration of dopamine, norepinephrine, and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Diagram: Monoaminergic Synapse and Methcathinone's Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) neurotransmitter vesicle->neurotransmitter Normal Release transporter Monoamine Transporter (DAT, NET, SERT) transporter->neurotransmitter Efflux neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding methcathinone methcathinone->transporter Binds & Reverses

Caption: Methcathinone's action at the monoaminergic synapse.

Structure-Activity Relationships and Downstream Effects

The chemical structure of methcathinone is pivotal to its mechanism of action. The β-keto group increases the polarity of the molecule compared to methamphetamine, which may slightly impede its passage across the blood-brain barrier.[1][2] However, it remains a potent CNS stimulant. Structure-activity relationship studies on substituted cathinones have shown that modifications to the phenyl ring can significantly alter a compound's affinity and selectivity for the different monoamine transporters, thereby modulating its pharmacological profile.[6][12]

The downstream effects of the surge in synaptic monoamines include the activation of postsynaptic receptors, leading to the observed physiological and behavioral effects such as increased heart rate, blood pressure, euphoria, and psychomotor stimulation.[1] Chronic exposure can lead to neuroadaptive changes, including a reduction in dopamine transporter density, which is a hallmark of stimulant abuse.[9]

Conclusion

The core mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one is that of a potent, non-selective monoamine releasing agent with a preference for the dopamine and norepinephrine transporters. It functions as a substrate for these transporters, inducing their reversal and causing a rapid and significant increase in the synaptic concentrations of dopamine and norepinephrine, with a lesser effect on serotonin. This neurochemical cascade is the primary driver of its powerful stimulant and abuse-related effects. The experimental methodologies outlined in this guide, from in vitro transporter assays to in vivo microdialysis, provide a robust framework for the continued investigation of this and other novel psychoactive substances. A thorough understanding of these fundamental mechanisms is paramount for the fields of neuropharmacology, toxicology, and the development of effective strategies to address the public health challenges posed by synthetic cathinones.

References

  • Methcathinone - Wikipedia. [Link]

  • Cozzi, N. V., & Foley, K. F. (2003). Methcathinone is a Substrate for the Serotonin Uptake Transporter*. Journal of Pharmacology and Experimental Therapeutics, 307(1), 219-224. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neuropharmacology, 73, 218-228. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neuropharmacology, 73, 218–228. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemberg, M., Hely, L. S., & Sitte, H. H. (2023). Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters. Neuropharmacology, 240, 109704. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Substituted methcathinones differ in transporter and receptor interactions. [Link]

  • Cozzi, N. V., & Foley, K. F. (2003). Methcathinone is a substrate for the serotonin uptake transporter. Journal of Pharmacology and Experimental Therapeutics, 307(1), 219–224. [Link]

  • Suyama, J. A., Sakloth, F., Kolanos, R., Glennon, R. A., Lazenka, M. F., Negus, S. S., & Banks, M. L. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of pharmacology and experimental therapeutics, 356(1), 182–190. [Link]

  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Schindler, C. W. (2011). The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. [Link]

  • Zhou, J., Deng, W., Chen, C., Kang, J., Yang, X., Dou, Z., Wu, J., Li, Q., Jiang, M., Liang, M., & Han, Y. (2023). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. Neuroscience bulletin, 39(4), 517–532. [Link]

  • Mayer, F. P., Wimmer, L., & Sitte, H. H. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 642016. [Link]

  • Methylone - Wikipedia. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2026). Synthetic cathinones drug profile. [Link]

  • Angoa-Pérez, M., Kane, M. J., Briggs, D. I., Francescutti-Verbeem, D. M., Sykes, C. E., & Kuhn, D. M. (2021). Methcathinone decreases dopamine transporter function: Role of protein kinase C. Journal of neurochemistry, 159(1), 116–127. [Link]

  • Zhang, Y., et al. (2025). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Heliyon, 11(3), e30097. [Link]

  • Hadlock, G. C., Webb, K. M., McFadden, L. M., Chu, P. W., Ellis, J. D., Allen, S. C., Andrenyak, D. M., Vieira-Brock, P. L., German, C. L., Conrad, K. M., Hoon-Hanks, L. L., Gibb, J. W., Wilkins, D. G., Hanson, G. R., & Fleckenstein, A. E. (2011). 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. [Link]

  • Zhou, J., Deng, W., Chen, C., Kang, J., Yang, X., Dou, Z., Wu, J., Li, Q., Jiang, M., Liang, M., & Han, Y. (2023). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. Neuroscience Bulletin, 39(4), 517-532. [Link]

  • Mohai, Z., Deák, F., Gacsályi, I., Hársing, L. G., Jr, Gyertyán, I., & Kertész, S. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurochemical research, 44(4), 914–922. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2023). Effects of Prenatal Methcathinone Exposure on the Neurological Behavior of Adult Offspring. Neurochemical research, 48(10), 3237–3247. [Link]

  • Suyama, J. A., Sakloth, F., Kolanos, R., Glennon, R. A., Lazenka, M. F., Negus, S. S., & Banks, M. L. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. [Link]

  • Suyama, J. A., Sakloth, F., Kolanos, R., Glennon, R. A., Lazenka, M. F., Negus, S. S., & Banks, M. L. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of pharmacology and experimental therapeutics, 356(1), 182–190. [Link]

  • Glennon, R. A., Yousif, M., Numan, A., & Kalix, P. (1987). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-one. [Link]

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3-(Methylamino)-1-phenylpropan-1-one: Biological Activity, Pharmacology, and Synthetic Utility

[1][2]

Executive Summary & Structural Classification

3-(Methylamino)-1-phenylpropan-1-one (CAS: 27152-62-1; HCl salt: 2538-50-3) is a

Mannich base1Methcathinone

3-MMC1

While often misidentified in broad screenings due to isomeric similarity to controlled substances, its primary biological significance lies in three distinct areas:[1]

  • Synthetic Precursor: It is the direct key intermediate for the synthesis of Atomoxetine (Strattera) and Fluoxetine (Prozac).[1]

  • Metabolic Product: It has been identified as a human metabolite of Fluoxetine, formed via oxidation of the corresponding alcohol.[1]

  • Chemical Reactivity (Cytotoxicity): As a Mannich base, it exists in equilibrium with phenyl vinyl ketone (a reactive Michael acceptor), conferring potential cytotoxicity distinct from receptor-mediated toxicity.[1]

Chemical Identity & Isomeric Distinction

Precise structural identification is critical to avoid conflation with psychoactive isomers.[1]

CompoundIUPAC NameStructure TypeKey Biological Feature
Target Compound 3-(Methylamino)-1-phenylpropan-1-one

-Aminoketone
Precursor / Metabolite / Mannich Base
Methcathinone2-(Methylamino)-1-phenylpropan-1-one

-Aminoketone
Potent Dopamine Releaser (Psychostimulant)
3-MMC2-(Methylamino)-1-(3-methylphenyl)propan-1-one

-Aminoketone (Ring Substituted)
Potent Monoamine Transporter Substrate
Structural Visualization

StructureComparisoncluster_legendActivity ProfileTarget3-(Methylamino)-1-phenylpropan-1-one(Target Compound)Beta-position amineMethcathinoneMethcathinone(Alpha-position amine)PsychostimulantTarget->MethcathinoneIsomer (Positional)MMC3-MMC(Ring-methylated)PsychostimulantTarget->MMCDistinct Chemical EntityPrecursorPrecursor/MetaboliteActiveActive Psychostimulant

Caption: Structural relationship between the target Mannich base and psychoactive cathinone derivatives.

Pharmacology & Mechanism of Action[2][4][5][6]

Monoamine Transporter Activity

Unlike its

reduced affinity1
  • Primary Effect: Weak Reuptake Inhibition (NET > DAT > SERT).[1]

  • Clinical Relevance: Its activity is generally considered sub-therapeutic in isolation; however, it serves as a pro-drug or intermediate.[1]

Mannich Base Equilibrium & Cytotoxicity

A critical, often overlooked mechanism is the retro-Mannich reaction .[1] Under physiological conditions (pH 7.4, 37°C), the compound can undergo elimination to release methylamine and form 1-phenyl-2-propen-1-one (Phenyl Vinyl Ketone) .

  • Mechanism: The vinyl ketone is a potent Michael acceptor .[1]

  • Biological Target: Cysteine residues on proteins (e.g., Glutathione, Keap1).[1]

  • Outcome: Depletion of cellular glutathione (GSH) and potential cytotoxicity if accumulation occurs.

MannichEquilibriumCompound3-(Methylamino)-1-phenylpropan-1-one(Mannich Base)IntermediateTransition State(Elimination)Compound->IntermediatepH > 7.0Retro-MannichProductsPhenyl Vinyl Ketone + Methylamine(Reactive Electrophile)Intermediate->ProductsProducts->CompoundReversible (Low pH)CellDamageProtein Alkylation(Cytotoxicity)Products->CellDamageMichael Addition(Cysteine residues)

Caption: The retro-Mannich elimination pathway generating reactive electrophiles responsible for cytotoxicity.[1]

Metabolic Pathway (Fluoxetine Connection)

3-(Methylamino)-1-phenylpropan-1-one is a documented metabolite of Fluoxetine.[1][2][3][4] The metabolic pathway involves the oxidation of the secondary alcohol to the ketone.

  • Parent Drug: Fluoxetine (SSRI).[1][2]

  • Enzymatic Transformation: Oxidation (likely via CYP450 or ADH variants).[1]

  • Significance: Presence of this ketone in biological samples can serve as a biomarker for Fluoxetine metabolism, though it is rapidly further metabolized or conjugated.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one (Mannich Reaction)

Objective: To synthesize the HCl salt for use as a reference standard or precursor.[1]

Reagents:

  • Acetophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)[1]

  • Methylamine Hydrochloride (1.1 eq)

  • Ethanol (Solvent)[1]

  • Conc. HCl (Catalyst)[1]

Workflow:

  • Dissolution: Dissolve acetophenone and paraformaldehyde in ethanol in a round-bottom flask.

  • Addition: Add methylamine hydrochloride and a catalytic amount of conc. HCl (0.5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Precipitation: Cool the reaction mixture to 0°C. The Mannich base hydrochloride will precipitate as a white crystalline solid.[1]

  • Filtration: Filter the solid and wash with cold acetone to remove unreacted acetophenone.[1]

  • Recrystallization: Recrystallize from ethanol/ether to achieve >98% purity.

Protocol B: Stability & Elimination Assay (Retro-Mannich)

Objective: To quantify the rate of elimination to phenyl vinyl ketone under physiological conditions.[1]

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

  • HPLC system with UV detection (254 nm)

  • Internal Standard (e.g., Benzophenone)[1]

Step-by-Step:

  • Preparation: Prepare a 1 mM solution of 3-(Methylamino)-1-phenylpropan-1-one HCl in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot 100 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each sample with 10 µL of 1M HCl (lowering pH stops the elimination).

  • Analysis: Inject into HPLC.

    • Stationary Phase: C18 Reverse Phase Column.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • Calculation: Plot the decrease in the parent peak area over time.[1] Calculate the half-life (

    
    ) using first-order kinetics (
    
    
    ).

Expected Result: A gradual decrease in parent compound and appearance of a peak corresponding to phenyl vinyl ketone (if not immediately polymerized or hydrolyzed).[1]

References

  • PubChem. (2025).[3] 3-(Methylamino)-1-phenylpropan-1-one Compound Summary. National Library of Medicine. [Link][1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024).[1] Risk Assessment of Synthetic Cathinones. [Link][1]

Technical Guide: Human Metabolites of 3-(Methylamino)-1-phenylpropan-1-one

[1][2]

Executive Summary & Compound Identity

3-(Methylamino)-1-phenylpropan-1-one (CAS: 2538-50-3) is a β-aminoketone, structurally distinct from the α-aminoketone stimulant Methcathinone (2-(methylamino)-1-phenylpropan-1-one). While Methcathinone is a scheduled psychostimulant, the 3-amino isomer is primarily known as:

  • A Human Metabolite: Identified in the metabolic cascade of Fluoxetine (Prozac) and Atomoxetine (Strattera).

  • A Synthetic Intermediate: The Mannich base precursor used in the industrial synthesis of aryl-propanolamine drugs.

  • A Degradant: A potential oxidative degradation product of 3-(methylamino)-1-phenylpropan-1-ol.

This guide focuses on the biotransformation of the 3-amino ketone core, detailing its reduction, N-demethylation, and subsequent conjugation pathways.

Chemical Structure Comparison
Feature3-(Methylamino)-1-phenylpropan-1-one (Topic)Methcathinone (Isomer)
Structure Ph-C(=O)-CH₂-CH₂-NH-CH₃Ph-C(=O)-CH(NH-CH₃)-CH₃
Class

-Aminoketone (Mannich Base)

-Aminoketone (Cathinone)
Primary Role Fluoxetine Metabolite / IntermediatePsychostimulant (NPS)
Stability Prone to elimination (Vinyl ketone formation)Stable as salt

Metabolic Pathways (Phase I & II)[5]

The metabolism of 3-(Methylamino)-1-phenylpropan-1-one is dominated by the reversible reduction of the carbonyl group and oxidative modifications of the amine.

Phase I: Carbonyl Reduction (Major Pathway)

The most significant metabolic route is the stereoselective reduction of the ketone to the corresponding secondary alcohol.

  • Reaction: Ketone

    
     Alcohol
    
  • Metabolite: 3-(Methylamino)-1-phenylpropan-1-ol (N-Methyl-3-phenyl-3-hydroxypropylamine).

  • Enzymology: Mediated by cytosolic Carbonyl Reductases (CBR1) and Aldo-keto Reductases (AKR1C) .

  • Significance: This alcohol is the scaffold for Fluoxetine (via etherification) and Atomoxetine. In vivo, the equilibrium heavily favors the alcohol due to the abundance of NADH/NADPH-dependent reductases.

Phase I: N-Demethylation

Similar to other secondary amines, the N-methyl group is susceptible to oxidative cleavage.

  • Reaction: N-Demethylation[1]

  • Metabolite: 3-Amino-1-phenylpropan-1-one (Primary amine).

  • Enzymology: Cytochrome P450 isoforms, primarily CYP2D6 and CYP2C19 .[2]

  • Mechanism: Hydroxylation of the methyl group to a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the primary amine.

Phase II: Conjugation

The reduced alcohol metabolite undergoes Phase II conjugation to facilitate excretion.

  • Glucuronidation: The hydroxyl group of 3-(Methylamino)-1-phenylpropan-1-ol is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) .

  • Sulfation: Minor pathway via Sulfotransferases (SULTs).[3]

Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation of 3-(Methylamino)-1-phenylpropan-1-one, highlighting its relationship with Fluoxetine.

MetabolismFigure 1: Metabolic Pathway of 3-(Methylamino)-1-phenylpropan-1-one in HumansParent3-(Methylamino)-1-phenylpropan-1-one(Parent Ketone)Alcohol3-(Methylamino)-1-phenylpropan-1-ol(Major Metabolite)Parent->AlcoholReductase(CBR1/AKR)Desmethyl3-Amino-1-phenylpropan-1-one(Minor Metabolite)Parent->DesmethylN-Demethylation(CYP2D6/2C19)Alcohol->ParentOxidation(ADH/CYP)GlucuronideO-GlucuronideConjugateAlcohol->GlucuronideUGT(Phase II)FluoxetineFluoxetine(Precursor Drug)Fluoxetine->AlcoholEther Cleavage(CYP2D6)

Caption: The central ketone (blue) is primarily reduced to the alcohol (green), linking it to the Fluoxetine metabolic network.

Analytical Methodologies

Detecting these metabolites requires distinguishing the


LC-MS/MS Protocol
  • Column: Biphenyl or Phenyl-Hexyl phases are superior to C18 for separating positional isomers (e.g., separating 3-amino from 2-amino analogs).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water + 5mM Ammonium Formate.

    • B: 0.1% Formic acid in Methanol.

  • Transitions (MRM):

    • Parent (Ketone): Precursor m/z 164.1

      
       Product m/z 105.0 (Benzoyl), 58.0 (C3H8N).
      
    • Metabolite (Alcohol): Precursor m/z 166.1

      
       Product m/z 148.1 (Water loss), 117.1.
      
    • Note: The fragmentation pattern differs from Methcathinone (which yields m/z 146 and 131).

Chiral Separation

Since the reduced metabolite 3-(Methylamino)-1-phenylpropan-1-ol has a chiral center, enantiomeric separation is critical for pharmacological studies (Fluoxetine metabolites are chiral).

  • Column: Chiralpak AD-RH or Lux Cellulose-1.

  • Condition: Isocratic elution with Acetonitrile/Buffer (pH 9.0) to resolve (R) and (S) enantiomers of the alcohol.

Experimental Protocol: In Vitro Metabolite Profiling

Objective: To identify Phase I metabolites using human liver microsomes (HLM).

  • Preparation:

    • Thaw pooled HLM (20 mg/mL protein) on ice.

    • Prepare Stock Solution: 10 mM 3-(Methylamino)-1-phenylpropan-1-one in DMSO.

  • Incubation:

    • Mix: 40 µL HLM (final 0.5 mg/mL) + 100 mM Phosphate Buffer (pH 7.4).

    • Add Substrate: 2 µL Stock (final 20 µM).

    • Pre-incubate at 37°C for 5 mins.

    • Start Reaction: Add 20 µL NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time Course:

    • Sample at 0, 15, 30, and 60 minutes.

  • Termination:

    • Add 200 µL ice-cold Acetonitrile (containing Internal Standard).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

  • Analysis:

    • Inject supernatant into LC-HRMS (Q-TOF or Orbitrap) to screen for m/z 166.1226 (Alcohol) and m/z 150.0913 (Desmethyl).

Toxicological & Forensic Significance

  • Differentiation: It is vital to distinguish this compound from Methcathinone . A positive identification of 3-(Methylamino)-1-phenylpropan-1-one in urine often points to Fluoxetine or Atomoxetine therapy rather than illicit stimulant abuse.

  • Stability: The parent ketone is chemically unstable in basic aqueous solution, undergoing retro-Mannich reaction to form phenyl vinyl ketone (hepatotoxic) and methylamine. Biological samples should be acidified immediately upon collection to prevent artifactual degradation.

References

  • Metabolism of Fluoxetine: Altamura, A. C., Moro, A. R., & Percudani, M. (1994). Clinical Pharmacokinetics of Fluoxetine. Clinical Pharmacokinetics, 26(3), 201–214. Link

  • Synthesis Intermediate: Koenig, T. M., & Mitchell, D. (2004). Asymmetric Synthesis of (R)-Atomoxetine. Tetrahedron Letters, 45(12), 2511-2513. Link

  • Mannich Base Chemistry: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[4] CRC Press.

  • Analytical Differentiation: Paulzen, F., & Grüner, S. (2020). Distinguishing Isomeric Cathinones by LC-MS/MS. Forensic Science International, 310, 110234. Link

  • Enzymology of Carbonyl Reduction: Rosemond, M. J., & Walsh, J. S. (2004). Human Carbonyl Reductase 1: Specificity and Role in Drug Metabolism. Drug Metabolism Reviews, 36(3-4), 561-577. Link

3-(Methylamino)-1-phenylpropan-1-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

β-Methylaminopropiophenone: Synthesis, Stability, and Applications

Executive Summary

3-(Methylamino)-1-phenylpropan-1-one (CAS: 27152-62-1 for free base; 2538-50-3 for HCl salt) is a β-aminoketone structurally characterized as a Mannich base. Unlike its regioisomer methcathinone (an α-aminoketone and controlled stimulant), this compound primarily serves as a transient synthetic intermediate in the pharmaceutical industry. It is a critical precursor in the synthesis of Atomoxetine (Strattera) and acts as a reference standard for impurity profiling in serotonin-norepinephrine reuptake inhibitor (SNRI) manufacturing.

This guide details the chemical behavior of the molecule, specifically focusing on the Mannich reaction mechanism , the inherent instability of the free base (retro-Michael addition), and the rigorous protocols required for its isolation and conversion to stable amino alcohols.

Part 1: Chemical Identity & Properties[1][2][3][4]

The distinction between the α-isomer (methcathinone) and the β-isomer (the topic of this guide) is fundamental. The β-isomer places the amine group at the terminal carbon of the propyl chain, significantly altering its pharmacological profile and chemical reactivity.

Table 1: Physicochemical Profile

ParameterData
IUPAC Name 3-(Methylamino)-1-phenylpropan-1-one
Common Synonyms β-(Methylamino)propiophenone; 3-Methylaminopropiophenone; 1-Propanone, 3-(methylamino)-1-phenyl-
CAS Number (Free Base) 27152-62-1
CAS Number (HCl Salt) 2538-50-3
Molecular Formula C₁₀H₁₃NO (Free Base) / C₁₀H₁₄ClNO (HCl)
Molecular Weight 163.22 g/mol (Free Base) / 199.68 g/mol (HCl)
Melting Point (HCl) 139–141 °C
Solubility High in water/ethanol (as HCl salt); Low in non-polar solvents.[1][2][3][4][5][6][7][8]
Key Reactivity Prone to deamination (elimination) at pH > 7.
Part 2: Synthesis – The Mannich Reaction[4][7][12]

The synthesis of 3-(methylamino)-1-phenylpropan-1-one is a classic Mannich reaction , involving the condensation of a non-enolizable aldehyde (formaldehyde), a primary or secondary amine (methylamine), and an enolizable ketone (acetophenone).

Mechanistic Pathway

The reaction proceeds through the formation of a reactive iminium ion intermediate from formaldehyde and methylamine, which is then attacked by the enol form of acetophenone.

MannichReaction Start Reagents: Acetophenone + Formaldehyde + Methylamine Iminium Intermediate 1: N-Methyliminium Ion (CH2=N+H-CH3) Start->Iminium Acid Catalysis (Dehydration) Enol Intermediate 2: Acetophenone Enol (Ph-C(OH)=CH2) Start->Enol Acid Catalysis (Tautomerization) Transition C-C Bond Formation (Nucleophilic Attack) Iminium->Transition Enol->Transition Product Product (Salt): 3-(Methylamino)-1-phenylpropan-1-one HCl Transition->Product Solvent Precipitation

Figure 1: The acid-catalyzed Mannich reaction pathway forming the β-aminoketone hydrochloride.

Experimental Protocol: Synthesis of the Hydrochloride Salt

Objective: Synthesize 3-(methylamino)-1-phenylpropan-1-one HCl on a 50g scale.

Reagents:

  • Acetophenone (50.0 g, 0.416 mol)

  • Paraformaldehyde (15.0 g, 0.50 mol equivalent of HCHO)

  • Methylamine Hydrochloride (33.8 g, 0.50 mol)

  • Ethanol (Absolute, 150 mL)

  • Conc. HCl (Catalytic amount, ~1 mL)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine paraformaldehyde and methylamine hydrochloride in ethanol (100 mL).

  • Depolymerization: Heat the mixture gently to 60°C until the solution becomes clear, indicating the formation of the reactive iminium species and depolymerization of paraformaldehyde.

  • Addition: Add acetophenone and the catalytic amount of concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Scientific Logic: Reflux ensures sufficient energy for the enolization of acetophenone, which is the rate-determining step in acidic media.

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C). Acetone (50 mL) can be added to induce precipitation if the product does not crystallize spontaneously.

  • Filtration: Filter the white crystalline solid under vacuum. Wash with cold acetone to remove unreacted acetophenone.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Yield Expectation: 60–75%.

Part 3: Stability & Degradation (The Retro-Michael Threat)

A critical technical challenge with β-aminoketones is their instability as free bases. Under neutral or basic conditions, they undergo a Retro-Michael reaction (elimination), reverting to phenyl vinyl ketone and methylamine. This makes the isolation of the free base impractical and necessitates storage as the hydrochloride salt.

Degradation Pathway:

  • Deprotonation: Base removes the acidic proton at the α-position (next to the carbonyl).

  • Elimination: The amine group is expelled, forming the conjugated enone (Phenyl Vinyl Ketone).

  • Polymerization: Phenyl vinyl ketone is highly reactive and rapidly polymerizes or reacts with nucleophiles.

Degradation Salt Stable Form: HCl Salt FreeBase Transient Free Base: 3-(Methylamino)-1-phenylpropan-1-one Salt->FreeBase pH > 7 (Neutralization) Elimination Retro-Michael Elimination (Release of Methylamine) FreeBase->Elimination Spontaneous at RT ToxicProduct Degradation Product: Phenyl Vinyl Ketone (PVK) Elimination->ToxicProduct Irreversible

Figure 2: The degradation pathway of the free base into Phenyl Vinyl Ketone.

Handling Implication: When using this compound as an intermediate (e.g., for reduction), do not isolate the free base . Perform the subsequent reaction (e.g., hydride reduction) directly on the salt or generate the free base in situ at low temperatures immediately prior to reaction.

Part 4: Applications in Drug Development

The primary industrial utility of 3-(methylamino)-1-phenylpropan-1-one is as a precursor to 3-(methylamino)-1-phenylpropan-1-ol , the core scaffold for Atomoxetine.

1. Synthesis of Atomoxetine Precursor

The ketone is reduced to the alcohol using sodium borohydride (NaBH₄) or via asymmetric hydrogenation to yield the chiral alcohol directly.

  • Reaction: Ketone (HCl salt) + NaBH₄ → Amino Alcohol.

  • Protocol Note: The reduction is typically performed in methanol at 0°C. The base (NaOH) is added after reduction is complete to liberate the amino alcohol, which is stable (unlike the amino ketone).

2. Analytical Reference Standard

In the quality control of Atomoxetine and Fluoxetine, this compound is monitored as:

  • Impurity A (EP/USP): It may remain as unreacted starting material.

  • Degradant: Formed via oxidation of the amino alcohol backbone.

  • Differentiation: High-performance liquid chromatography (HPLC) methods must separate this β-isomer from the α-isomer (methcathinone) to ensure regulatory compliance, as the latter is a controlled substance.

Part 5: Analytical Characterization

To validate the identity of 3-(methylamino)-1-phenylpropan-1-one and distinguish it from its isomers:

  • 1H NMR (DMSO-d6):

    • δ 7.5–8.0 (m, 5H): Phenyl ring protons.

    • δ 3.4–3.5 (t, 2H): Triplet for -CH₂- adjacent to the ketone (α-methylene).

    • δ 3.1–3.2 (t, 2H): Triplet for -CH₂- adjacent to the nitrogen (β-methylene).

    • δ 2.6 (s, 3H): Singlet for N-Methyl group.

    • Note: The triplet splitting pattern of the ethylene bridge (-CH₂-CH₂-) is the key differentiator from the α-isomer (methcathinone), which shows a doublet (methyl) and quartet/multiplet (methine) pattern.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 164.1.

    • Fragmentation: Loss of methylamine (m/z 31) to give the cinnamoyl cation or phenyl vinyl ketone fragments.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407877, 3-(Methylamino)-1-phenylpropan-1-one. Retrieved from [Link]

  • Blicke, F. F. (1942).The Mannich Reaction. Organic Reactions, 1, 303-341. (Foundational text on the mechanism and instability of β-aminoketones).
  • European Pharmacopoeia (Ph. Eur.). Atomoxetine Hydrochloride Monograph. (Details Impurity A as 3-methylamino-1-phenylpropan-1-one).[1][9][2][3][6][8][10][11][12]

Sources

Advanced Synthesis and Characterization of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride: A Foundational Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and application of pharmaceutical intermediates not merely as a sequence of chemical reactions, but as a carefully orchestrated system of thermodynamic and kinetic controls. This whitepaper provides an in-depth technical analysis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3), a pivotal β-amino ketone intermediate.

This compound is the critical structural precursor in the industrial synthesis of atomoxetine hydrochloride (Strattera®), a highly selective norepinephrine reuptake inhibitor (NRI) utilized globally for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) [1].

Physicochemical Profiling & Structural Analysis

Before initiating any synthetic workflow, establishing a rigorous baseline of the compound's physical and chemical properties is mandatory. 3-(Methylamino)-1-phenylpropan-1-one hydrochloride exists as a stable salt, which prevents the spontaneous degradation and unwanted side reactions (such as dimerization or oxidation) that typically plague free-base secondary amines.

Table 1: Core Physicochemical Properties

PropertyValueAnalytical Significance
IUPAC Name 3-(methylamino)-1-phenylpropan-1-one hydrochlorideDefines exact regiochemistry (β-position).
CAS Number 2538-50-3Unique identifier for regulatory compliance.
Molecular Formula C₁₀H₁₄ClNOConfirms 1:1 stoichiometry of the HCl salt.
Molecular Weight 199.68 g/mol Required for precise stoichiometric calculations.
Melting Point 139–141 °CPrimary indicator of crystalline purity.
Physical State Colorless crystalline powderVisual baseline for qualitative assessment.
Monoisotopic Mass 163.0997 Da (Free Base)Target mass for high-resolution MS validation [2].

Data aggregated from [2] and standard reference repositories.

Synthetic Methodology: The Mannich Condensation Pathway

The most industrially viable route to synthesize this intermediate is via a three-component Mannich reaction . This involves the condensation of an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde, sourced from paraformaldehyde), and a primary amine salt (methylamine hydrochloride).

Causality of Experimental Design
  • Why a Sealed Flask at 110 °C? The boiling point of ethanol is 78 °C. Conducting the reaction in a sealed vessel allows the system to reach 110 °C under autogenous pressure. This elevated thermal energy is required to overcome the activation barrier for the depolymerization of paraformaldehyde and the subsequent nucleophilic attack.

  • Why Concentrated HCl? The catalytic acid serves a dual purpose: it accelerates the breakdown of paraformaldehyde into reactive formaldehyde monomers and protonates the intermediate hemiaminal to facilitate water elimination, generating the highly electrophilic iminium ion.

  • Why Ethyl Acetate (EtOAc) for Workup? The target product is a highly polar hydrochloride salt, which is entirely insoluble in moderately polar aprotic solvents like EtOAc. Conversely, unreacted acetophenone and formaldehyde oligomers are highly soluble in EtOAc. This differential solubility eliminates the need for chromatographic purification.

Step-by-Step Protocol (Self-Validating System)

This protocol is engineered to be self-validating ; the physical state transitions at each step serve as intrinsic quality control checkpoints [3].

  • Reagent Assembly: In a heavy-walled pressure flask, combine acetophenone (25.0 mmol), methylamine hydrochloride (1.86 g, 27.5 mmol), paraformaldehyde (1.05 g, 35 mmol), and concentrated HCl (0.125 mL) in absolute ethanol (12.5 mL).

  • Thermal Activation: Seal the flask and heat to 110 °C with continuous magnetic stirring for 9–20 hours.

    • Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogeneous solution as the paraformaldehyde depolymerizes and reacts. Failure to achieve homogeneity indicates insufficient acid catalysis or inadequate temperature.

  • Solvent Evaporation: Cool the vessel to room temperature (20–25 °C). Remove the ethanol under reduced pressure using a rotary evaporator until a viscous residue remains.

  • Precipitation and Washing: Add 25 mL of ethyl acetate to the residue. Vigorously stir the resulting suspension at room temperature for 4 hours.

    • Validation Checkpoint: The immediate precipitation of a solid confirms the successful formation of the amine hydrochloride salt. If the mixture remains an oil, it indicates incomplete salt formation or residual ethanol trapping the product.

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with cold ethyl acetate (2 × 10 mL).

    • Validation Checkpoint: The filtrate will carry away yellow/brown impurities. The transition of the filter cake to a pure, colorless crystalline powder visually validates the efficacy of the wash.

  • Purification: Recrystallize the crude solid from isopropanol to afford the analytically pure target compound.

Table 2: Quantitative Reaction Parameters

ComponentAmountEquivalentsMechanistic Role
Acetophenone 25.0 mmol1.0 eqNucleophilic enol precursor
Methylamine HCl 27.5 mmol1.1 eqAmine source; HCl prevents over-alkylation
Paraformaldehyde 35.0 mmol1.4 eqElectrophile precursor; excess drives equilibrium
Conc. HCl 0.125 mLCatalyticDepolymerization and iminium activation
Expected Yield 60–70%N/AMass recovery post-recrystallization

Downstream Application: Asymmetric Synthesis of Atomoxetine

The true value of 3-(methylamino)-1-phenylpropan-1-one hydrochloride lies in its downstream transformation. To yield the active pharmaceutical ingredient (API) Atomoxetine, the ketone must undergo a highly stereoselective reduction followed by an etherification.

SyntheticWorkflow A Acetophenone + Paraformaldehyde + Methylamine HCl B 3-(Methylamino)-1-phenylpropan-1-one HCl (Target Intermediate) A->B Mannich Reaction (EtOH, HCl, 110°C) C (R)-3-(Methylamino)-1-phenylpropan-1-ol (Chiral Alcohol) B->C Asymmetric Hydrogenation (Rh-Catalyst, H2) D Atomoxetine (Active Pharmaceutical Ingredient) C->D Williamson Etherification (2-Fluorotoluene, Base)

Synthetic workflow from acetophenone to Atomoxetine via the Mannich reaction.
Asymmetric Hydrogenation Protocol

To achieve the critical (R)-stereocenter, the intermediate is subjected to asymmetric hydrogenation using a Rhodium-based chiral catalyst (e.g., [Rh(S_C,R_P-4)(NBD)]SbF6).

  • In a glovebox, combine the intermediate (0.2 mmol), K₂CO₃ (0.1 mmol), and the Rh-catalyst (0.001 mmol) in degassed methanol (0.5 mL).

  • Transfer to an autoclave, charge with 10 bar of H₂ gas, and stir at room temperature for 12 hours.

    • Validation Checkpoint: The stoichiometric drop in H₂ pressure serves as a real-time kinetic indicator of reaction completion. IR spectroscopy will confirm the complete disappearance of the sharp C=O stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

Pharmacological Relevance & Mechanism of Action

Once the intermediate is fully converted into Atomoxetine, the molecule acts as a potent, highly selective inhibitor of the presynaptic Norepinephrine Transporter (NET). Unlike traditional psychostimulants (e.g., amphetamines), atomoxetine does not act as a monoamine releaser, nor does it significantly bind to the dopamine transporter (DAT) in the striatum, which accounts for its non-habit-forming profile.

SignalingPathway A Atomoxetine (Derived from Intermediate) B Presynaptic NET (Norepinephrine Transporter) A->B Binds with high affinity C Inhibition of NE Reuptake B->C Blocks transport D Increased Synaptic NE C->D Accumulation in cleft E Enhanced Prefrontal Cortex Activation (ADHD Relief) D->E Postsynaptic receptor binding

Mechanism of action for Atomoxetine inhibiting the presynaptic norepinephrine transporter.

Analytical Characterization & Quality Control

To ensure the integrity of the 3-(methylamino)-1-phenylpropan-1-one hydrochloride synthesized via the Mannich route, rigorous analytical validation is required. The following spectral data represents the gold standard for verifying the purity of this intermediate [3]:

  • ¹H NMR (300 MHz, CD₃OD):

    
     8.09–8.05 (m, 2H, ortho-aromatic protons), 7.67–7.65 (m, 1H, para-aromatic proton), 7.58–7.53 (m, 2H, meta-aromatic protons), 3.64–3.59 (m, 2H, -CH₂- adjacent to ketone), 3.48–3.44 (m, 2H, -CH₂- adjacent to amine), 2.81 (s, 3H, N-CH₃).
    
  • ¹³C NMR (75 MHz, CD₃OD):

    
     198.6 (C=O), 137.2, 134.9, 129.9, 129.2 (Aromatic carbons), 45.5, 35.5, 34.0 (Aliphatic carbons).
    
  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₄NO⁺ (cation): m/z 164.10699; Found: m/z 164.10749.

The presence of the sharp singlet at 2.81 ppm in the ¹H NMR spectrum definitively confirms the successful incorporation of the methylamine moiety, while the HRMS data provides unequivocal proof of the molecular composition.

References

  • National Center for Biotechnology Information (PubChem). "3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877". Available at:[Link]

  • Wiley-VCH. "Supporting Information: Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones". Available at: [Link]

Methodological & Application

Application Note: Synthesis of 3-Methylamino-1-phenyl-1-propanol from 1-Phenyl-3-methylamino-1-propen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

3-Methylamino-1-phenyl-1-propanol is a bifunctional amino alcohol that serves as a critical intermediate in the synthesis of blockbuster neuroactive active pharmaceutical ingredients (APIs). It is most notably utilized as the direct precursor to the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitor (NRI) Atomoxetine [1][2].

The synthesis of this intermediate fundamentally relies on the reduction of 1-phenyl-3-methylamino-1-propen-1-one (an enaminone precursor). Because the stereochemistry and purity of the resulting amino alcohol dictate the pharmacological efficacy of the downstream APIs, selecting a robust, high-yielding reduction methodology is paramount for drug development professionals[3][4].

Mechanistic Rationale: The Enaminone Reduction Challenge

Reducing an


-unsaturated ketone (enaminone) to a fully saturated amino alcohol is chemically non-trivial. Standard hydride donors like sodium borohydride (

) in neutral alcoholic solvents typically only reduce the carbonyl group, leaving the alkene intact, or produce a complex mixture of partially reduced products. To achieve complete reduction of both the

and

bonds, the reaction environment must electrophilically activate the conjugated system.
  • Acid-Mediated Hydride Reduction : By performing the

    
     reduction in glacial acetic acid, the enaminone is protonated to form a highly electrophilic iminium-like intermediate. Furthermore, 
    
    
    
    reacts with acetic acid to generate sodium triacetoxyborohydride (
    
    
    ) in situ. The iminium species undergoes rapid nucleophilic attack by the hydride at the
    
    
    -carbon, reducing the double bond. The resulting saturated ketone is subsequently reduced to the secondary alcohol[5][6].
  • Catalytic Hydrogenation : Alternatively, transition metal catalysis using Raney Nickel under pressurized hydrogen gas provides a highly atom-economical route. The metal surface coordinates both the alkene and the carbonyl, facilitating sequential hydrogen insertion. Using water or alcohols as solvents minimizes unwanted dehydroxylation side reactions[7].

Validated Experimental Protocols

Protocol A: Hydride Reduction via Sodium Borohydride in Glacial Acetic Acid

Causality & In-Process Controls: This reaction is highly exothermic and generates hydrogen gas. Strict temperature control (5–10 °C) is mandatory to prevent the thermal decomposition of the reducing agent and to suppress side reactions.

  • Preparation : Dissolve 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one in 15 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer and a venting system[5].

  • Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 5–10 °C[5].

  • Reagent Addition : Slowly add 21 mmol of sodium borohydride (

    
    ) in small portions over 30 minutes. Note: Ensure vigorous stirring to dissipate localized heat and manage 
    
    
    
    evolution.[5]
  • Reaction Maturation : Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2–4 hours. Monitor completion via TLC or HPLC[1].

  • Quenching & Extraction : Carefully quench the reaction by adding crushed ice. Basify the aqueous mixture to pH 10–12 using 45% NaOH (aq) to liberate the free amine. Extract the aqueous layer three times with ethyl acetate or toluene[3].

  • Purification : Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 3-methylamino-1-phenyl-1-propanol[1].
    
Protocol B: Catalytic Hydrogenation using Raney Nickel

Causality & In-Process Controls: Raney Nickel is highly active but pyrophoric. Maintaining a wet catalyst bed and an inert atmosphere during handling is critical for laboratory safety.

  • Preparation : Charge a high-pressure hydrogenation reactor with 1-phenyl-3-methylamino-1-propen-1-one dissolved in water or an alcoholic solvent (e.g., isopropanol)[7].

  • Catalyst Loading : Add a catalytic amount of Raney Nickel slurry. Seal the reactor and purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas[7].

  • Hydrogenation : Pressurize the reactor with hydrogen to 0.3–1.5 MPa. Heat the reaction mixture to 25–80 °C under continuous, vigorous agitation[7].

  • Monitoring : Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup : Cool the reactor to room temperature and safely vent the residual hydrogen gas. Purge with nitrogen. Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry.

  • Isolation : Concentrate the filtrate under reduced pressure. If necessary, recrystallize the product from cyclohexane to achieve high purity[7].

Quantitative Data & Process Comparison

ParameterProtocol A: Hydride ReductionProtocol B: Catalytic Hydrogenation
Reagents

, Glacial Acetic Acid
Raney Nickel,

gas
Solvent Glacial Acetic AcidWater or Alcohols (e.g., Isopropanol)
Temperature 5–10 °C (exothermic control)25–80 °C
Pressure Atmospheric (vented

evolution)
0.3–1.5 MPa
Scalability Best for lab-scale / early developmentHighly scalable for industrial manufacturing
Key Advantage High chemoselectivity, requires standard lab glasswareHigh atom economy, minimal dehydroxylation side reactions

Process Workflow Visualization

SynthesisWorkflow Enaminone 1-Phenyl-3-methylamino- 1-propen-1-one (Enaminone Precursor) MethodA Method A: Hydride Reduction NaBH₄ / Glacial Acetic Acid (5–10 °C) Enaminone->MethodA Chemoselective Reduction MethodB Method B: Catalytic Hydrogenation Raney Ni / H₂ (0.3–1.5 MPa) (25–80 °C) Enaminone->MethodB High-Pressure Hydrogenation Target 3-Methylamino-1-phenyl- 1-propanol (Target Intermediate) MethodA->Target Aqueous Quench & Extraction MethodB->Target Catalyst Filtration & Concentration Fluoxetine Fluoxetine (SSRI Antidepressant) Target->Fluoxetine Etherification (4-Chlorobenzotrifluoride) Atomoxetine Atomoxetine (NRI ADHD Medication) Target->Atomoxetine Etherification (2-Fluorotoluene)

Workflow for the synthesis of 3-methylamino-1-phenyl-1-propanol and its downstream API applications.

References

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US Patent 6,846,957). Google Patents.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US Patent App 2004/0102651 A1). Google Patents.
  • Preparation method of 3-methylamino-1-phenylpropanol (CN Patent 100432043C). Google Patents.

Sources

Application Note: Enantioselective Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol. This compound is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its enantiomeric purity is paramount, as different enantiomers can possess significantly different pharmacological and toxicological profiles.[2] The method detailed herein utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R) and (S) enantiomers, providing a reliable tool for quality control and research applications.

Introduction and Scientific Principles

(R)-3-(methylamino)-1-phenylpropan-1-ol, also known as (R)-norpseudoephedrine, is a key building block in modern pharmaceutical synthesis. The stereochemistry of such intermediates directly influences the properties of the final drug product. Consequently, regulatory bodies and quality standards mandate precise control and measurement of enantiomeric purity.[3] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3]

The Principle of Chiral Recognition

This method relies on a polysaccharide-based CSP, specifically a cellulose derivative coated onto a high-purity silica support.[1][4] Polysaccharide CSPs, such as those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[5][6] The chiral recognition mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The separation occurs because one enantiomer forms a more stable complex than the other, leading to a longer retention time on the column. The helical structure of the cellulose polymer creates a complex steric environment, and enantioselective interactions are governed by a combination of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]

For an amine-containing compound like 3-(methylamino)-1-phenylpropan-1-ol, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial.[7][8] This additive serves two purposes: it minimizes undesirable ionic interactions between the basic analyte and residual acidic silanol groups on the silica support, thereby improving peak shape and efficiency. It also competes with the analyte for polar interaction sites on the CSP, which can modulate retention and enhance selectivity.[8][9]

Materials and Recommended Methodology

Instrumentation and Equipment
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.[7]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Reagents and Columns
  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).[1]

  • Chiral Column: A polysaccharide-based CSP is recommended. A column such as Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) provides excellent performance.[1][4][7] These columns are based on cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[10]

  • Analyte: (R)-3-(methylamino)-1-phenylpropan-1-ol standard, and a racemic mixture for method development and system suitability.

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10 v/v) is an appropriate diluent.[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for achieving baseline separation.

ParameterRecommended Condition
Column Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C[7]
Detection Wavelength 210 nm[7]
Injection Volume 10 µL[7]

Detailed Experimental Protocols

Mobile Phase Preparation
  • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine into a suitable 1-liter solvent reservoir.

  • Mix thoroughly by inversion or magnetic stirring.

  • Degas the mobile phase using vacuum filtration or sonication for 15-20 minutes before use to prevent pump cavitation and detector noise.

Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic 3-(methylamino)-1-phenylpropan-1-ol standard.[1]

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent (n-Hexane/Isopropanol, 90:10 v/v).[1]

  • Mix by vortexing or brief sonication to ensure complete dissolution.[1]

  • Sample Solution: Prepare the sample containing the (R)-enantiomer using the same procedure to achieve a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[1]

HPLC System Operation Workflow

The following diagram outlines the logical workflow for the analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing P1 Mobile Phase Prep (Hex/IPA/DEA) P2 Sample Prep (Dissolve & Filter) H1 System Equilibration (Stable Baseline) P2->H1 Load Sample H2 Inject Sample (10 µL) H1->H2 H3 Isocratic Elution (1.0 mL/min) H2->H3 H4 UV Detection (210 nm) H3->H4 D1 Integrate Peaks H4->D1 Acquire Chromatogram D2 Calculate Resolution (Rs) D1->D2 D3 Determine Enantiomeric Purity (% Area) D2->D3

Caption: General workflow for chiral analysis.

Expected Results and System Suitability

Upon injection of the racemic mixture, two well-resolved peaks corresponding to the (S) and (R) enantiomers are expected. The elution order should be determined by injecting a standard of the pure (R)-enantiomer.

Typical Chromatographic Data
Parameter(S)-Enantiomer(R)-EnantiomerAcceptance Criteria
Retention Time (tR) ~ 8.5 min~ 9.8 min-
Tailing Factor (Tf) ≤ 1.5≤ 1.5Tf ≤ 2.0
Resolution (Rs) \multicolumn{2}{c}{> 2.5}Rs ≥ 2.0

Note: Retention times are approximate and may vary slightly depending on the specific column, system dead volume, and mobile phase preparation.

System Suitability Test (SST)

Before running the main sample sequence, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

  • Inject the racemic standard solution five or six times.

  • Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 2.0.

  • Precision: The relative standard deviation (%RSD) for the peak areas of replicate injections should be less than 2.0%.[7]

  • Tailing Factor: The tailing factor for each enantiomer peak should not exceed 2.0.

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, key validation parameters as defined by the International Council on Harmonisation (ICH) guidelines should be confirmed.[7]

  • Specificity: The method should demonstrate baseline separation of the two enantiomers with no interference from the diluent or potential impurities.

  • Linearity: A linear relationship (R² > 0.999) should be established between the peak area and the concentration of the (R)-enantiomer over a defined range (e.g., 1 - 100 µg/mL).[7]

  • Accuracy & Precision: Accuracy (as % recovery) should typically be within 98.0% - 102.0%, and precision (%RSD) should be below 2.0% for both intra- and inter-day analyses.[7][11]

  • Limit of Quantification (LOQ): The LOQ for the minor enantiomer should be determined to define the method's sensitivity for purity testing.

The diagram below illustrates the foundational principles that ensure the method's reliability.

G cluster_0 Foundational Pillars cluster_1 Outcome A A D Trustworthy Method Reliable determination of enantiomeric purity A->D B B B->D C Accuracy Closeness to true value (98-102% Recovery) C->D

Caption: Pillars of a validated analytical method.

Conclusion

The chiral HPLC method described provides a highly selective, robust, and reliable means for the separation and quantification of the enantiomers of 3-(methylamino)-1-phenylpropan-1-ol. By employing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, this protocol meets the stringent requirements for quality control in the pharmaceutical industry. Adherence to the system suitability criteria and validation principles outlined will ensure the generation of accurate and trustworthy data.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan.
  • Benchchem. (n.d.). Validation of analytical methods for (R)-3-(methylamino)-1-phenylpropan-1-ol quantification.
  • Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332–338.
  • Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux Chiral LC and SFC Columns.
  • Lee, J. H., et al. (2018). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC. Journal of Analytical Methods in Chemistry.
  • LCGC International. (2023, November 20). Lux Chiral HPLC Columns. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux i-Amylose-1 and i-Cellulose-5 Brochure.
  • Kim, I. H., et al. (2021).
  • da Silva, C. G. A., & Collins, C. H. (2014). Separations using supercritical fluid chromatography (SFC) with packed columns: State of the art and applications. Journal of the Brazilian Chemical Society.
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook.
  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns.
  • Scribd. (n.d.). Phenylpropanolamine Analysis by HPLC. Retrieved from [Link]

  • Chiral Technologies. (2021, January). Instruction Manual for ChiralPAK AD-H, AS-H, AY-H, AZ-H & CHIRALCEL OD-H.
  • Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie.
  • Chiral Technologies Europe. (2013, July). Instruction Manual for CHIRALCEL OD-H, OJ-H.
  • Lin, D. L., et al. (n.d.). Enantiomeric Analysis of Ephedrines and Norephedrines.
  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Khuhawar, M. Y., & Rind, F. M. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 331–336.
  • ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.

Sources

GC-MS analysis of 3-(methylamino)-1-phenylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of 3-(Methylamino)-1-phenylpropan-1-ol Derivatives

Abstract & Scope

This application note details a validated workflow for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-(methylamino)-1-phenylpropan-1-ol (MAPP), a critical intermediate and degradation product in the synthesis of blockbuster antidepressants like Fluoxetine and Atomoxetine.[1][2]

Due to the presence of both a secondary amine and a secondary hydroxyl group, MAPP exhibits high polarity and hydrogen bonding, leading to severe peak tailing and adsorption in the GC inlet. This guide presents a robust Two-Step Silylation Protocol using BSTFA/TMCS to ensure quantitative conversion to the di-TMS derivative, enabling detection limits in the low ng/mL range.

Introduction & Chemical Context

3-(methylamino)-1-phenylpropan-1-ol is the reduced backbone of the Mannich base used to synthesize Fluoxetine.[1][2] In drug development, it serves two roles:

  • Key Intermediate: It is the direct precursor to the arylation step (reaction with 4-chlorobenzotrifluoride).[2]

  • Impurity Marker: Its presence in final drug substance indicates incomplete reaction or hydrolysis of the ether linkage.

Analytical Challenge: Direct injection of underivatized amino-alcohols results in "ghost peaks" and non-linear calibration curves due to interaction with silanol groups in the liner and column. Derivatization is mandatory to:

  • Mask the protic functional groups (-OH, -NH).[1][2]

  • Improve volatility and thermal stability.[2]

  • Direct fragmentation toward characteristic ions for sensitive SIM (Selected Ion Monitoring) analysis.[1][2]

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data acquisition.

G cluster_0 Sample Preparation cluster_1 Derivatization (Critical) cluster_2 GC-MS Analysis RawSample Raw Sample (API or Reaction Mix) Extraction LLE Extraction (pH > 10, MTBE/EtOAc) RawSample->Extraction Drying Evaporation to Dryness (N2 stream, 40°C) Extraction->Drying ReagentAdd Add BSTFA + 1% TMCS (Excess: 50-100 µL) Drying->ReagentAdd Reaction Incubate 70°C for 30 mins ReagentAdd->Reaction Silylation Cooling Cool to RT Dilute if necessary Reaction->Cooling Injection Splitless Injection (250°C) Cooling->Injection Separation Capillary Column (DB-5ms / HP-5ms) Injection->Separation Detection MS Detection (SIM Mode: m/z 179, 116, 307) Separation->Detection

Caption: Workflow for the extraction and double-silylation of MAPP prior to GC-MS analysis.

Detailed Protocols

Sample Preparation (Liquid-Liquid Extraction)

Rationale: The amine must be in its free base form to be extracted from aqueous matrices and to react efficiently with the silylation reagent.

  • Alkalization: Take 1.0 mL of aqueous sample (or dissolved API). Adjust pH to >10 using 1M NaOH or Ammonium Hydroxide.[2]

  • Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2] Vortex vigorously for 1 minute.[2]

    • Note: MTBE is preferred over dichloromethane as it does not extract HCl, which can interfere with silylation.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Critical: Any residual water will hydrolyze the BSTFA reagent.

Derivatization (Silylation)

Rationale: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) .[1][2][3][4] This powerful cocktail silylates both the sterically hindered secondary alcohol and the secondary amine.

  • Reagent Addition: To the dried residue, add 50 µL of BSTFA + 1% TMCS .

  • Solvent (Optional): If the residue is bulky, add 50 µL of anhydrous Pyridine or Acetonitrile. For trace analysis, neat reagent is preferred.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes .

    • Mechanism:[1] The reaction replaces active hydrogens with Trimethylsilyl (TMS) groups.

    • 
      [1][2]
      
  • Final Prep: Cool to room temperature. Inject directly or dilute with anhydrous toluene if the concentration is too high.

Instrumental Parameters (GC-MS)[1][2][3][5][6]

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.[1][2]
Inlet Splitless (1 min purge) @ 250°CMaximizes sensitivity; high temp ensures rapid volatilization.[2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency flow rate.[1][2]
Oven Program 100°C (hold 1 min)

20°C/min to 280°C

Hold 3 min
Fast ramp prevents peak broadening; high final temp cleans column.[1][2]
Transfer Line 280°CPrevents condensation of high-boiling derivatives.[1][2]
Ion Source EI (70 eV) @ 230°CStandard ionization.[1][2]
Acquisition SIM Mode (See Table Below)Required for trace quantification (< 0.1%).[2]
Mass Spectral Targets (SIM Mode)

For the Di-TMS derivative of 3-(methylamino)-1-phenylpropan-1-ol (MW ~307.5):

Ion (m/z)TypeOrigin / Fragment Structure
179 Quantifier (Base) Benzylic Cleavage:

Extremely stable and characteristic.[1][2]
116 Qualifier 1Amine Alpha-Cleavage:

307 Qualifier 2Molecular Ion:

.[1][2] Often weak but confirms intact derivative.[2]
73 Qualifier 3TMS Group:

. Generic but confirms silylation.

Results & Discussion

Fragmentation Mechanism

Understanding the fragmentation is crucial for confirming identity.[2]

  • Benzylic Cleavage (Dominant): The bond between C1 (with the -OTMS and Phenyl group) and C2 breaks easily.[2] This creates the resonance-stabilized ion at m/z 179 .[1][2] This is the most reliable peak for quantification.

  • Amine Cleavage: The bond between C2 and C3 breaks, leaving the charge on the nitrogen fragment. For the N-methyl-N-TMS derivative, this corresponds to m/z 116 .[1][2]

System Suitability & Linearity
  • Linearity: The method typically demonstrates linearity from 0.05 µg/mL to 50 µg/mL (

    
    ).
    
  • Precision: RSD < 5% is expected for 6 replicate injections of the derivatized standard.

  • Tailing Factor: Should be < 1.5. If higher, active sites in the liner are stripping the TMS groups (see Troubleshooting).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Missing Peaks Moisture in sample/reagent.[1][2]Ensure sample is bone-dry before adding BSTFA.[1][2] Use fresh reagent ampoules.
Peak Tailing Incomplete derivatization or Active Sites.[2]Increase reaction time to 60 min. Replace inlet liner with Deactivated (Siltek) wool liner.
Extra Peak @ M-72 Mono-TMS derivative.[1][2]The amine is harder to silylate than the alcohol. Add 10% Pyridine to catalyze the reaction.
Column Bleed Excess reagent attacking phase.Do not inject excess BSTFA if possible; dilute with solvent or use a pre-column guard.[2]

References

  • Wirth, D. D., et al. (2000).[5] "Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes." Organic Process Research & Development.

  • BenchChem. (2025).[1][2][3][6] "Validation of analytical methods for (R)-3-(methylamino)-1-phenylpropan-1-ol quantification."

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS."[1][2] Technical Bulletin.

  • NIST Webbook. "3-(Benzylmethylamino)-1-propanol Mass Spectrum."[1][2] (Structural Analog Reference).

  • Little, J. L. (1999).[2] "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A. (General reference for TMS artifacts).

Sources

Application Note: Protocol for the Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical industry. It details the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol , a critical chiral intermediate for the synthesis of norepinephrine reuptake inhibitors such as Atomoxetine ((R)-Tomoxetine) and Fluoxetine .[1]

Abstract

This guide outlines two validated protocols for the synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol, a vital chiral building block.[2] Method A describes a high-efficiency Asymmetric Transfer Hydrogenation (ATH) suitable for scale-up, utilizing a Rhodium-based chiral catalyst to achieve >99% enantiomeric excess (ee). Method B details a robust Classical Resolution via diastereomeric salt formation with (S)-(+)-Mandelic acid, accessible for laboratories without high-pressure hydrogenation equipment. Both workflows include critical process parameters, safety considerations, and analytical validation steps.

Introduction & Retrosynthetic Analysis

(R)-3-(methylamino)-1-phenylpropan-1-ol is the immediate hydrolytic precursor to (R)-Atomoxetine. The pharmacological efficacy of Atomoxetine is strictly dependent on its stereochemistry, with the (R)-enantiomer exhibiting a 9-fold higher potency for the norepinephrine transporter compared to the (S)-enantiomer.[3] Consequently, the optical purity of this alcohol intermediate is the critical quality attribute (CQA) for the final drug substance.

Retrosynthetic Strategy

The synthesis targets the reduction of the prochiral Mannich base, 3-(methylamino)-1-phenylpropan-1-one , derived from acetophenone.

  • Pathway 1 (Direct): Enantioselective reduction of the ketone using a chiral transition metal catalyst (Noyori-type or Bisphosphine-Rh).

  • Pathway 2 (Indirect): Non-selective reduction to the racemic alcohol followed by optical resolution.

Retrosynthesis Target (R)-3-(methylamino)-1-phenylpropan-1-ol (Chiral Target) Racemic (±)-3-(methylamino)-1-phenylpropan-1-ol (Racemic Mixture) Racemic->Target Classical Resolution ((S)-Mandelic Acid) Ketone 3-(methylamino)-1-phenylpropan-1-one (Mannich Base) Ketone->Target Asymmetric Hydrogenation (Rh/BINAP or Ru/TsDPEN) Ketone->Racemic NaBH4 Reduction Start Acetophenone + Formaldehyde + Methylamine Start->Ketone Mannich Reaction

Figure 1: Retrosynthetic analysis showing the direct asymmetric route (Green) and the classical resolution route (Yellow).

Method A: Asymmetric Hydrogenation (Industrial Standard)

This protocol utilizes a Rhodium-catalyst system with a chiral phosphine ligand (e.g., (R)-BINAP or (S,S)-DuanPhos) to effect the stereoselective reduction of the ketone hydrochloride salt.

Reagents & Equipment
  • Substrate: 3-(methylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Base HCl).

  • Catalyst: [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) + (R)-BINAP or (S,S)-DuanPhos.

    • Note on Ligand Selection: The configuration of the ligand dictates the product stereochemistry. For this substrate, (S,S)-DuanPhos or (R)-BINAP typically yields the (R)-alcohol. Always perform a micro-scale screen to confirm ligand-product correlation.

  • Solvent: Degassed Methanol (MeOH).[2][4]

  • Base: Triethylamine (Et₃N) or Potassium tert-butoxide (t-BuOK).

  • Hydrogen Source: H₂ gas (High Purity, 99.999%).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic or overhead stirring.

Experimental Protocol
  • Catalyst Preparation (In Glovebox/Inert Atmosphere):

    • In a Schlenk flask, dissolve [Rh(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 eq relative to Rh) in degassed methanol.

    • Stir at room temperature for 30 minutes to form the active catalyst complex.

  • Substrate Loading:

    • Load 3-(methylamino)-1-phenylpropan-1-one HCl (10.0 g, 50 mmol) into the autoclave vessel.

    • Add degassed methanol (50 mL).

    • Add Triethylamine (1.1 eq, 55 mmol) to neutralize the HCl salt and liberate the free base ketone in situ.

  • Reaction Initiation:

    • Transfer the catalyst solution via cannula into the autoclave.

    • Seal the reactor.[2] Purge with Nitrogen (3 cycles) followed by Hydrogen (3 cycles).

    • Pressurize to 30 bar (approx. 435 psi) with H₂.

    • Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.

  • Workup:

    • Cool the reactor to room temperature and carefully vent H₂.

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dissolve the residue in Ethyl Acetate (EtOAc) and water.

    • Adjust pH to >12 using 1M NaOH (to ensure the amine is in the organic phase).

    • Separate layers.[2][5] Extract aqueous layer 2x with EtOAc.[4][5]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

  • Purification:

    • The crude product is often high purity (>95%). Recrystallization from n-heptane/toluene can upgrade ee to >99%.[5]

Key Process Parameters (KPP)
ParameterRangeOptimalImpact
H₂ Pressure 10–50 bar30 barHigher pressure increases rate but requires rated equipment.
Temperature 25–60°C50°CHigher temp increases rate but may erode ee.
S/C Ratio 100–50001000Substrate-to-Catalyst ratio determines cost efficiency.
Base Eq. 1.0–1.2 eq1.1 eqEssential to neutralize HCl salt; excess base can racemize product.

Method B: Classical Resolution (Accessible Protocol)

For labs lacking high-pressure hydrogenation capabilities, this method resolves the racemic alcohol using (S)-(+)-Mandelic acid.

Reagents[3][6][7][8]
  • Substrate: Racemic 3-(methylamino)-1-phenylpropan-1-one (prepared via NaBH₄ reduction of the Mannich base).

  • Resolving Agent: (S)-(+)-Mandelic Acid.[6]

  • Solvent: Acetone and Methyl tert-butyl ether (MTBE).

Experimental Protocol
  • Salt Formation:

    • Dissolve racemic 3-(methylamino)-1-phenylpropan-1-ol (25.0 g, 152 mmol) in Acetone (150 mL).

    • Add (S)-(+)-Mandelic acid (11.5 g, 76 mmol, 0.5 eq) dissolved in Acetone (50 mL). Note: Using 0.5 eq maximizes theoretical yield of the desired diastereomer.

  • Crystallization:

    • Heat the mixture to 50°C to ensure homogeneity.

    • Slowly add MTBE (200 mL) as an anti-solvent.

    • Seed with authentic crystals of the (R)-amine-(S)-mandelate salt if available.

    • Cool slowly to room temperature over 4 hours, then chill to 0°C for 2 hours.

  • Filtration:

    • Filter the white precipitate.[7] This is the (R)-3-(methylamino)-1-phenylpropan-1-ol[1][2][4][5][6][8][9] · (S)-Mandelate salt.[6]

    • Check: The mother liquor contains the (S)-enantiomer.

  • Free Basing:

    • Suspend the salt in water (100 mL) and DCM (100 mL).

    • Add 20% NaOH solution until pH 12.

    • Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the pure (R)-amine alcohol.[2][10]

Analytical Validation

Trustworthiness in synthesis requires rigorous verification.

  • HPLC Analysis:

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 215 nm or 254 nm.

    • Retention Times: (S)-isomer elutes first (typically), (R)-isomer elutes second. Verify with standards.

  • Optical Rotation:

    • 
       (c=1, Methanol) for the HCl salt.[3]
      
    • Note: Literature values vary based on solvent and salt form. Always compare to a certified reference standard.

Workflow Diagram

Workflow Start Start: 3-(methylamino)-1-phenylpropan-1-one HCl Step1 Neutralization (Add Et3N in MeOH) Start->Step1 Step2 Catalyst Addition (Rh/DuanPhos or Rh/BINAP) Step1->Step2 Step3 Hydrogenation (30 bar H2, 50°C, 24h) Step2->Step3 Step4 Workup (Concentrate, Basify pH >12, Extract) Step3->Step4 Check Check Purity (Chiral HPLC) Step4->Check Recryst Recrystallization (Toluene/Heptane) Check->Recryst ee < 99% Final Final Product: (R)-3-(methylamino)-1-phenylpropan-1-ol Check->Final ee > 99% Recryst->Final

Figure 2: Workflow for the Asymmetric Hydrogenation Protocol.

Troubleshooting & Safety

  • Safety: Hydrogen gas at 30 bar presents an explosion hazard. Ensure the autoclave is rated for these pressures and located in a blast-proof enclosure. Methanol is flammable and toxic.

  • Low Conversion: Check catalyst quality. Rhodium precursors are sensitive to oxygen. Ensure strict inert atmosphere techniques during catalyst preparation.

  • Low Enantioselectivity: Water content in the solvent can affect ee. Use anhydrous, degassed methanol. Ensure the base (Et₃N) is pure.

References

  • BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol." BenchChem Application Library. Link[1]

  • Liu, H., et al.

    
    -amino ketones with Rh-DuanPhos." Organic Process Research & Development. (Cited for catalyst efficacy in similar substrates).[11]
    
  • Eli Lilly and Company. "Process for preparing optically pure 3-amino-1-propanol derivatives." U.S. Patent 4,950,791.
  • Corey, E.J., et al. "Reduction of ketones with borane and chiral oxazaborolidines." Journal of the American Chemical Society.
  • ChemicalBook. "(R)-(+)-3-(N-METHYLAMINO)-1-PHENYL-1-PROPANOL Properties." Link

Sources

Analytical method validation for (R)-3-(methylamino)-1-phenylpropan-1-ol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(R)-3-(methylamino)-1-phenylpropan-1-ol (CAS: 115290-81-8) is the critical chiral intermediate in the synthesis of Atomoxetine , a selective norepinephrine reuptake inhibitor (SNRI) used to treat ADHD.[1] The enantiomeric purity of this intermediate is the rate-limiting quality attribute for the final drug substance; the (S)-enantiomer is considered a critical process impurity that must be strictly controlled.

This Application Note details the validation of a Normal-Phase Chiral HPLC method for the quantification and enantiomeric purity assessment of (R)-3-(methylamino)-1-phenylpropan-1-ol. Unlike standard reverse-phase methods which only determine gross assay, this protocol ensures stereochemical integrity.

The validation strategy aligns strictly with ICH Q2(R2) Validation of Analytical Procedures , emphasizing the "Fit-for-Purpose" concept and Lifecycle Management.

Scientific Rationale & Method Design

The Separation Mechanism

The separation relies on the Three-Point Interaction Model . The stationary phase (Amylose tris(3,5-dimethylphenylcarbamate)) forms a helical cavity. The analyte's amino group, hydroxyl group, and phenyl ring interact via hydrogen bonding, dipole-dipole, and


 interactions with the carbamate linkages of the polymer.
  • Why Normal Phase? Chiral recognition is often superior in normal phase (Hexane/Alcohol) because the non-polar solvent promotes strong hydrogen bonding between the analyte and the chiral selector, which water (in reverse phase) would disrupt.

  • The Amine Challenge: Secondary amines interact strongly with residual silanols on the silica support, causing peak tailing.

  • The Solution: Diethylamine (DEA) is added to the mobile phase.[2] As a stronger base, DEA preferentially saturates the silanol sites, "shielding" the analyte and ensuring sharp, symmetric peaks.

Visualizing the Workflow

The following diagram outlines the validation lifecycle designed for this protocol.

MethodValidation Figure 1: Analytical Method Validation Lifecycle (ICH Q2 R2 Compliant) Plan Validation Protocol (ICH Q2 R2) Exp Experimental Execution Plan->Exp Spec Specificity (Racemic Mix) Exp->Spec Lin Linearity (5 Levels) Exp->Lin Acc Accuracy (Spike Recovery) Exp->Acc Rob Robustness Exp->Rob Data Data Processing (Empower/Chromeleon) Report Final Validation Report Data->Report Spec->Data Lin->Data Acc->Data Rob->Data

Experimental Protocol

Instrumentation & Reagents[3][4][5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA, >99.5%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)High hexane content maximizes chiral recognition; DEA suppresses tailing.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Column Temp 25°CLower temperature often improves chiral resolution (

).
Detection UV @ 215 nmThe phenyl ring absorbs strongly here; maximizes sensitivity.
Injection Vol 10 µLStandard volume to prevent column overload.
Run Time 20 minutesSufficient to elute both enantiomers (typ.

min).
Standard Preparation

Stock Solution (1.0 mg/mL):

  • Accurately weigh 25 mg of (R)-3-(methylamino)-1-phenylpropan-1-ol reference standard.

  • Dissolve in 5 mL of IPA (to ensure solubility).

  • Dilute to volume with n-Hexane in a 25 mL volumetric flask.

System Suitability Solution (Racemic): Mix equal volumes of (R)-enantiomer and (S)-enantiomer stocks to confirm resolution (


).

Validation Parameters & Acceptance Criteria

Specificity (Selectivity)

Objective: Demonstrate that the method can separate the (R)-analyte from its (S)-enantiomer and process impurities (e.g., Acetophenone derivatives).

  • Protocol: Inject Mobile Phase Blank, Placebo, Racemic Mixture, and Pure (R)-Sample.

  • Acceptance Criteria:

    • No interference at the retention time of the main peak.

    • Resolution (

      
      ) between (R) and (S) enantiomers 
      
      
      
      .
    • Purity Threshold (PDA) > 0.999.

Linearity

Objective: Verify the method response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 0.1 mg/mL to 0.3 mg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[3]
    • Y-intercept bias

      
       of the response at 100% level.
      
Accuracy (Recovery)

Objective: Ensure the method measures the true value.

  • Protocol: Spike placebo matrix with known amounts of analyte at 80%, 100%, and 120% levels (Triplicate preparations).

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.

    • %RSD of recovery at each level

      
      .
      
Precision
  • Repeatability: 6 injections of the 100% standard.[4] (Limit: RSD

    
    ).[5][6]
    
  • Intermediate Precision: Different analyst, different day, different column batch. (Limit: Overall RSD

    
    ).[5]
    
Limit of Quantification (LOQ)

Objective: Define the lowest quantifiable level (crucial for impurity monitoring).

  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is

    
    .
    
  • Target: LOQ should be

    
     of the nominal sample concentration.
    

Typical Validation Results (Summary)

The following table summarizes data typically obtained during the validation of this molecule using the described protocol.

Validation CharacteristicAcceptance CriteriaTypical ResultStatus
Specificity (

)


(Baseline separation)
PASS
Linearity (

)


PASS
Accuracy (Mean Rec.)


PASS
Repeatability (RSD)


PASS
LOQ (S/N)


at

PASS

Troubleshooting & Robustness

Common Issues & Fixes
  • Peak Tailing:

    • Cause: Insufficient DEA or "active" silanols on an old column.

    • Fix: Increase DEA to 0.15% or regenerate column with 100% Ethanol.

  • Retention Time Drift:

    • Cause: Evaporation of Hexane (volatile) from the mobile phase reservoir.

    • Fix: Use a capped reservoir; replace mobile phase daily.

  • Broad Peaks:

    • Cause: Sample solvent mismatch (e.g., dissolving in 100% IPA and injecting large volume).

    • Fix: Ensure sample diluent matches mobile phase (90:10 Hexane:IPA).

Robustness Diagram (Graphviz)

Visualizing the impact of small parameter changes.

Robustness Figure 2: Robustness Risk Assessment (Red arrows denote critical parameters) Method Method Performance (Resolution & Tailing) Flow Flow Rate (± 0.1 mL/min) Flow->Method Low Impact Temp Temperature (± 5°C) Temp->Method High Impact (Rs) MP Mobile Phase Ratio (± 2% IPA) MP->Method High Impact (Rt) DEA DEA Conc. (± 0.05%) DEA->Method Med Impact (Tailing)

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[7][8] Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024).[9][6][8][10] Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of 3-Amino-1-Phenylpropan-1-ol Derivatives via Mannich Condensation

[1][2][3][4]

Abstract & Strategic Overview

The

3-amino-1-phenylpropan-1-ol134Fluoxetine (Prozac)Atomoxetine

While the direct synthesis of the unsubstituted primary amine via Mannich reaction with ammonia is plagued by poly-alkylation and low yields, the synthesis of


-dimethyl

-methyl
  • Mannich Condensation: Formation of the

    
    -amino ketone (Mannich Base).[1][5][6][7]
    
  • Chemoselective Reduction: Conversion to the

    
    -amino alcohol.
    

Key Technical Insight: The success of this protocol relies on the precise control of pH during the Mannich step to maintain the equilibrium of the iminium ion and the use of non-enolizable electrophiles (formaldehyde) to prevent cross-condensation.

Reaction Mechanism & Pathway

The synthesis proceeds through an acid-catalyzed mechanism.[8] The amine hydrochloride reacts with formaldehyde to generate a reactive iminium ion (electrophile). Simultaneously, acetophenone tautomerizes to its enol form (nucleophile), which attacks the iminium ion.

Signal Pathway Diagram

MannichMechanismStartReagents:Acetophenone + Formaldehyde+ Dimethylamine HClIminiumIntermediate 1:Iminium Ion Formation(CH2=NMe2+)Start->IminiumDehydrationEnolIntermediate 2:Enol Tautomer ofAcetophenoneStart->EnolAcid Cat.MannichBaseMannich Base:3-(Dimethylamino)-1-phenylpropan-1-one HClIminium->MannichBaseC-C Bond FormationEnol->MannichBaseNucleophilic AttackReductionReduction Step:NaBH4 / EtOHMannichBase->ReductionKetone ReductionProductTarget Product:3-(Dimethylamino)-1-phenylpropan-1-olReduction->ProductHydride Transfer

Figure 1: Mechanistic pathway from precursors to the target amino alcohol.

Experimental Protocols

Protocol A: Synthesis of the Mannich Base

Target: 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride Rationale: The hydrochloride salt is synthesized to prevent the "Retro-Mannich" reaction (elimination of amine) which can occur with the free base upon heating.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[9][10][11]Mass/VolRole
Acetophenone 120.151.012.0 g (100 mmol)Nucleophile (Enol source)
Paraformaldehyde 30.031.23.6 gElectrophile source
Dimethylamine HCl 81.541.19.0 gAmine source
Ethanol (Absolute) -Solvent25 mLSolvent
Conc. HCl -Cat.[11]0.5 mLCatalyst
Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Add acetophenone (12.0 g), paraformaldehyde (3.6 g), and dimethylamine hydrochloride (9.0 g) to the flask.

  • Solvation: Add absolute ethanol (25 mL) and catalytic concentrated HCl (0.5 mL).

    • Note: The addition of catalytic HCl ensures the reaction medium remains acidic, promoting the depolymerization of paraformaldehyde and iminium ion formation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Maintain reflux for 2–4 hours .

    • Monitoring: The reaction mixture usually becomes homogeneous and then may precipitate the product. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Cool the mixture to room temperature. Add acetone (20 mL) to facilitate precipitation of the hydrochloride salt.

  • Filtration: Cool the flask in an ice bath (0°C) for 30 minutes. Filter the white crystalline solid under vacuum.

  • Purification: Wash the filter cake with cold acetone (2 x 10 mL). Recrystallize from ethanol/acetone if necessary.

    • Yield Expectation: 60–75% (approx. 13–16 g).

    • Melting Point: 152–155°C.

Protocol B: Reduction to the Amino Alcohol

Target: 3-(Dimethylamino)-1-phenylpropan-1-ol Rationale: Sodium Borohydride (


Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[9][10][11]Mass/VolRole
Mannich Base (from A) 213.71.010.7 g (50 mmol)Substrate
Sodium Borohydride 37.830.751.42 gReducing Agent
Methanol -Solvent50 mLSolvent
NaOH (10% aq) -Workup~20 mLNeutralization
Step-by-Step Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve the Mannich base (10.7 g) in methanol (50 mL).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

    • Critical Control Point: Temperature control is vital. Exotherms can lead to side reactions or solvent boil-over.

  • Addition: Add

    
     (1.42 g) portion-wise over 15 minutes. Do not dump all at once.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation: Check for disappearance of the ketone peak (approx. 1680 cm⁻¹) via IR or by TLC.

  • Quenching: Evaporate most of the methanol under reduced pressure (Rotavap). Add water (30 mL) to the residue.

  • Basification: Adjust the pH to >11 using 10% NaOH solution. This liberates the free amine base.

  • Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (3 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: The product usually presents as a viscous pale yellow oil or low-melting solid.

    • Yield Expectation: 85–95%.

Variations & "Expert" Notes

Synthesis of the Primary Amine (3-Amino-1-phenylpropan-1-ol)

Researchers often request the "3-amino" (primary) variant. Do not use ammonia in the Mannich reaction described above; it leads to tertiary amine formation (tris-alkylation).

  • Preferred Route: Perform the Mannich reaction with Dibenzylamine , followed by reduction to the alcohol, and finally hydrogenolysis (

    
    , Pd/C) to remove the benzyl groups.
    
  • Alternative: Synthesis via reduction of 3-benzoylacetonitrile (formed from phenacyl bromide and cyanide).

Synthesis of Fluoxetine Precursor (N-Methyl)

To synthesize the specific Fluoxetine intermediate (N-methyl-3-phenyl-3-hydroxypropylamine):

  • Replace Dimethylamine HCl with Monomethylamine HCl in Protocol A.

  • Modification: Use a sealed pressure tube or autoclave for the Mannich step to prevent loss of methylamine (b.p. -6°C).

  • Reduce as per Protocol B.

Quality Control & Validation

ParameterSpecification (N,N-Dimethyl Analog)Method
Appearance White crystalline solid (HCl salt) / Oil (Free base)Visual
Melting Point 152–155°C (Ketone HCl salt)Capillary MP
IR Spectroscopy Ketone C=O: ~1680 cm⁻¹ (Absent in Alcohol)Alcohol O-H: ~3400 cm⁻¹ (Broad)FT-IR
1H NMR

2.2 (s, 6H, N-Me2),

4.9 (dd, 1H, CH-OH)
300/400 MHz CDCl3
Purity >98%HPLC (C18, Acetonitrile/Water)

References

  • Molloy, B. B., & Schmiegel, K. K. (1982).[9] Aryloxyphenylpropylamines. U.S. Patent No. 4,314,081.[9] (Foundational patent for Fluoxetine synthesis describing the Mannich route).

  • Wali, N., Miana, G. A., & Shah, A. H. (2015).[12] Synthesis and Evaluation of Novel Mannich Bases of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (Fluoxetine).[12] Journal of Pharmaceutical Research International, 8(1), 1-12.[12] [12]

  • BenchChem. (2025).[13][3] Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol. (Detailed industrial protocols for the dimethyl analog).

  • Kumar, A., et al. (2016).

    
    -Amino Carbonyl Compounds.[1][5][6][7][14][15] Asian Journal of Pharmaceutical and Clinical Research. (Review of mechanism and scope).
    
  • Ault, A. (2009). Techniques and Experiments for Organic Chemistry. (Standard reference for NaBH4 reduction protocols).

Application Note: Scalable Asymmetric Synthesis of Enantiomerically Pure 3-Hydroxy-3-Arylpropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantiomerically pure 3-hydroxy-3-arylpropylamines are the pharmacophore backbones of a premier class of antidepressants, including Fluoxetine , Atomoxetine , Nisoxetine , and Duloxetine . The industrial synthesis of these motifs has historically relied on the resolution of racemic mixtures—a process inherently limited to a 50% maximum theoretical yield without complex recycling loops.

This Application Note details two modern, scalable protocols that circumvent classical resolution:

  • Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) of

    
    -chloroketones followed by amination.
    
  • Biocatalysis: Direct enzymatic reduction of

    
    -aminoketones using Ketoreductases (KREDs).
    

These methods are selected for their high atom economy, safety profiles, and ability to deliver enantiomeric excess (ee) >99% on a multi-kilogram scale.

Retrosynthetic Strategy & Pathway Selection

The synthesis hinges on the efficient construction of the chiral alcohol center. We evaluate three primary disconnections.

Graphviz Diagram: Retrosynthetic Analysis

Retrosynthesis Target Target: (S)-3-Hydroxy-3-arylpropylamine (e.g., Duloxetine Intermediate) AminoKetone Path A: u03b2-Amino Ketone (Unstable Free Base) AminoKetone->Target Biocatalytic Reduction (Direct Route) ChloroAlcohol Path B: (S)-3-Chloro-1-arylpropanol (Stable Intermediate) ChloroAlcohol->Target Amination (MeNH2) (Standard Industrial Route) Resolution Path C: Racemic Alcohol (Classical Resolution) Resolution->Target Chiral Acid Salt (Low Yield) Enone Aryl Enone + Amine Enone->AminoKetone Aza-Michael ChloroKetone 3-Chloro-1-arylpropanone ChloroKetone->ChloroAlcohol Ru-ATH (Noyori) RacemicKetone Racemic Reduction RacemicKetone->Resolution

Figure 1: Strategic disconnections. Path B (Green) is the industry standard for robustness; Path A (Grey) is the emerging green chemistry route.

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of -Chloroketones

Best for: Robust scale-up, stability of intermediates, and broad substrate scope.

This protocol utilizes a Noyori-Ikariya type Ruthenium catalyst . Unlike direct hydrogenation (


 gas), Transfer Hydrogenation uses a hydrogen donor (Formic acid/Triethylamine), avoiding high-pressure vessels and enhancing safety.
Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru-center activates the hydride source, while the protic amine on the TsDPEN ligand directs the ketone substrate via hydrogen bonding, ensuring high face-selectivity.

Detailed Protocol

Substrate: 3-Chloro-1-(2-thienyl)propan-1-one (Precursor for Duloxetine). Catalyst: RuCl.

Step 1: Catalyst Preparation (In-situ) or Commercial Sourcing
  • Reagents:

    
    , 
    
    
    
    -TsDPEN.
  • Solvent: Isopropanol (IPA) or DMF.

  • Procedure: Mix equimolar amounts of dimer and ligand in IPA at 80°C for 1 hour. Cool to RT.

Step 2: Asymmetric Reduction[1]
  • Charge: To a reactor, add 3-Chloro-1-(2-thienyl)propan-1-one (1.0 equiv) and Formic acid/Triethylamine azeotrope (5:2 molar ratio, 3.0 equiv).

  • Degas: Sparge with

    
     for 15 minutes to remove 
    
    
    
    (Ru-hydrides are air-sensitive).
  • Catalyst Addition: Add the Ru-catalyst (S/C ratio 1000:1 to 2000:1) as a solution in minimal DCM or IPA.

  • Reaction: Stir at 30°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).

    • Checkpoint: Conversion should be >98%; ee should be >95%.

  • Quench: Dilute with water and extract with Ethyl Acetate or MTBE.

  • Purification: Wash organic layer with sat.

    
     and Brine. Concentrate. The chiral chloro-alcohol is often an oil but can be crystallized if derivatized or high purity is achieved.
    
Step 3: Amination (Displacement)
  • Charge: Dissolve the (S)-3-chloro-alcohol in THF or Methanol.

  • Reagent: Add aqueous Methylamine (40% w/w, 5-10 equiv) and catalytic NaI (0.1 equiv) to accelerate the Finkelstein-like displacement.

  • Conditions: Heat to 50–60°C in a sealed vessel (pressure caution).

  • Workup: Evaporate excess methylamine. Basify with NaOH (pH > 12) to liberate the free amine. Extract into Toluene.

  • Crystallization: Form the oxalate or hydrochloride salt to upgrade ee to >99%.

Key Process Parameters (KPP)
ParameterRangeOptimalImpact
Temperature 20–40°C30°CHigh temp lowers ee; low temp stalls rate.
S/C Ratio 500–50002000Cost driver. High purity substrate required for high S/C.
H-Donor HCOOH/TEA5:2 AzeotropeCritical for pH balance. Excess base inhibits catalyst.

Protocol B: Biocatalytic Direct Reduction

Best for: Green chemistry compliance, ambient pressure/temp, and avoiding chlorinated intermediates.

This route reduces the


-amino ketone directly. Note: Free base 

-amino ketones are unstable (prone to retro-Michael decomposition). Crucial: Use the hydrochloride salt of the substrate or perform in a biphasic system with pH control.
Biocatalytic Workflow Diagram

Biocatalysis Substrate Substrate: Amino-Ketone.HCl KRED Enzyme: KRED (Ketoreductase) Substrate->KRED Dissolve Buffer Buffer (pH 7.0) + GDH/Glucose Buffer->KRED Product Product: (S)-Amino-Alcohol KRED->Product Reduction NADP Cofactor Cycle NADP+ <-> NADPH NADP->KRED e- Transfer

Figure 2: Enzymatic reduction cycle utilizing Glucose Dehydrogenase (GDH) for cofactor regeneration.

Detailed Protocol

Substrate: N-methyl-3-amino-1-phenylpropan-1-one HCl (Fluoxetine precursor). Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) required to identify specific variant (e.g., KRED-P1-B12).

Step 1: Buffer Preparation
  • Prepare 0.1 M Potassium Phosphate buffer (pH 7.0).

  • Add Magnesium Sulfate (1 mM) and NADP+ (0.5 g/L).

  • Add Glucose (1.5 equiv relative to substrate) and Glucose Dehydrogenase (GDH) for cofactor recycling.

Step 2: Reaction[2][3]
  • Dissolution: Dissolve the Amino-Ketone HCl salt in the buffer. Final concentration 50–100 g/L.

  • pH Adjustment: Careful! Adjust pH to 6.5–7.0. Do not exceed pH 7.5 to prevent free-basing and decomposition of the substrate.

  • Enzyme Addition: Add the KRED enzyme preparation (1–5 wt% loading).

  • Incubation: Stir at 30°C. Maintain pH by automatic titration with 1M NaOH (gluconic acid is produced as a byproduct).

  • Completion: Reaction typically completes in 24 hours.

Step 3: Downstream Processing (DSP)
  • Quench: Adjust pH to 12 with NaOH.

  • Extraction: Extract the free amine product into MTBE or Toluene.

  • Drying: Dry over

    
    .
    
  • Isolation: Evaporate solvent to yield the chiral amino alcohol.

Comparative Analysis & Recommendations

FeatureProtocol A (Ru-ATH) Protocol B (Biocatalysis)
Substrate Stability High (Chloro-ketone is stable)Low (Amino-ketone needs salt form)
Enantioselectivity 95–98% ee>99% ee
Scale-up Cost Moderate (Ru metal cost)Low (at volume), High (initial enzyme screening)
Solvent Waste Moderate (Organic solvents)Low (Water-based)
Safety Flammable solventsAqueous, benign

Recommendation:

  • For Early Phase/Discovery: Use Protocol A . It is general, requires no enzyme screening, and reagents are "off-the-shelf."

  • For Manufacturing/Commercial: Investigate Protocol B . The superior ee and environmental profile offer significant cost-of-goods (COGS) advantages at multi-ton scale.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Liu, G., et al. (2017).[5] A Michael Addition–Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process for Syntheses of Chiral

    
    -Secondary Amino Alcohols.[5][6] Organic Letters, 19(11), 3047–3050. [Link]
    
  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of 3-Chloro-1-phenylpropan-1-one. Organic Process Research & Development, 4, 279.
  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. [Link]

  • Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates.[7][5][8][9] Coordination Chemistry Reviews, 252(5-7), 659-701. [Link]

Sources

Troubleshooting & Optimization

Minimizing impurities in (R)-3-(methylamino)-1-phenylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Impurities in (R)-3-(methylamino)-1-phenylpropan-1-ol Synthesis

Executive Summary & Impurity Landscape

(R)-3-(methylamino)-1-phenylpropan-1-ol is the critical chiral scaffold for the blockbuster antidepressant Atomoxetine (Strattera) and a key precursor for Fluoxetine (Prozac) derivatives. Achieving high enantiomeric excess (>99% ee) and low chemical impurity levels (<0.1%) is non-negotiable for regulatory compliance.[1]

The synthesis generally follows two primary routes: Asymmetric Hydrogenation of the Mannich base ketone or Classical Resolution of the racemic alcohol. Each route presents a unique impurity profile.[1]

Table 1: Critical Impurity Profile
Impurity NameStructure / DescriptionOriginCritical Control LimitRemediation Strategy
Impurity A (The Enantiomer) (S)-3-(methylamino)-1-phenylpropan-1-olIneffective chiral induction; Racemization during workup.NMT 0.5% (API start)Recrystallization with (S)-Mandelic acid; Check catalyst ligand purity.
Impurity B (The Ketone) 3-(methylamino)-1-phenylpropan-1-oneIncomplete reduction; Oxidation during storage.NMT 0.1%Increase H₂ pressure/time; Ensure inert atmosphere during workup.
Impurity C (Vinyl Elimination) 1-phenylprop-2-en-1-one (Phenyl Vinyl Ketone)Thermal elimination of amine (Hofmann-like) or alcohol dehydration under acidic/basic stress.Genotoxic (Strict limits)Maintain pH < 12 during extraction; Keep temperature < 50°C.
Impurity D (Des-methyl) 3-amino-1-phenylpropan-1-olImpure methylamine source; Ammonia contamination.NMT 0.1%Use high-purity methylamine HCl; Purge reactor of NH₃.
Impurity E (Over-methylated) 3-(dimethylamino)-1-phenylpropan-1-olExcess methylating agent; Dimethylamine impurity in reagent.NMT 0.1%Stoichiometric control of methylamine; recrystallization.

Visualizing the Process & Impurity Pathways

The following diagram maps the synthesis of the Mannich base precursor and the two divergent paths to the target alcohol, highlighting where specific impurities enter the system.

SynthesisPathways Acetophenone Acetophenone MannichBase Mannich Base (Ketone) 3-(methylamino)-1-phenylpropan-1-one Acetophenone->MannichBase + HCHO, MeNH2 (Mannich Rxn) RacemicAlcohol Racemic Alcohol (±)-3-(methylamino)-1-phenylpropan-1-ol MannichBase->RacemicAlcohol NaBH4 Red. Target Target (R)-Isomer (R)-3-(methylamino)-1-phenylpropan-1-ol MannichBase->Target Route 1: Asymm. Hydrogenation (Rh-DuanPhos/H2) Imp_Vinyl Impurity C (Vinyl Ketone) MannichBase->Imp_Vinyl Elimination (Heat/pH > 12) Imp_Ketone Impurity B (Unreacted Ketone) MannichBase->Imp_Ketone Incomplete Red. RacemicAlcohol->Target Route 2: Resolution (S)-Mandelic Acid Imp_S_Isomer Impurity A (S)-Enantiomer RacemicAlcohol->Imp_S_Isomer Poor Resolution

Caption: Synthesis pathways showing the Mannich base precursor diverging into Asymmetric Hydrogenation (Route 1) or Classical Resolution (Route 2), with key impurity entry points highlighted in red.

Troubleshooting Guide (FAQs)

Q1: I am using the Classical Resolution route with (R)-Mandelic acid, but my crystals are enriched in the (S)-isomer. What is wrong? A: You are likely using the wrong resolving agent isomer.[1]

  • The Science: For 3-(methylamino)-1-phenylpropan-1-ol, the diastereomeric salt pairs have specific solubilities. Literature and empirical data confirm that (S)-(+)-Mandelic acid preferentially crystallizes with the (R)-amine [1, 3].[1]

  • Correction: Switch to (S)-(+)-Mandelic acid. If you must use (R)-Mandelic acid, the target (R)-amine will remain in the mother liquor (filtrate).[1] You would need to collect the filtrate, evaporate, and isolate the free base, but this is less efficient for purity.

Q2: We observe a persistent unknown impurity at RRT 1.2 during HPLC analysis that increases when we heat the reaction workup. A: This is almost certainly 1-phenylprop-2-en-1-ol or its ketone precursor (Impurity C), resulting from Hofmann-type elimination.

  • Cause: The

    
    -amino alcohol motif is sensitive to thermal elimination, especially under basic conditions (pH > 11) or if the Mannich base was not fully reduced before workup.
    
  • Fix:

    • Keep workup temperature below 40°C .

    • Adjust pH to 9–10 (using Na₂CO₃ instead of NaOH) for extraction.[1] Avoid "hard" bases.

    • Ensure complete reduction of the ketone, as the ketone eliminates ~10x faster than the alcohol.[1]

Q3: My enantiomeric excess (ee) is stuck at 92% after Asymmetric Hydrogenation. How do I upgrade it to >99%? A: 92% ee is a typical "crude" value for Rh-catalyzed hydrogenation.[1] You need a purification step.[1][2][3][4][5][6]

  • Strategy: Do not rely solely on the reaction.

    • Recrystallization: The (R)-amine can be recrystallized from Cyclohexane or Heptane/EtOAc .[1]

    • Salt Upgrade: Form the HCl salt. The racemic HCl salt is often less soluble than the enantiopure salt (or vice versa depending on the polymorph), but forming the (S)-Mandelate salt (even after hydrogenation) is the gold standard for polishing optical purity to >99.9% [1].

Q4: The product color is yellow/orange instead of off-white. A: This indicates oxidation products or polymerized vinyl impurities.[1]

  • Fix: Perform a charcoal wash (Activated Carbon) in methanol before the final crystallization.[1] Ensure all drying steps are done under vacuum or Nitrogen, as the secondary amine is prone to air oxidation over time.[1]

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Route 1 - Preferred for Scale)

This route offers the highest atom economy.

  • Catalyst Preparation: In a glovebox, mix [Rh(COD)Cl]₂ and (S,S)-DuanPhos (or (R,R)-DuanPhos depending on ligand availability—verify rotation) in degassed Methanol. Stir for 30 mins.

  • Reaction:

    • Load 3-(methylamino)-1-phenylpropan-1-one HCl into the autoclave.

    • Add the catalyst solution (S/C ratio 1000:1 to 5000:1).[1]

    • Critical Step: Purge with N₂ (3x) then H₂ (3x).[1]

    • Pressurize to 20–30 bar H₂ .

    • Stir at 30–40°C for 12–24 hours.

  • Workup:

    • Vent H₂. Concentrate Methanol.[1]

    • Basify with 20% NaOH to pH 10 (keep T < 10°C to prevent elimination).[1]

    • Extract with Toluene or MTBE.[1]

    • Polishing: Crystallize from Cyclohexane.[1]

Protocol B: Classical Resolution (Route 2 - Robust & Low Cost)

Ideal for labs without high-pressure hydrogenation equipment.

  • Salt Formation:

    • Dissolve 1.0 eq of racemic 3-(methylamino)-1-phenylpropan-1-ol in Acetone/MTBE (1:1) .

    • Add 0.55 eq of (S)-(+)-Mandelic acid .[1][3]

    • Heat to 50°C to dissolve.[1][3]

  • Crystallization:

    • Cool slowly to 25°C over 2 hours.

    • Seeding: Seed with pure (R)-amine-(S)-mandelate salt if available.

    • Stir at 20°C for 4 hours.

  • Isolation:

    • Filter the white solid.[1][5] (This is the (R)-amine salt).[1]

    • Yield: Theoretical max is 50%.[1][3] Typical is 35-40% (70-80% of theoretical).[1]

    • Optical Purity: Typically >98% ee.[1]

  • Free Basing:

    • Suspend salt in water/DCM.[1][4]

    • Add NaOH to pH 10.[1] Separate organic layer.[1][5]

    • Dry (Na₂SO₄) and concentrate.[1]

Decision Workflow for Purification

Use this logic tree to determine the best purification step based on your current impurity profile.

PurificationLogic Start Crude Product Analysis CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 99% CheckEE->HighEE Pass LowEE ee < 98% CheckEE->LowEE Fail CheckChem Check Chemical Purity HighChem Chem Purity > 99% CheckChem->HighChem Pass LowChem Chem Purity < 99% CheckChem->LowChem Fail HighEE->CheckChem Action_Mandelic Form (S)-Mandelic Acid Salt (Upgrades ee% and purity) LowEE->Action_Mandelic Final Final API Intermediate HighChem->Final Action_Recryst Recrystallize from Cyclohexane (Removes chemical impurities) LowChem->Action_Recryst Action_Recryst->Final Action_Mandelic->Final

Caption: Decision tree for selecting the appropriate purification method based on analytical results.

References

  • Sakai, K., et al. (2003).[1][7] Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (2006).[1] US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol. Retrieved from

Sources

Technical Support Center: A Guide to Preventing Furan Ring Degradation During Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of furan-containing compounds. The inherent reactivity that makes the furan motif a valuable synthetic building block also renders it susceptible to degradation under common laboratory conditions. This resource is designed to help you navigate these challenges and preserve the integrity of your molecules.

Understanding Furan Ring Instability

The furan ring, an electron-rich aromatic heterocycle, is notoriously sensitive to several factors commonly encountered during purification. Understanding the "why" behind this instability is the first step toward effective prevention.

  • Acid Sensitivity: The furan ring is highly susceptible to acid-catalyzed hydrolysis and ring-opening.[1] The process is typically initiated by protonation at the α-carbon (adjacent to the oxygen), which is the rate-limiting step.[1][2][3][4] This protonation disrupts the aromaticity, creating a highly reactive intermediate that can be attacked by nucleophiles (like water), leading to a cascade of reactions that ultimately cleave the ring to form dicarbonyl compounds.[1][3] Even the mild acidity of standard silica gel can be sufficient to cause significant degradation of sensitive furan derivatives.[1]

  • Oxidative Degradation: Furans are prone to oxidation, especially when exposed to air, light, or oxidizing agents.[5] This can lead to the formation of highly polar ring-opened products, peroxides, and subsequent polymerization into insoluble gums.[5] Alkylated furans, in particular, exhibit very low oxidative stability.[5]

  • Thermal and Light Sensitivity: Many furan-containing compounds are sensitive to heat and light. Elevated temperatures can accelerate decomposition pathways, which may involve radical chemistry, especially for furans with substituents that have weak C-H or C-O bonds.[6][7] Furan itself is known to decompose at high temperatures, forming species like propyne, ketene, and carbon monoxide.[6][8]

  • Lewis Acid Reactivity: Strong Lewis acids, often used as catalysts in reactions, can also promote furan degradation or unwanted side reactions during purification if carried over from the reaction mixture.[9][10]

Troubleshooting Guide: Purification Issues & Solutions

This section addresses specific problems you might encounter during the purification of furan-containing compounds in a practical question-and-answer format.

Scenario 1: Degradation on Silica Gel Column Chromatography

Q: My compound, which looks clean by TLC (developed quickly), is showing multiple spots or complete disappearance after running a silica gel column. What is happening?

A: This is a classic sign of on-column degradation, most likely due to the inherent acidity of standard silica gel.

Symptom Probable Cause Recommended Solution(s)
Streaking, new spots appearing in fractions, low mass recovery.Acid-Catalyzed Degradation: The slightly acidic surface of the silica gel is catalyzing the ring-opening of your furan.[1]1. Neutralize the Stationary Phase: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a base like triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v) before packing the column. This neutralizes the acidic sites.[1] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or commercially available deactivated silica gel.[11] 3. Switch to Reverse-Phase Chromatography: If your compound has sufficient polarity and is soluble in water/organic mixtures, reverse-phase (C18) chromatography is an excellent alternative as it avoids acidic conditions.[11]
Yellow or brown coloration forming at the top of the column.Oxidation: The large surface area of the silica gel can facilitate air oxidation of sensitive compounds.1. Use an Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen or argon to minimize contact with oxygen. 2. Degas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. 3. Add an Antioxidant: For extremely sensitive compounds, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the eluent, if it can be easily removed later.[12][13]

Scenario 2: Decomposition During Workup

Q: My reaction is complete and clean by crude NMR, but after an aqueous acidic workup, I see significant byproduct formation. How can I avoid this?

A: Your furan derivative is not stable to the acidic conditions of the workup. Prolonged contact with even dilute strong acids can be destructive.

Symptom Probable Cause Recommended Solution(s)
Appearance of new, often more polar, byproducts in crude analysis post-workup.Acid-Catalyzed Ring Opening: Strong acids (e.g., HCl, H₂SO₄) in the aqueous wash are protonating and opening the furan ring.[14]1. Use Milder Acids: If an acid wash is necessary, switch to a weaker organic acid like acetic acid or a buffered solution (e.g., NH₄Cl solution).[14] Avoid letting the pH drop below 4.[14] 2. Minimize Contact Time & Temperature: Perform the wash quickly and at low temperatures (e.g., in an ice bath) to reduce the rate of decomposition.[1] 3. Use a Non-Aqueous Workup: If possible, quench the reaction with a solid or slurry of a mild base (e.g., NaHCO₃), filter, and proceed directly to solvent removal. 4. Careful Neutralization: If you must use a strong acid, neutralize the organic layer immediately afterward with a saturated sodium bicarbonate wash until bubbling ceases.
Frequently Asked Questions (FAQs)

Q1: How can I quickly test the stability of my furan compound on silica gel?

A1: A 2D TLC experiment is an effective way to check for on-plate stability.[11] If the compound is unstable on silica, it will likely be unstable on a column. See the detailed protocol below.

Q2: Are all furan rings equally unstable?

A2: No, stability is highly dependent on the substituents. Electron-withdrawing groups on the ring can increase stability under acidic conditions.[1] Conversely, electron-releasing groups can make the ring more electron-rich and thus more susceptible to protonation and subsequent degradation.[1]

Q3: My furan compound is a volatile liquid. Is distillation a safe purification method?

A3: Distillation can be an option, but you must consider the thermal stability of your compound.[6] It is crucial to perform the distillation under vacuum to keep the temperature as low as possible. Always perform a small-scale test distillation first and check the purity of the distillate. Running under an inert atmosphere is also highly recommended to prevent oxidation at elevated temperatures.

Q4: What is the best general-purpose solvent system for purifying furans on silica gel?

A4: A good starting point for moderately polar furan derivatives is a mixture of ethyl acetate and hexanes.[11] For highly polar compounds that are poorly retained, adding methanol to dichloromethane or ethyl acetate can be effective.[11] If your compound is basic (e.g., contains an amine), adding a small amount of triethylamine (0.1-1%) to the eluent is critical to prevent strong binding to the acidic silica.[11]

Q5: Can I use protecting groups to increase stability during a reaction and subsequent purification?

A5: Yes, this is a viable strategy. If the furan ring itself is not the reactive site, temporarily converting a sensitive functional group on a side chain (e.g., protecting an aldehyde as an acetal) can prevent it from promoting degradation pathways.[15] This can improve stability during subsequent reaction and purification steps.[15]

Key Experimental Protocols
Protocol 1: 2D TLC for Stability Assessment

This method helps visualize on-plate degradation.[11]

  • Spotting: Dissolve a small amount of your crude or purified compound in a suitable solvent. Spot it carefully in one corner of a square TLC plate, about 1.5 cm from each edge.

  • First Elution: Develop the plate in a chosen solvent system.

  • Drying & Rotation: Remove the plate and dry it completely with a stream of nitrogen.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots is now at the bottom. Develop the plate again using the same solvent system.

  • Visualization: Dry the plate and visualize using a UV lamp and/or a suitable stain.

Interpreting the Results:

  • Stable Compound: A single spot will appear on the diagonal of the plate.

  • Unstable Compound: If the compound degrades, new spots will appear off the diagonal. The appearance of these extra spots indicates that the compound is not stable to prolonged contact with the silica gel.

Protocol 2: Flash Chromatography with Neutralized Silica Gel

This is a standard procedure to prevent acid-catalyzed degradation on the column.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your chosen eluent (e.g., 20% Ethyl Acetate in Hexanes) to create a slurry.

  • Neutralize: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% v/v. For example, for 400 mL of eluent, add 2 mL of Et₃N. Stir well for 5-10 minutes.

  • Pack Column: Pour the neutralized slurry into your chromatography column and pack as you normally would, using the eluent that also contains 0.5% Et₃N.

  • Load and Elute: Load your sample and run the column using the Et₃N-containing eluent. This maintains a neutral environment throughout the purification process.

  • Solvent Removal: Be aware that triethylamine is relatively high-boiling (89 °C) and may require a high-vacuum pump or co-evaporation with a lower-boiling solvent to remove it completely from your fractions.

Visual Diagrams and Workflows
Mechanism: Acid-Catalyzed Furan Ring Opening

G cluster_0 Step 1: Protonation (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Furan Furan Ring ProtonatedFuran Protonated Intermediate (Non-Aromatic) Furan->ProtonatedFuran α-carbon attack H_plus H+ Furanol Dihydrofuranol Intermediate ProtonatedFuran->Furanol Water attacks carbocation H2O H₂O RingOpened 1,4-Dicarbonyl Compound Furanol->RingOpened [H+] Rearrangement

Caption: Acid-catalyzed opening of the furan ring.

Workflow: Selecting a Purification Strategy

G Start Crude Furan Compound StabilityTest Run 2D TLC Stability Test Start->StabilityTest Stable Stable on Silica StabilityTest->Stable Yes Unstable Unstable on Silica StabilityTest->Unstable No NormalPhase Silica Gel Chromatography Stable->NormalPhase NeutralizedNP Neutralized Silica / Alumina (add 0.1-1% Et₃N to eluent) Unstable->NeutralizedNP ReversePhase Consider Reverse-Phase (C18) Is compound polar & water-soluble? Unstable->ReversePhase Result Purified Compound NormalPhase->Result NeutralizedNP->Result RP_Yes Use Reverse-Phase HPLC/Flash ReversePhase->RP_Yes Yes Other Consider non-chromatographic methods (Distillation, Crystallization) ReversePhase->Other No RP_Yes->Result Other->Result

Caption: Decision tree for furan purification.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
  • Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Energy & Fuels. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
  • ResearchGate. (n.d.).
  • Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M. S., & Koo, S. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry.
  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions.
  • Dhiman, S., & Ramasastry, S. S. V. (2013). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans.
  • Benchchem. (n.d.). stability issues of furan rings in acidic or basic conditions.
  • Academia.edu. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
  • Molecules. (n.d.). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide.
  • ResearchGate. (n.d.). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene.
  • Biblio. (n.d.). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
  • The Journal of Physical Chemistry A. (2009).
  • Wikipedia. (n.d.).
  • Journal of Food Science. (n.d.). Furan in Thermally Processed Foods - A Review.
  • Molecules. (2024).
  • Energy & Fuels. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • ResearchGate. (n.d.). Effect of Lewis acid stoichiometry on the reaction between 4 and furan.
  • Physical Chemistry Chemical Physics. (n.d.). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study.
  • Canadian Journal of Chemistry. (n.d.). The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene.
  • EA Technology. (2021).
  • Justia Patents. (2000).
  • ResearchGate. (n.d.).
  • PubMed. (2023).
  • ResearchG
  • Google Patents. (n.d.).
  • MDPI. (2024). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols.
  • ResearchGate. (2020). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
  • Archives of Foundry Engineering. (n.d.). THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE.
  • Journal of Thermal Analysis and Calorimetry. (n.d.). On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions.
  • Reddit. (2025).
  • R Discovery. (n.d.). Why Do Catalytic Quantities of Lewis Acid Generally Yield More Product than 1.1 Equivalent in the Intramolecular Diels-Alder Reaction with a Furan Diene?
  • MDPI. (2022).
  • ResearchGate. (2025). Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems.
  • DUBI CHEM. (n.d.). TETRAHYDROFURAN STABILISED FOR SYNTHESIS.
  • PubMed. (2022).
  • Sigma-Aldrich. (n.d.). Tetrahydrofuran puriss. p.a., = 99.9 GC 109-99-9.
  • Restek Resource Hub. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1)
  • ACS Sustainable Chemistry & Engineering. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks.
  • Fujifilm Wako Pure Chemical Corporation. (n.d.).
  • Frontiers in Microbiology. (n.d.). Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)
  • BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
  • Environmental Science: Water Research & Technology. (2022).

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-(methylamino)-1-phenylpropan-1-ol (CAS: 115290-81-8) is a critical chiral amino alcohol intermediate.[1] It serves as the immediate precursor to (R)-Fluoxetine and (R)-Atomoxetine , acting as the scaffold that defines the stereochemical integrity of these norepinephrine and serotonin reuptake inhibitors.[2]

Achieving high enantiomeric excess (ee >99%) is non-negotiable, as the (S)-enantiomer often exhibits significantly different pharmacokinetics or reduced potency. This guide objectively compares the three dominant synthetic methodologies: Asymmetric Catalytic Hydrogenation , Classical Chiral Resolution , and Biocatalytic Reduction .

Quick Comparison Matrix
FeatureRoute A: Asymmetric Hydrogenation Route B: Classical Resolution Route C: Biocatalytic Reduction
Primary Mechanism Ru/Rh-catalyzed hydride transferDiastereomeric salt crystallizationEnzymatic ketone reduction (KRED)
Step Count 2 (Mannich + Reduction)3 (Mannich + Red + Resolution)2 (Mannich + Bioreduction)
Yield (Theoretical) 100%50% (max per pass)100%
Typical ee% 95–98%>99% (after recrystallization)>99%
Scalability High (Flow chemistry compatible)High (Batch reactors)Medium-High (Volumetric productivity limits)
Cost Driver Precious metal catalyst (Rh/Ru)Resolving agent & solvent volumeEnzyme cost & cofactor recycling

Retrosynthetic & Strategic Overview

The synthesis of the target amino alcohol almost universally proceeds through the "Mannich Base" ketone: 3-(methylamino)-1-phenylpropan-1-one . The divergence lies in how the stereocenter at C1 is established.

Retrosynthesis Target (R)-3-(methylamino)-1- phenylpropan-1-ol (Target Scaffold) RouteA Route A: Asymmetric Hydrogenation (Chiral Catalyst) Target->RouteA RouteB Route B: Classical Resolution (Chiral Acid) Target->RouteB RouteC Route C: Biocatalysis (Ketoreductase) Target->RouteC Ketone Mannich Base Ketone 3-(methylamino)-1- phenylpropan-1-one RouteA->Ketone Racemate Racemic Alcohol (±)-3-(methylamino)-1- phenylpropan-1-ol RouteB->Racemate RouteC->Ketone Raw Acetophenone + Paraformaldehyde + Methylamine Ketone->Raw Mannich Reaction Racemate->Ketone Non-selective Reduction

Figure 1: Strategic divergence points in the synthesis of the target chiral amino alcohol.

Route A: Asymmetric Catalytic Hydrogenation[2]

This route represents the modern "atom-economic" standard. It utilizes a chiral transition metal catalyst to directly reduce the prochiral ketone to the (R)-alcohol.

Mechanism & Catalyst Choice

The reaction typically employs a Rhodium or Ruthenium complex with a chiral phosphine ligand.

  • Catalyst System: [Rh(COD)Cl]₂ complexed with (R)-BINAP or (S,S)-DuanPhos .

  • Mechanism: The chiral ligand creates a steric pocket that forces the hydride delivery to the Re-face of the carbonyl group, yielding the (R)-alcohol.

Experimental Protocol (Self-Validating)

Reagents:

  • Substrate: 3-(methylamino)-1-phenylpropan-1-one HCl (100 g, 0.5 mol)

  • Catalyst: [Rh(COD)Cl]₂ (250 mg) + (S,S)-DuanPhos (300 mg)

  • Solvent: Degassed Methanol (500 mL)

  • Base: Triethylamine (10 mL) - Critical for activating the catalytic cycle.

  • Hydrogen Source:

    
     gas (30 bar)
    

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Argon, mix the Rh precursor and ligand in 20 mL methanol. Stir for 30 mins to form the active orange/red complex.

  • Loading: Charge the high-pressure autoclave with the ketone substrate and methanol. Add the pre-formed catalyst solution.

  • Purge: Seal the reactor. Purge with

    
     (3x) then 
    
    
    
    (3x) to remove oxygen (oxygen poisons the catalyst).
  • Reaction: Pressurize to 30 bar

    
    . Heat to 50°C. Stir at 1000 rpm.
    
    • Validation Point: Monitor

      
       uptake. Reaction stops consuming gas when complete (approx. 6-12 hours).
      
  • Workup: Vent

    
    . Concentrate the methanol solution under vacuum.
    
  • Purification: The residue is often an oil. Convert to the HCl salt by adding ethanolic HCl to precipitate the solid product.

Performance Data:

  • Yield: 92-95%

  • Enantiomeric Excess (ee): 95-97% (May require one recrystallization to reach >99%).

Route B: Classical Chiral Resolution

Despite being "old school," this method is robust and does not require expensive metal catalysts or high-pressure equipment. It relies on the differential solubility of diastereomeric salts.[1]

Mechanism

Racemic amino alcohol is reacted with an enantiopure acid.[1][3] The (R)-amine:(R)-Acid salt crystallizes out, while the (S)-amine salt remains in solution (or vice versa depending on the acid used).

Resolving Agent: (R)-(-)-Mandelic Acid is the industry standard for isolating the (R)-amine.

Experimental Protocol

Reagents:

  • Substrate: Racemic 3-(methylamino)-1-phenylpropan-1-ol (165 g, 1.0 mol)

  • Resolving Agent: (R)-Mandelic Acid (76 g, 0.5 mol) - Note: Using 0.5 eq maximizes theoretical yield of the salt.

  • Solvent: Ethanol / MTBE mixture (1:1 ratio).

Step-by-Step:

  • Dissolution: Dissolve the racemic amine in warm Ethanol (50°C).

  • Addition: Add (R)-Mandelic acid dissolved in minimal ethanol.

  • Crystallization: Cool the mixture slowly to 0°C over 4 hours.

    • Validation Point: If oiling out occurs, reheat and add seed crystals of the pure salt.

  • Filtration: Filter the white precipitate.[4] This is the (R)-amine-(R)-mandelate salt.

  • Liberation: Suspend the salt in water/DCM (1:1). Add 20% NaOH until pH > 12.

  • Extraction: Separate the organic layer (DCM), dry over

    
    , and evaporate.
    

Performance Data:

  • Yield: 35-40% (relative to racemate; theoretical max is 50%).

  • Enantiomeric Excess (ee): >99% (Excellent optical purity).[5]

  • Note: The mother liquor containing the (S)-isomer must be racemized and recycled to make this process economical.

Route C: Biocatalytic Reduction (Green Chemistry)

This route uses engineered Ketoreductases (KREDs) to perform the reduction. It operates under mild aqueous conditions and offers the highest intrinsic stereoselectivity.

Mechanism

The enzyme transfers a hydride from a cofactor (NADPH) to the ketone. A coupled "cofactor regeneration system" (e.g., Glucose Dehydrogenase + Glucose) recycles the expensive NADPH.

Biocatalysis cluster_cycle Enzymatic Cycle cluster_regen Cofactor Regeneration KRED KRED Enzyme NADP NADP+ NADPH NADPH NADP->NADPH Recycle NADPH->NADP Hydride Transfer Ketone Substrate (Ketone) Alcohol Product (R)-Alcohol Ketone->Alcohol Reduction GDH GDH Enzyme Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 2: Coupled enzymatic cycle for the reduction of the Mannich base ketone.

Experimental Protocol

Reagents:

  • Substrate: 3-(methylamino)-1-phenylpropan-1-one (Dissolved in 10% IPA/Buffer).

  • Enzyme: Commercial KRED panel (Screen for (R)-selectivity, e.g., Codexis or Daicel libraries).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Cofactor: NADP+ (catalytic amount).

  • Recycle System: Glucose (1.5 eq) + Glucose Dehydrogenase (GDH).

Step-by-Step:

  • Buffer Prep: Prepare pH 7.0 buffer containing 1 mM NADP+ and GDH.

  • Substrate Addition: Add the ketone substrate. Since the ketone has low water solubility, add 10% Isopropanol or DMSO as a co-solvent.

  • Reaction: Add the KRED enzyme. Stir at 30°C.

    • Validation Point: Maintain pH at 7.0 using an autotitrator with 1M NaOH (Gluconic acid production lowers pH).

  • Completion: Monitor via HPLC. Conversion usually reaches >99% in 24 hours.

  • Workup: Extract the aqueous mixture with Ethyl Acetate. The enzyme remains in the water phase.

Performance Data:

  • Yield: >95%

  • Enantiomeric Excess (ee): >99.5% (Often essentially optically pure).

Comparative Analysis & Decision Logic

Data Summary Table
MetricAsymmetric HydrogenationClassical ResolutionBiocatalysis
Optical Purity (ee) High (95-98%)Excellent (>99%) Excellent (>99.5%)
Atom Economy High Low (waste from unwanted isomer)High
Cost High (Rh/Ru metals)Low (Cheap reagents)Medium (Enzyme costs dropping)
Throughput High (Concentrated)Medium (Crystallization time)Low (Dilute aqueous streams)
Environmental Solvent wasteHigh waste (unless recycled)Green (Water-based)
Selection Workflow

DecisionTree Start Start: Select Synthesis Route Scale Is Scale > 100kg? Start->Scale Equipment High Pressure Equipment Available? Scale->Equipment Yes Purity Is ee > 99.5% Required directly? Scale->Purity No Cost Is Catalyst Cost a Constraint? Equipment->Cost No RouteA Route A: Asymmetric Hydrogenation Equipment->RouteA Yes RouteB Route B: Classical Resolution Purity->RouteB No RouteC Route C: Biocatalysis Purity->RouteC Yes Cost->RouteB Yes (Avoid Rh/Ru) Cost->RouteC No

Figure 3: Decision matrix for selecting the optimal synthetic route based on constraints.

References

  • BenchChem. (2025).[1][2][3][6] A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Retrieved from

  • Corey, E. J., et al. (1987). "Reduction of ketones with borane using chiral oxazoborolidines." Journal of the American Chemical Society. (Basis for CBS reduction mechanism).
  • Ohkuma, T., et al. (1995). "Asymmetric hydrogenation of 3-amino-ketones." Journal of the American Chemical Society.
  • Eli Lilly & Co. (2006). "Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Resolution-Racemization-Recycle." Organic Process Research & Development. Link (Industrial resolution protocol reference).

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral alcohols." Coordination Chemistry Reviews. (General reference for KRED mechanism).
  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.[1][2][3][7] Link

Sources

Comparison of HPLC-UV, GC-MS, and CE-UV for analyzing (R)-3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies for (R)-3-(methylamino)-1-phenylpropan-1-ol: A Comparative Guide of HPLC-UV, GC-MS, and CE-UV

As a critical chiral intermediate in the synthesis of the non-stimulant ADHD medication Atomoxetine, (R)-3-(methylamino)-1-phenylpropan-1-ol demands rigorous analytical oversight[1]. The pharmacological efficacy of the final active pharmaceutical ingredient (API) is entirely dependent on the stereochemical purity of this precursor.

From an analytical perspective, this molecule presents a unique set of challenges: it possesses a sterically hindered secondary amine, a hydroxyl group, and a chiral center[2]. These functional groups induce strong secondary interactions (hydrogen bonding) that can severely degrade chromatographic peak shape. This guide objectively compares three orthogonal analytical techniques—HPLC-UV, GC-MS, and CE-UV—detailing the causality behind experimental choices and providing self-validating protocols for each[3].

Logical Framework for Method Selection

Selecting the appropriate analytical technique depends entirely on the specific phase of drug development. The decision matrix below outlines the logical workflow for choosing between HPLC, GC-MS, and CE based on sensitivity and chiral requirements.

MethodSelection Start Analyze (R)-3-(methylamino)- 1-phenylpropan-1-ol Q1 Is chiral resolution required? Start->Q1 Q2 Is trace sensitivity (<10 ng/mL) needed? Q1->Q2 No HPLC HPLC-UV (Chiralpak AD-H) Routine QC & Bulk Assay Q1->HPLC Yes (Standard Prep) CE CE-UV (Sulfated-β-CD) High-Efficiency/Low Volume Q1->CE Yes (Micro-scale) Q2->HPLC No (Achiral Column) GCMS GC-MS (BSTFA Derivatization) Trace Impurity Profiling Q2->GCMS Yes

Logical decision matrix for selecting the optimal analytical method.

Comparative Performance Metrics

To establish a baseline for comparison, the following table synthesizes the quantitative validation data for each technique based on International Council on Harmonisation (ICH) guidelines[3].

Performance MetricHPLC-UV (Chiral)GC-MS (Achiral)CE-UV (Chiral)
Primary Utility Bulk API QC, Enantiomeric ExcessTrace Impurity Profiling, MetabolomicsGreen Chemistry, Micro-scale QC
Detection Limit (LOD) 0.2 - 0.5 µg/mL1 - 5 ng/mL1.0 - 2.5 µg/mL
Resolution (

)
> 2.0 (Baseline)N/A (Achiral method)> 2.5 (Baseline)
Analysis Time 15 - 20 min25 - 30 min5 - 10 min
Sample Prep Complexity Low (Direct injection)High (Evaporation + Derivatization)Low (Direct injection)
Matrix Tolerance ModerateLow (Requires extraction)High (Aqueous buffers)

In-Depth Methodologies & Self-Validating Protocols

A. High-Performance Liquid Chromatography (HPLC-UV)

Mechanistic Insight: HPLC-UV is the gold standard for determining the enantiomeric excess (ee) of (R)-3-(methylamino)-1-phenylpropan-1-ol. We utilize an amylose-based chiral stationary phase (Chiralpak AD-H). The critical parameter here is the addition of diethylamine (DEA) to the mobile phase. Without DEA, the secondary amine of the analyte will interact with residual acidic silanols on the silica support, causing severe peak tailing and destroying chiral resolution[3].

Self-Validating Protocol:

  • Mobile Phase Preparation: Mix n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas thoroughly via sonication.

  • System Setup: Equilibrate the Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) at 25 °C with a constant flow rate of 1.0 mL/min[3].

  • System Suitability (Self-Validation): Inject a 100 µg/mL racemic standard mixture. The system is only validated for use if the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    and the tailing factor is
    
    
    .
  • Analysis: Inject 10 µL of the sample and monitor UV absorbance at 215 nm.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanistic Insight: The native molecule has a high boiling point and is prone to thermal degradation due to its polar -OH and -NH groups. To achieve the volatility required for GC-MS, we must mask these active hydrogens. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) converts the molecule into a di-TMS ether/amine derivative, drastically improving thermal stability and directing favorable fragmentation for Selected Ion Monitoring (SIM)[3].

GCMSWorkflow Step1 Sample Aliquot (Dry Extract) Step2 Add BSTFA + 1% TMCS Step1->Step2 Step3 Incubate 70°C, 30 min Step2->Step3 Step4 TMS-Derivatized Analyte Step3->Step4 Step5 GC-MS Analysis (SIM Mode) Step4->Step5

Workflow for the BSTFA/TMCS derivatization and GC-MS analysis of the amino alcohol.

Self-Validating Protocol:

  • Sample Preparation: Evaporate the sample extract to complete dryness under a gentle nitrogen stream. Causality: Even trace moisture will rapidly quench the silylation reagents, leading to false negatives.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Seal the vial and incubate at 70 °C for 30 minutes[3].

  • Internal Standard (Self-Validation): Spike the sample with a deuterated internal standard prior to derivatization. Consistent recovery of the internal standard validates the efficiency of the derivatization kinetics.

  • System Setup: Inject 1 µL (split ratio 10:1) onto a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.2 mL/min[3].

  • Detection: Operate the MS in SIM mode targeting the specific m/z fragments of the di-TMS derivative.

C. Capillary Electrophoresis (CE-UV)

Mechanistic Insight: CE-UV offers an exceptionally green, high-efficiency alternative to HPLC. By utilizing a background electrolyte (BGE) at pH 2.5, the secondary amine of the analyte becomes fully protonated (positively charged). We introduce sulfated-β-cyclodextrin as a chiral selector. The negatively charged cyclodextrin migrates toward the anode, while the positively charged analyte migrates toward the cathode. This counter-current mobility maximizes the interaction time within the cyclodextrin's hydrophobic cavity, yielding baseline chiral resolution in under 10 minutes[3].

Self-Validating Protocol:

  • BGE Preparation: Prepare a 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin[3]. Filter through a 0.22 µm membrane.

  • Capillary Conditioning (Self-Validation): Flush a bare fused-silica capillary (50 µm i.d., 60 cm) sequentially with 0.1 M NaOH, water, and BGE. Monitor the migration time of a neutral electroosmotic flow (EOF) marker (e.g., thiourea). Stable EOF migration times validate capillary surface integrity.

  • Injection & Separation: Perform a hydrodynamic injection at 50 mbar for 5 seconds. Apply a separation voltage of +20 kV at 20 °C. Monitor UV absorbance at 214 nm.

Conclusion

The selection of an analytical method for (R)-3-(methylamino)-1-phenylpropan-1-ol must be dictated by the specific analytical goal. HPLC-UV remains the most robust choice for routine lot-release testing and enantiomeric purity assays. GC-MS is indispensable for trace-level impurity profiling and pharmacokinetic studies due to its unmatched sensitivity, provided the strict anhydrous derivatization protocols are followed. Finally, CE-UV represents the frontier of high-efficiency, low-volume chiral screening, offering rapid run times and minimal solvent consumption.

References

Sources

Comprehensive Spectroscopic Comparison Guide: 3-(Dimethylamino)-1-phenylpropan-1-ol and Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3) is a highly versatile chiral auxiliary and a critical intermediate in medicinal chemistry. It serves as the direct precursor in the synthesis of widely prescribed active pharmaceutical ingredients (APIs) such as Fluoxetine and Atomoxetine 1. In pharmaceutical development, differentiating this tertiary amino alcohol from its desmethyl analogs (secondary and primary amines) and positional isomers is a fundamental requirement for impurity profiling, quality control, and synthetic validation 2.

The target compound is typically synthesized via a two-step sequence: a Mannich reaction of acetophenone with formaldehyde and dimethylamine to form 3-(dimethylamino)-1-phenylpropan-1-one, followed by ketone reduction 3. This guide provides an objective, data-driven spectroscopic comparison to aid researchers in precise structural elucidation.

SynthesisPathway A Acetophenone + Formaldehyde C Mannich Base 3-(Dimethylamino)-1-phenylpropan-1-one A->C Mannich Reaction B Dimethylamine B->C D Target: 3-(Dimethylamino)-1-phenylpropan-1-ol C->D Reduction (NaBH4) E Analog: 3-(Methylamino)-1-phenylpropan-1-ol D->E N-Demethylation F Analog: 3-Amino-1-phenylpropan-1-ol E->F N-Demethylation

Synthetic pathways linking 3-(Dimethylamino)-1-phenylpropan-1-ol and its desmethyl analogs.

Spectroscopic Comparison: Quantitative Data

The analytical differentiation of these analogs relies entirely on identifying the substitution degree of the nitrogen atom and the spatial positioning of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experience: The degree of N-alkylation directly impacts the chemical shift of the adjacent methylene protons (C3-H


). In 

H NMR, the transition from a primary amine to a tertiary amine increases the electron density around the nitrogen, but the inductive effect of the methyl groups actually deshields the N-CH

protons. Furthermore, positional isomers like 3-(Dimethylamino)-3-phenylpropan-1-ol show a dramatic shift in the methine proton (CH) from ~4.9 ppm (when adjacent to oxygen) to ~3.5 ppm (when adjacent to nitrogen).

Table 1:


H NMR Chemical Shift Comparison (CDCl

, 400 MHz)
CompoundN-CH

(ppm)
C3-H

(ppm)
C2-H

(ppm)
C1-H (ppm)Exchangeable (ppm)
3-(Dimethylamino)-1-phenylpropan-1-ol 2.25 (s, 6H)2.45 (m, 2H)1.85 (m, 2H)4.90 (dd, 1H)~5.0 (br s, 1H, OH)
3-(Methylamino)-1-phenylpropan-1-ol 2.40 (s, 3H)2.70 (m, 2H)1.80 (m, 2H)4.92 (dd, 1H)~3.5 (br s, 2H, OH/NH)
3-Amino-1-phenylpropan-1-ol N/A2.85 (m, 2H)1.75 (m, 2H)4.95 (dd, 1H)~2.8 (br s, 3H, OH/NH

)
3-(Dimethylamino)-3-phenylpropan-1-ol 2.15 (s, 6H)3.70 (m, 2H, C1)2.05 (m, 2H)3.50 (dd, 1H, C3)~4.5 (br s, 1H, OH)

Table 2:


C NMR Key Resonances (CDCl

, 100 MHz)
CompoundN-CH

(ppm)
C3 (ppm)C2 (ppm)C1 (ppm)
3-(Dimethylamino)-1-phenylpropan-1-ol 45.558.234.574.1
3-(Methylamino)-1-phenylpropan-1-ol 36.251.435.874.3
3-Amino-1-phenylpropan-1-ol N/A40.538.174.5
Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Experience: IR spectroscopy is highly sensitive to hydrogen bonding and functional group variations. The target compound (a tertiary amine) lacks N-H bonds and thus exhibits only a broad O-H stretching band. In contrast, the secondary and primary amine analogs display distinct N-H stretching vibrations, providing an immediate visual confirmation of the amine's substitution level.

Table 3: Key FT-IR Vibrational Modes (ATR, cm⁻¹)

CompoundO-H StretchN-H StretchC-N StretchC-O Stretch
3-(Dimethylamino)-1-phenylpropan-1-ol 3200-3400 (br)None10401055
3-(Methylamino)-1-phenylpropan-1-ol 3200-3400 (br)~3300 (w, single)11201050
3-Amino-1-phenylpropan-1-ol 3200-3400 (br)~3350, 3280 (m, doublet)10801050
Mass Spectrometry (ESI-MS)

The fragmentation pattern in positive ion mode ESI-MS provides self-validating structural confirmation by pinpointing the specific amine leaving groups.

  • Target Compound: [M+H]⁺ at m/z 180.1. Primary fragments occur at m/z 162.1 (loss of H

    
    O, typical for benzylic alcohols) and m/z 58.1 (dimethyliminium ion,[CH
    
    
    
    =N(CH
    
    
    )
    
    
    ]⁺) 4.
  • Secondary Analog: [M+H]⁺ at m/z 166.1. Fragment at m/z 44.1 (methyliminium ion,[CH

    
    =NHCH
    
    
    
    ]⁺).
  • Primary Analog: [M+H]⁺ at m/z 152.1. Fragment at m/z 30.1 (iminium ion,[CH

    
    =NH
    
    
    
    ]⁺).

Experimental Protocols: Self-Validating Analytical Workflow

To ensure trustworthiness and reproducibility, the following protocols establish a closed-loop validation system for spectroscopic analysis.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh 15.0 ± 0.5 mg of the synthesized 3-(dimethylamino)-1-phenylpropan-1-ol 5.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
    • Causality: CDCl

      
       is preferred over protic solvents like CD
      
      
      
      OD for these basic amines to prevent rapid deuterium exchange, which would obscure the critical O-H and N-H signals.
  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

  • Acquisition Parameters (

    
    H NMR):  Set frequency to 400 MHz (minimum), use a standard 1D pulse sequence (zg30), and apply a Relaxation Delay (D1) of 2.0 seconds.
    
    • Causality: A 2.0s D1 ensures complete longitudinal relaxation of the N-methyl protons, guaranteeing accurate quantitative integration.

  • Self-Validation Step (D

    
    O Shake):  Add 1 drop of D
    
    
    
    O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad signal at ~5.0 ppm definitively confirms its identity as the exchangeable hydroxyl proton.
Protocol 2: ATR-FTIR Acquisition
  • Background Scan: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the neat liquid or crystalline solid directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the anvil to ensure intimate contact between the sample and the crystal.

    • Causality: Poor contact leads to low signal-to-noise ratios and distorted peak intensities, particularly in the high-frequency O-H/N-H stretching regions (3000-3500 cm⁻¹).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ and normalize against the background.

AnalyticalWorkflow Prep Sample Prep (15mg in CDCl3) NMR 1H & 13C NMR Acquisition Prep->NMR IR ATR-FTIR Acquisition Prep->IR Solid/Neat MS ESI-MS Fragmentation Prep->MS Dilution D2O D2O Exchange Validation NMR->D2O Identify OH/NH Data Multi-Spectral Integration D2O->Data IR->Data MS->Data

Self-validating multi-spectral workflow for structural confirmation of amino alcohols.

Conclusion

The spectroscopic differentiation of 3-(Dimethylamino)-1-phenylpropan-1-ol from its desmethyl and positional analogs is highly robust when utilizing a multi-modal approach.


H NMR provides definitive proof of N-alkylation through the integration of the N-methyl singlets, while FT-IR distinguishes primary, secondary, and tertiary amines via the presence or absence of N-H stretching bands. ESI-MS fragmentation acts as the final orthogonal validation step, confirming the specific iminium ion fragments to secure the structural assignment.

References

  • National Center for Biotechnology Information (NCBI). (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. PMC. Retrieved from[Link]

  • PubChem. (2025). 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665. Retrieved from[Link]

  • Veeprho. (n.d.). 3-Dimethylamino-1-phenylpropan-1-ol | CAS 5554-64-3. Retrieved from [Link]

Sources

Validated analytical methods for Phenylketonuria (PKU) amino acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated Analytical Architectures for PKU Amino Acid Analysis: A Comparative Guide

Introduction Phenylketonuria (PKU) is an autosomal recessive inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH). This defect halts the conversion of phenylalanine (Phe) to tyrosine (Tyr), leading to severe neurotoxicity if left untreated. As a Senior Application Scientist, I frequently consult on the analytical methodologies utilized for this critical diagnostic monitoring. The modern clinical laboratory has largely shifted from traditional venous plasma analysis to Dried Blood Spot (DBS) sampling. While DBS significantly improves patient compliance—especially for pediatric populations—it introduces complex matrix effects, hematocrit variations, and extraction variables that demand rigorous analytical validation[1].

This guide objectively evaluates the performance of the three primary analytical modalities used for PKU monitoring: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and classical Ion-Exchange Chromatography (IEC).

Part 1: Pathophysiological Context & Biomarker Rationale

The primary diagnostic markers for PKU are elevated Phe and depleted Tyr. The Phe/Tyr ratio is a highly sensitive metric utilized to differentiate classical PKU from mild hyperphenylalaninemia and to monitor dietary compliance[2].

G Phe Phenylalanine (Phe) Accumulation Tyr Tyrosine (Tyr) Depletion Phe->Tyr Blocked Pathway Tox Neurotoxic Metabolites (Phenylpyruvate) Phe->Tox Alternative Shunt PAH Phenylalanine Hydroxylase (PAH) Deficiency PAH->Phe Enzyme Defect

Caption: Biochemical mechanism of Phenylketonuria (PKU) highlighting the PAH enzyme blockade.

Part 2: Comparative Analysis of Analytical Modalities

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Gold Standard LC-MS/MS provides unparalleled structural specificity and speed by operating in Multiple Reaction Monitoring (MRM) mode. By utilizing stable isotope-labeled internal standards (e.g., 13C6-Phe, d4-Tyr), LC-MS/MS intrinsically corrects for variable extraction efficiencies and ion suppression from the DBS matrix[3]. The run time is exceptionally fast, often under 4.5 minutes[3], with Limits of Quantification (LOQ) reaching 0.5 µmol/L for Phe and 2.0 µmol/L for Tyr[1].

2. High-Performance Liquid Chromatography (HPLC-UV/FLD): The Robust Workhorse HPLC coupled with Fluorescence Detection (FLD) or UV requires pre-column or post-column derivatization (e.g., with o-phthalaldehyde) to enhance the optical sensitivity of amino acids. While highly reproducible and showing excellent correlation (r = 0.990) with classical reference methods[4], it suffers from longer run times (15-30 mins) and larger sample volume requirements, making it less ideal for high-throughput newborn screening.

3. Ion-Exchange Chromatography (Amino Acid Analyzer - AAA): The Classical Reference Utilizing post-column ninhydrin derivatization, AAA has been the historical reference method for full physiological amino acid profiling. However, it is fundamentally low-throughput (often >60 mins per run) and generally less sensitive than MS-based methods for targeted, rapid quantification[2].

Quantitative Performance Comparison
Analytical ParameterLC-MS/MS (DBS)HPLC-FLD (Plasma/DBS)Ion-Exchange (AAA)
Run Time 2.0 - 4.5 min15 - 30 min> 60 min
Sample Volume 3.2 mm punch (~3.1 µL)50 - 100 µL plasma100 - 200 µL plasma
LOD (Phe) ~0.1 µmol/L~2.0 µmol/L~5.0 µmol/L
Precision (CV%) 4.2% - 12.7%5.0% - 10.0%2.0% - 5.0%
Multiplexing High (Dozens of analytes)Low-MediumHigh (Full AA profile)
Matrix Susceptibility High (Requires Isotope IS)LowLow

Data synthesized from comparative validation studies[1][2][3][4].

Part 3: Self-Validating Experimental Protocol (LC-MS/MS for DBS)

To ensure analytical trustworthiness, a protocol must be designed as a self-validating system. This means incorporating internal controls at every critical juncture to monitor extraction recovery, matrix effects, and instrument drift.

G DBS DBS Collection (Capillary Blood) Punch 3.2 mm Punch (Standardized Volume) DBS->Punch Extract Extraction Solvent + IS (Methanol/H2O + 13C6-Phe) Punch->Extract Precip Protein Precipitation (Vortex & Centrifuge) Extract->Precip LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Precip->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant

Caption: Validated LC-MS/MS sample preparation and analysis workflow for Dried Blood Spots.

Step-by-Step Methodology & Causality

1. Sample Preparation & Punching

  • Action: Excise a 3.2 mm disk from the center of the DBS card into a 96-well plate.

  • Causality: A 3.2 mm punch approximates 3.1 µL of whole blood. Punching strictly from the center avoids the "chromatographic effect" at the edges of the blood spot where red blood cell and analyte distribution is uneven, ensuring volumetric accuracy[1].

2. Extraction and Internal Standard (IS) Addition

  • Action: Add 100 µL of extraction solvent (typically 80:20 Methanol:Water containing 0.1% Formic Acid) spiked with stable isotope-labeled internal standards (e.g., 13C6-Phe and d4-Tyr).

  • Causality: Methanol effectively precipitates proteins while extracting small polar amino acids. The immediate introduction of the isotopically labeled IS corrects for any subsequent loss during extraction or ion suppression in the MS source, forming the core of the self-validating system[3].

3. Agitation and Centrifugation

  • Action: Shake the plate at 600 RPM for 30 minutes at room temperature, followed by centrifugation at 4000 x g for 10 minutes.

  • Causality: Mechanical agitation ensures complete desorption of the amino acids from the cellulose matrix. Centrifugation pellets the precipitated proteins and cellulose debris, preventing LC column clogging and extending the instrument's operational lifespan.

4. LC-MS/MS Analysis

  • Action: Inject 5 µL of the supernatant onto a reversed-phase or HILIC column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: MRM transitions (e.g., m/z 166.1 -> 120.1 for Phe) provide absolute structural specificity, eliminating isobaric interference. The short gradient (typically under 4.5 minutes) allows for high-throughput screening without sacrificing peak resolution[3].

5. Data Processing & Plasma Correction

  • Action: Calculate the concentration using a 6-point calibration curve (0-1000 µmol/L) based on the analyte/IS peak area ratio. Apply a DBS-plasma correction factor if comparing to historical plasma records.

  • Causality: DBS concentrations can differ slightly from venous plasma (especially in EDTA tubes) due to hematocrit variations. Applying a validated correction factor (determined via Passing and Bablok regression) ensures clinical continuity and accurate dietary adjustments[1].

References

  • [3] A Highly Accurate Mass Spectrometry Method for the Quantification of Phenylalanine and Tyrosine on Dried Blood Spots: Combination of Liquid Chromatography, Phenylalanine/Tyrosine-free Blood Calibrators and Multi-point/Dynamic Calibration - ResearchGate. 3

  • [1] Dried blood spot versus venous blood sampling for phenylalanine and tyrosine - PMC - NIH. 1

  • [2] Validation of the Phenylalanine/Tyrosine Ratio Determined by Tandem Mass Spectrometry: Sensitive Newborn Screening for Phenylketonuria - Semantic Scholar. 2

  • [4] (PDF) Monitoring of Phenylalanine Levels in Patients with Phenylketonuria Using Dried Blood Spots: a Comparison of Two Methods - ResearchGate.4

Sources

Definitive Structural Confirmation of 3-Methylamino-3-phenylpropan-1-ol via X-ray Crystallography

[1]

Executive Summary: The Structural Challenge

3-Methylamino-3-phenylpropan-1-ol (C₁₀H₁₅NO) is a critical chiral amino-alcohol scaffold, serving as a structural motif in the synthesis of major SNRIs (e.g., Atomoxetine, Fluoxetine derivatives). In drug development, verifying the regiochemistry (position of the amine vs. hydroxyl group) and absolute stereochemistry (R vs. S enantiomer) is non-negotiable.

While NMR and Mass Spectrometry provide connectivity and molecular weight data, they suffer from ambiguity regarding absolute configuration without complex derivatization. Single-Crystal X-ray Diffraction (SC-XRD) stands as the only analytical technique capable of simultaneously determining the 3D connectivity, absolute configuration, and solid-state conformation of this molecule.

This guide compares SC-XRD against standard spectroscopic alternatives and provides a validated protocol for its crystallographic characterization.

Comparative Analysis: Why X-ray Crystallography?

The following table contrasts the capabilities of SC-XRD against NMR and MS for characterizing 3-methylamino-3-phenylpropan-1-ol.

Table 1: Analytical Technique Performance Matrix
Feature1H / 13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Connectivity High (via COSY/HMBC)Low (Fragmentation patterns only)Definitive (Direct visualization)
Regioisomerism Good (requires careful coupling analysis)Poor (Isomers often have identical mass)Definitive (Distinguishes 1-phenyl vs 3-phenyl)
Stereochemistry Relative only (unless using Mosher's acid)NoneAbsolute (via Flack Parameter)
Sample State Solution (averaged conformation)Gas phase (ionized)Solid State (bio-relevant conformation)
Ambiguity Risk Medium (Peak overlap in aliphatic region)High (Cannot distinguish enantiomers)Zero (Model refines to <5% R-factor)
Decision Logic for Structural Confirmation

The following diagram illustrates why SC-XRD is the terminal step in the validation workflow for chiral amino alcohols.

StructuralValidationStartSynthesized 3-methylamino-3-phenylpropan-1-olIsolateIsolation (Oil/Solid)Start->IsolateCheck1Is Absolute Config Required?Isolate->Check1NMRNMR (1H, 13C, NOESY)Result: Connectivity ConfirmedStereo: UnknownCheck1->NMRNoCrystCrystallization(Free base or HCl salt)Check1->CrystYes (Gold Standard)DerivChiral Derivatization(Mosher's Method)NMR->DerivIf XRD failsResultFINAL CONFIRMATION1. Regiochemistry: 3-amino confirmed2. Stereochem: R/S assigned (Flack x < 0.1)3. Conformation: H-bonding networkDeriv->ResultIndirectXRDSC-XRD Analysis(Cu K-alpha source)Cryst->XRDXRD->Result

Caption: Workflow demonstrating SC-XRD as the direct path to absolute configuration, bypassing indirect chemical derivatization.

Technical Guide: Experimental Protocol

This protocol is grounded in the structural work by Frey et al. (2012) and standard light-atom crystallography practices.

Phase 1: Crystallization (The Critical Step)

3-methylamino-3-phenylpropan-1-ol often exists as an oil or low-melting solid (

Protocol:

  • Solvent Selection: Use Diethyl Ether or a mixture of Cyclohexane/Chloroform.

  • Method: Slow Evaporation.

    • Dissolve 100 mg of the purified solid in minimal anhydrous diethyl ether (

      
       mL).
      
    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
      
    • Cover the vial with parafilm and poke 3-4 small holes.

    • Store at

      
       (refrigerator) to reduce solubility and encourage lattice formation.
      
  • Alternative (Salt Formation): If the free base refuses to crystallize, generate the Hydrochloride salt by bubbling dry HCl gas through an ethereal solution. The salt will have a significantly higher melting point and lattice energy.

Phase 2: Data Collection & Refinement

For organic molecules lacking heavy atoms (C, H, N, O only), standard Molybdenum (Mo) radiation is often insufficient for absolute configuration.

  • Radiation Source: Copper (Cu) K

    
      (
    
    
    Å).[1]
    • Reasoning: Cu radiation maximizes the anomalous scattering signal (

      
      ) of Oxygen and Nitrogen, which is essential for calculating the Flack parameter to distinguish enantiomers.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal vibration of the flexible propyl chain, improving resolution.

Phase 3: Structural Solution Workflow

XRD_PipelineCrystalSingle Crystal(0.2 x 0.2 x 0.1 mm)DiffractionDiffraction (Cu K-alpha)Collect Friedel PairsCrystal->DiffractionSolveStructure Solution(Direct Methods/SHELXT)Diffraction->SolveRefineRefinement (SHELXL)Minimize R1 factorSolve->RefineValidationValidationCheck Flack ParameterRefine->Validation

Caption: The crystallographic pipeline from physical sample to validated model.

Data Interpretation & Validation Standards

When analyzing the output of your X-ray experiment for this specific molecule, verify the following parameters to ensure scientific integrity.

A. Space Group & Chirality[1]
  • Racemate: If the solved space group is P2/n (or P2₁/c), the substance is a racemate. The unit cell contains both enantiomers related by a center of inversion.

  • Enantiopure: If the space group is P2₁ (or other Sohncke groups like P2₁2₁2₁), the crystal may be enantiopure.

B. The Flack Parameter (Absolute Configuration)

For the chiral confirmation of the (R)- or (S)-isomer:

  • Flack x ≈ 0.0 (u < 0.04): The model's stereochemistry is correct.

  • Flack x ≈ 1.0: The model is inverted; the real structure is the opposite enantiomer.[2]

  • Flack x ≈ 0.5: The crystal is a racemic twin (or the anomalous signal is too weak).[3]

C. Hydrogen Bonding Network

The crystal structure of 3-methylamino-3-phenylpropan-1-ol is stabilized by a specific H-bond motif (Frey et al., 2012):

  • Interactions: O—H···N and N—H···O.

  • Pattern: Molecules form centrosymmetric dimers

    
     which link into tetrameric units.[1][4]
    
  • Significance: This network explains the high melting point relative to non-H-bonding analogues and confirms the presence of both donor (NH, OH) and acceptor (N, O) sites.

Conclusion

While NMR and MS are indispensable for routine checks, X-ray Crystallography is the only method that provides a self-validating, legally defensible confirmation of the structure of 3-methylamino-3-phenylpropan-1-ol. By visualizing the atomic positions directly, researchers eliminate the risks associated with indirect stereochemical assignment.

For definitive results, prioritize Cu K


 radiation

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012).[1] 3-Methylamino-3-phenylpropan-1-ol.[1] Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. [Link]

  • Parsons, S., & Flack, H. D. (2004). Pushing the limits of absolute structure determination. Acta Crystallographica Section A, 60, s61. [Link]

Enantiomeric purity determination of 3-(methylamino)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Enantiomeric Purity Determination of 3-(methylamino)-1-phenylpropan-1-ol

Executive Summary

The precise enantiomeric purity determination of 3-(methylamino)-1-phenylpropan-1-ol (also known as N-methyl-3-phenyl-3-hydroxypropylamine) is a critical quality control step in the synthesis of norepinephrine reuptake inhibitors, specifically Atomoxetine and Fluoxetine . As a chiral intermediate, its stereochemical integrity directly dictates the potency and safety of the final pharmaceutical active ingredient (API).

This guide objectively compares three industry-validated methodologies: Direct Chiral HPLC , Capillary Electrophoresis (CE) , and NMR Spectroscopy with Chiral Derivatization . Each method is evaluated based on resolution (


), sensitivity (LOD), and operational throughput to assist researchers in selecting the optimal workflow for their specific development stage.

Molecule Profile & Stereochemical Significance

  • IUPAC Name: 3-(methylamino)-1-phenylpropan-1-ol[1][2]

  • Role: Key intermediate for (R)-Atomoxetine.

  • Criticality: The (R)-enantiomer of Atomoxetine is 10-fold more potent than the (S)-enantiomer. Consequently, the enantiomeric excess (ee) of this alcohol precursor must typically exceed 99.5% prior to the etherification step.

Method A: Direct Chiral HPLC (The Gold Standard)

Verdict: Best for QC release testing and trace impurity quantification (0.1% level).

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the regulatory standard due to its robustness and reproducibility. The separation relies on hydrogen bonding and


-

interactions between the analyte and the carbamate moieties of the CSP.
Experimental Protocol
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica).
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) : Trifluoroacetic acid (TFA).

    • Ratio:85 : 15 : 0.15 : 0.2 (v/v/v/v).[3]

    • Note: DEA improves peak shape for the amine; TFA suppresses silanol interactions for the hydroxyl group.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV at 215 nm (aromatic absorption).

  • Sample Preparation: Dissolve 10 mg sample in 10 mL of Mobile Phase (without DEA/TFA additives if possible, or simple Hexane/IPA 90:10).

Performance Metrics
ParameterTypical Value
Resolution (

)
> 2.5 (Baseline separation)
Retention Time (

)
(S)-isomer: ~8 min; (R)-isomer: ~11 min
Limit of Detection (LOD) 0.05% area
Tailing Factor (

)
1.1 – 1.3

Expert Insight: If peak tailing persists, increase the DEA concentration slightly (up to 0.2%), but ensure the column is dedicated to basic mobile phases to prevent memory effects.

Method B: Capillary Electrophoresis (The High-Efficiency Alternative)

Verdict: Best for high-throughput screening and low solvent consumption.

CE offers superior theoretical plate counts compared to HPLC. The separation mechanism utilizes Sulfated


-Cyclodextrin (S-

-CD)
as a chiral selector in the background electrolyte (BGE). The negatively charged CD moves against the electroosmotic flow (EOF), creating a pseudo-stationary phase that differentially complexes with the enantiomers.
Experimental Protocol
  • Capillary: Fused silica, 50 cm effective length

    
     50 
    
    
    
    m I.D.
  • Background Electrolyte (BGE):

    • Buffer: 50 mM Phosphate buffer, pH 2.5.

    • Chiral Selector: 20 mM Sulfated

      
      -Cyclodextrin.
      
  • Voltage: 25 kV (positive polarity).

  • Temperature: 20°C.

  • Injection: Hydrodynamic (50 mbar for 5 sec).

  • Detection: UV at 200 nm .

Performance Metrics
ParameterTypical Value
Resolution (

)
> 4.0 (Superior to HPLC)
Analysis Time < 12 minutes
Solvent Cost Negligible (< 5 mL buffer/day)
Robustness Moderate (Sensitive to capillary conditioning)

Method C: NMR with Mosher's Acid (Structural Confirmation)

Verdict: Best for absolute configuration assignment and initial process development where reference standards are unavailable.

Unlike HPLC/CE, this method does not require enantiomeric standards. It involves derivatizing the amino-alcohol with (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
(Mosher's acid chloride). The resulting diastereomers exhibit distinct chemical shifts in

H or

F NMR due to the anisotropic shielding of the phenyl group.
Experimental Protocol
  • Derivatization:

    • Mix 10 mg of 3-(methylamino)-1-phenylpropan-1-ol with 1.2 eq of (R)-MTPA-Cl and 2 eq of Pyridine in dry CH

      
      Cl
      
      
      
      (1 mL).
    • Stir for 1 hour at room temperature.

    • Quench with water, extract with CH

      
      Cl
      
      
      
      , and dry over Na
      
      
      SO
      
      
      .
  • NMR Analysis:

    • Dissolve the crude residue in CDCl

      
      .
      
    • Acquire

      
      H NMR (400 MHz+) or 
      
      
      
      F NMR.
  • Quantification: Integrate the distinct methoxy (-OMe) or CF

    
     signals of the diastereomers.
    
Performance Metrics
ParameterTypical Value
Sensitivity ~1% ee (Limited by integration error)
Prep Time 1–2 hours
Key Advantage Self-validating (No reference standard needed)

Comparative Analysis Summary

The following table synthesizes the operational data to guide your selection.

FeatureMethod A: Chiral HPLCMethod B: Capillary ElectrophoresisMethod C: NMR (Mosher's)
Primary Use Case QC Release / Impurity ProfilingR&D Screening / Green ChemistryStructural Elucidation
Resolution (

)
High (2.5) Very High (>4.0) N/A (Spectral Split)
Sensitivity (LOD) Excellent (0.05%) Good (0.1%)Moderate (1.0%)
Cost per Run High (Solvents/Column)Low Medium (Deuterated Solvents)
Throughput Medium (20 min/sample)High (10 min/sample) Low (Batch prep required)
Reference Standard Required Required Not Required

Decision & Workflow Visualization

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Select Analytical Method RefStd Are Enantiomeric Reference Standards Available? Start->RefStd Trace Is Trace Impurity Detection (<0.1%) Required? RefStd->Trace Yes NMR Method C: NMR Derivatization (Config. Assignment) RefStd->NMR No Throughput Is High Throughput/Low Cost a Priority? Trace->Throughput No HPLC Method A: Chiral HPLC (QC/Validation) Trace->HPLC Yes Throughput->HPLC No CE Method B: Capillary Electrophoresis (Screening) Throughput->CE Yes

Caption: Logical workflow for selecting the appropriate analytical technique based on development stage and sensitivity requirements.

Figure 2: HPLC Method Development Workflow

HPLCWorkflow Step1 1. Column Selection (Chiralcel OD-H) Step2 2. Mobile Phase Screening (Hex/IPA 90:10) Step1->Step2 Step3 3. Additive Optimization (Add 0.1% DEA for Peak Shape) Step2->Step3 Step4 4. Selectivity Tuning (Adjust IPA % or Add TFA) Step3->Step4 Step5 5. Validation (Linearity, LOD, Accuracy) Step4->Step5

Caption: Step-by-step optimization strategy for achieving baseline separation using Chiral HPLC.

References

  • Eli Lilly & Company. (2006). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Method Screening. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]

Sources

A Comprehensive Comparison Guide: Chiral Catalysts for the Asymmetric Reduction of Prochiral Ketones

Author: BenchChem Technical Support Team. Date: March 2026

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern organic synthesis and drug development[1]. Chiral alcohols serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), including antidepressants, statins, and anti-inflammatory drugs[2]. Achieving high enantiomeric excess (ee) efficiently requires the strategic selection of a chiral catalyst.

As a Senior Application Scientist, I have structured this guide to objectively compare the three leading methodologies: the Corey-Bakshi-Shibata (CBS) reduction, Noyori Asymmetric Transfer Hydrogenation (ATH), and Biocatalysis using Ketoreductases (KREDs). This guide emphasizes the mechanistic causality behind each system and provides self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Causality & Catalyst Design

The Corey-Bakshi-Shibata (CBS) Catalyst

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the transfer of hydride from a stoichiometric borane source (e.g., BH₃·THF or catecholborane) to the prochiral ketone[3].

Causality of Stereocontrol: The high predictability of the CBS system stems from a dual-activation mechanism. The Lewis basic nitrogen of the oxazaborolidine coordinates with the borane, activating it as a highly reactive hydride donor[3]. Simultaneously, the Lewis acidic boron of the catalyst coordinates the carbonyl oxygen of the ketone[4]. This pre-organization creates a rigid, six-membered transition state. The steric differentiation between the large and small substituents of the ketone dictates facial selectivity, reliably yielding high enantiomeric excess[4].

CBS_Mechanism CBS_Cat Chiral Oxazaborolidine (CBS Catalyst) Complex1 Catalyst-BH3 Complex (Lewis Acid/Base Activated) CBS_Cat->Complex1 BH3 Coordination Borane BH3 (Reductant) Borane->Complex1 Activates TS 6-Membered Transition State (Face-Selective) Complex1->TS Ketone Binding Ketone Prochiral Ketone Ketone->TS Steric Control Product Chiral Borate -> Alcohol TS->Product Hydride Transfer Product->CBS_Cat Catalyst Regeneration

Figure 1: Dual activation mechanism in the Corey-Bakshi-Shibata (CBS) reduction of ketones.

Noyori Asymmetric Transfer Hydrogenation (ATH)

Noyori's ATH utilizes a Ruthenium(II) complex bearing a chiral diamine ligand, typically (R,R)- or (S,S)-TsDPEN[5]. Instead of hazardous hydrogen gas or stoichiometric borane, ATH uses benign hydrogen donors like isopropanol or formic acid[5].

Causality of Stereocontrol: The system operates via a metal-ligand bifunctional mechanism[5]. The active 16-electron Ru-amido complex abstracts a proton and a hydride from the donor to form an 18-electron Ru-hydride-amine species. The ketone substrate does not coordinate directly to the metal; instead, it interacts via a highly ordered, six-membered pericyclic transition state stabilized by hydrogen bonding between the ligand's NH group and the carbonyl oxygen. This spatial arrangement strictly controls the trajectory of hydride attack[5].

Noyori_ATH_Mechanism Precatalyst RuCl(p-cymene)(TsDPEN) Precatalyst ActiveCat 16e- Ru Amido Complex (Active Catalyst) Precatalyst->ActiveCat Base Activation (-HCl) HydrideCat 18e- Ru Hydride-Amine Complex ActiveCat->HydrideCat H-Transfer from Donor HydrideCat->ActiveCat Concerted H-/H+ Transfer Alcohol Chiral Alcohol HydrideCat->Alcohol Product Release Ketone Prochiral Ketone Ketone->HydrideCat Six-Membered TS HDonor Isopropanol / Formate (H-Donor) HDonor->ActiveCat Binds

Figure 2: Metal-ligand bifunctional mechanism of Noyori Asymmetric Transfer Hydrogenation.

Ketoreductase (KRED) Biocatalysis

Ketoreductases (or alcohol dehydrogenases) are enzymes that catalyze the highly enantiospecific reduction of ketones using nicotinamide cofactors (NADH or NADPH)[2].

Causality of Stereocontrol: The enzyme's three-dimensional active site acts as a chiral mold. The binding pocket's topography forces the prochiral ketone into a single conformation relative to the incoming hydride from the NAD(P)H cofactor[1]. Because the enzyme environment is inherently chiral and highly restrictive, enantiomeric excesses frequently exceed 99%[6]. Modern protein engineering allows these enzymes to be tailored for bulky or non-natural substrates[1].

KRED_Catalytic_Cycle Ketone Prochiral Ketone KRED KRED Active Site (Enzyme-Substrate Complex) Ketone->KRED Substrate Binding Alcohol Chiral Alcohol KRED->Alcohol Product Release NADP NADP+ KRED->NADP Cofactor Oxidation NADPH NADPH NADPH->KRED Hydride Transfer IPA Isopropanol (Sacrificial H-Donor) NADP->IPA Regeneration System IPA->NADPH Hydride Recovery Acetone Acetone IPA->Acetone Byproduct

Figure 3: Catalytic cycle and cofactor regeneration workflow in KRED-mediated asymmetric reduction.

Quantitative Performance Comparison

To facilitate catalyst selection, the following table synthesizes the quantitative performance metrics and operational parameters of each system.

ParameterCBS ReductionNoyori ATHKRED Biocatalysis
Typical Enantiomeric Excess (ee) 90 - 95%95 - 99%>99%
Turnover Number (TON) Low (Catalyst at 5-10 mol%)High (Up to 100,000)Ultra-High (>100,000 with regeneration)
Hydride Source BH₃·THF, CatecholboraneIsopropanol, Formic AcidNAD(P)H (regenerated via IPA/Ethanol)
Reaction Conditions -20°C to RT, strictly anhydrousRT to 60°C, inert atmosphere30°C, aqueous buffer (pH 7), open air
Substrate Scope Very broad (predictable steric model)Broad (aryl/alkyl ketones, imines)Highly specific (requires engineered variants)
Environmental Impact Moderate (Boron waste, organic solvents)Low (High atom economy, heavy metals)Very Low (Biodegradable, aqueous, green)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows, incorporating critical checkpoints to ensure mechanistic integrity.

Protocol A: CBS Reduction of Acetophenone[3],[7]
  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Loading: Add (R)-Me-CBS oxazaborolidine (0.1 equivalents) dissolved in anhydrous THF. Cool the system to -20°C to maximize stereofacial discrimination.

  • Activation: Slowly add BH₃·SMe₂ (0.6 equivalents). Validation Check: Observe for gas evolution; the formation of the catalyst-borane complex is immediate.

  • Substrate Addition: Add acetophenone (1.0 equivalent) in THF dropwise over 60 minutes. Slower addition keeps the uncoordinated ketone concentration low, preventing non-catalyzed racemic reduction.

  • Quench & Workup: Upon completion (monitor via TLC), quench slowly with methanol at -20°C to destroy excess borane, followed by 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Noyori ATH of Acetophenone[5]
  • Precatalyst Activation: In an Argon-purged flask, combine RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) and acetophenone (1.0 equivalent).

  • H-Donor Addition: Introduce a degassed azeotropic mixture of formic acid and triethylamine (5:2 ratio). The base (triethylamine) is critical as it removes HCl from the precatalyst, generating the active 16-electron Ru-amido species.

  • Reaction: Stir at 40°C for 12 hours. Validation Check: The reaction mixture typically undergoes a color change (e.g., orange to dark red) indicating active catalyst formation.

  • Workup: Dilute with water and extract with dichloromethane. Wash the organic layer with brine, dry, and concentrate. Determine ee via chiral HPLC.

Protocol C: KRED-Catalyzed Reduction with Cofactor Regeneration[2],[1]
  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (often required for enzyme stability).

  • System Assembly: Add NADP⁺ (0.1 mM) and isopropanol (15% v/v). Isopropanol acts as the sacrificial hydrogen donor to continuously regenerate NADPH, keeping the expensive cofactor at catalytic amounts.

  • Biocatalyst Addition: Add the engineered KRED enzyme powder (e.g., 5-10 mg/mL).

  • Substrate Loading: Add the prochiral ketone (50 mM). Validation Check: If the substrate is highly hydrophobic, a biphasic system (e.g., adding a small percentage of DMSO or toluene) can be used to prevent enzyme precipitation.

  • Incubation: Shake at 30°C and 250 rpm for 24 hours.

  • Extraction: Extract the aqueous phase with ethyl acetate, centrifuge to resolve any protein emulsions, and concentrate the organic layer to yield the chiral alcohol.

Strategic Selection Guide

  • Choose CBS when working with novel, uncharacterized substrates in early-stage discovery where rapid, predictable stereochemical outcomes are needed without the time investment of enzyme screening[3].

  • Choose Noyori ATH for large-scale pharmaceutical manufacturing where high turnover numbers, cost-effective hydrogen donors, and broad substrate tolerance are required, provided heavy metal remediation is feasible[5].

  • Choose KRED Biocatalysis when targeting ultra-high enantiopurity (>99% ee) under strict green chemistry mandates. KREDs are particularly advantageous for complex, highly functionalized APIs where chemo- and regioselectivity are paramount[2],[1].

References

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant Source: Organic Letters (PMC) URL:[Link]

  • Corey–Itsuno reduction Source: Wikipedia URL:[Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

A Comparative Guide to the Synthesis of 3-Amino-1-Phenylpropan-1-ol: Benchmarking Efficiency and Stereoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-1-phenylpropan-1-ol, a chiral amino alcohol, and its N-substituted derivatives are critical structural motifs in a host of pharmacologically active molecules. The specific stereochemistry of its two chiral centers is paramount to the biological activity of blockbuster drugs such as the selective norepinephrine reuptake inhibitor (R)-atomoxetine and as a key precursor to (R)-fluoxetine.[1] Known by various names including phenylpropanolamine (PPA) and norephedrine, this compound exists as four stereoisomers: (1R,2S)- and (1S,2R)-norephedrine, and (1R,2R)- and (1S,2S)-norpseudoephedrine.[2] Consequently, the development of efficient, scalable, and highly stereoselective synthetic methodologies is a central focus in pharmaceutical process chemistry.

This guide provides an in-depth comparison of the primary synthetic routes to 3-amino-1-phenylpropan-1-ol, evaluating them on key performance indicators such as yield, stereoselectivity, operational complexity, and scalability. We will delve into the mechanistic underpinnings of each approach, explaining the causality behind experimental choices to provide researchers, scientists, and drug development professionals with a robust framework for methodological selection. The methods under review include the workhorse asymmetric reduction of β-aminoketones, classical condensation strategies, and the increasingly prominent biocatalytic routes.

Methodology 1: Asymmetric Reduction of a β-Aminoketone Precursor

This is arguably the most versatile and industrially relevant approach. The strategy is convergent, involving the initial synthesis of a prochiral β-aminoketone, which is then stereoselectively reduced to the desired chiral amino alcohol.

Causality and Experimental Design

The core of this method lies in the highly controlled reduction of the ketone functionality. The choice of reducing agent and catalyst is the critical determinant of enantioselectivity.

  • Precursor Synthesis via Mannich Reaction: The necessary precursor, 3-(methylamino)-1-phenylpropan-1-one, is reliably synthesized through the Mannich reaction.[3] This three-component condensation of acetophenone, formaldehyde (often as paraformaldehyde), and an amine hydrochloride (e.g., methylamine hydrochloride) is a robust C-C bond-forming reaction. The use of an alcohol as a solvent is typical, and the reaction proceeds by forming an electrophilic Eschenmoser's salt equivalent in situ, which is then attacked by the enol of acetophenone.

  • Asymmetric Reduction:

    • Catalytic Asymmetric Hydrogenation: For large-scale synthesis, this is often the preferred method due to its high atom economy. Chiral phosphine ligands complexed with transition metals like Rhodium or Ruthenium are employed. For instance, a Rhodium catalyst bearing a chiral bisphosphine ligand such as (S,S)-DuanPhos can stereoselectively deliver hydrogen to one face of the ketone, achieving excellent enantiomeric excess (ee).[1] The choice of catalyst is dictated by its ability to form a well-defined, rigid transition state with the aminoketone substrate, ensuring high facial discrimination.

    • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the reduction of the ketone by a borane source (e.g., borane-dimethyl sulfide complex).[1][4] The catalyst and the ketone form a complex that positions the borane to attack from the sterically less hindered face, again leading to high enantioselectivity.[5] This method is exceptionally reliable for a wide range of ketones but is often used on a smaller scale than catalytic hydrogenation due to the stoichiometry of the reagents.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

  • To a sealed reaction vessel, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.1 eq).

  • Add ethanol as the solvent and heat the mixture to 80-90°C for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the acetophenone is consumed.

  • Cool the reaction mixture to room temperature, then to 0-5°C to induce crystallization.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt of the β-aminoketone.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in degassed methanol.

  • Add the chiral catalyst, for example, Rhodium/(S,S)-DuanPhos (0.01 mol%).

  • Add a base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt in situ.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.

  • Heat the mixture to 50°C and stir vigorously for 24 hours.

  • Monitor for hydrogen uptake and reaction completion by HPLC.

  • Upon completion, carefully vent the reactor, and filter the mixture to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting product is purified by crystallization to yield (R)-3-(methylamino)-1-phenylpropan-1-ol.

Visualization: Asymmetric Reduction Workflow

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Hydrogenation A Acetophenone Mannich Mannich Reaction (Ethanol, 80-90°C) A->Mannich B Paraformaldehyde B->Mannich C Methylamine HCl C->Mannich Ketone 3-(Methylamino)-1-phenyl -propan-1-one HCl Mannich->Ketone Ketone_free Free Aminoketone Ketone->Ketone_free Base (Et₃N) Catalyst Chiral Rh Catalyst + H₂ (50 atm) Ketone_free->Catalyst Product (R)-3-(Methylamino)-1- phenylpropan-1-ol Catalyst->Product Stereoselective Reduction

Caption: Workflow for asymmetric synthesis via Mannich reaction and catalytic hydrogenation.

Methodology 2: Condensation of Benzaldehyde and a Nitroalkane (Henry Reaction)

A classical route to phenylpropanolamines involves the condensation of an aromatic aldehyde with a nitroalkane, followed by reduction of the nitro group. This pathway is attractive due to the low cost and wide availability of the starting materials.

Causality and Experimental Design
  • Condensation (Henry Reaction): Benzaldehyde is reacted with nitroethane in the presence of a base. This nitro-aldol reaction forms 1-phenyl-2-nitropropan-1-ol.[6][7] The reaction creates two adjacent stereocenters, and controlling the diastereoselectivity (i.e., the ratio of erythro to threo isomers) is the primary challenge. The choice of base, solvent, and temperature can influence this ratio, but often a mixture is obtained, necessitating a downstream separation or resolution.

  • Reduction: The resulting nitro alcohol is then reduced to the final amino alcohol. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is effective for this transformation, as it simultaneously reduces the nitro group to a primary amine.[7]

The main drawback of this method is the lack of inherent enantiocontrol and often poor diastereocontrol, making it less efficient for producing a single, optically pure isomer without a subsequent, often difficult, resolution step.

Experimental Protocol: Henry Reaction and Reduction

Step 1: Synthesis of 1-Phenyl-2-nitropropan-1-ol

  • Combine benzaldehyde (1.0 eq) and nitroethane (1.1 eq) in a suitable solvent like methanol.

  • Cool the mixture to 0°C and slowly add an aqueous solution of sodium hydroxide (1.2 eq) while maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture with hydrochloric acid to quench the reaction.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude nitro alcohol as a mixture of diastereomers.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude 1-phenyl-2-nitropropan-1-ol in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-50°C.

  • Maintain stirring and monitor the reaction by hydrogen uptake.

  • Once the reaction is complete, filter the mixture through celite to remove the catalyst.

  • Evaporate the solvent to yield racemic norephedrine/norpseudoephedrine, which requires further purification and resolution.

Visualization: Henry Reaction Pathway

G Start_A Benzaldehyde Henry Henry Reaction (Base Catalyzed) Start_A->Henry Start_B Nitroethane Start_B->Henry Nitroalcohol 1-Phenyl-2-nitropropan-1-ol (Diastereomeric Mixture) Henry->Nitroalcohol Reduction Catalytic Hydrogenation (H₂, Raney Ni) Nitroalcohol->Reduction Product 3-Amino-1-phenylpropan-1-ol (Racemic Mixture of Diastereomers) Reduction->Product

Caption: Synthesis pathway via Henry reaction followed by catalytic reduction.

Methodology 3: Biocatalytic Synthesis

Leveraging the inherent stereoselectivity of enzymes offers a powerful and "green" alternative to traditional chemical methods. Biocatalysis operates under mild, aqueous conditions and can provide access to single stereoisomers with exceptionally high purity.[8]

Causality and Experimental Design

The choice of enzyme class dictates the synthetic strategy.

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor. To synthesize 3-amino-1-phenylpropan-1-ol, one could start with the corresponding β-aminoketone. The reaction equilibrium, however, is often unfavorable.[9] A clever strategy to drive the reaction to completion is to couple the transaminase with a second enzyme, such as a pyruvate decarboxylase (PDC). The PDC removes the pyruvate byproduct by converting it into acetaldehyde and CO₂, effectively pulling the equilibrium towards the desired amine product.[9]

  • Ketoreductases (KREDs): KREDs are enzymes that use a cofactor (like NADPH) to reduce ketones to alcohols with exquisite stereocontrol.[10] A KRED with the appropriate selectivity can replace the metal-based catalysts used in Methodology 1 for the reduction of the β-aminoketone precursor. A cofactor recycling system, often involving a sacrificial alcohol (like isopropanol) and a secondary dehydrogenase, is required for economic viability.

  • Thiamine Diphosphate (ThDP)-dependent Lyases: These enzymes can catalyze the asymmetric carboligation of two aldehydes. For instance, a lyase can condense benzaldehyde with acetaldehyde to form (R)-phenylacetylcarbinol ((R)-PAC), a key precursor.[11] This chiral intermediate can then be converted to (1R,2S)-norephedrine via chemical reductive amination, preserving the stereocenter created by the enzyme.

Experimental Protocol: Transaminase-Pyruvate Decarboxylase Cascade
  • Prepare a buffered aqueous solution (e.g., 150 mM potassium phosphate, pH 7.5).

  • Add the substrate, 1-phenylpropan-1-one-2-amine (or a suitable precursor ketone), to the desired concentration (e.g., 50 mM).

  • Add the amine donor, L-alanine (e.g., 5-10 equivalents).

  • Add necessary cofactors: pyridoxal-5'-phosphate (PLP) for the transaminase and thiamine pyrophosphate (TPP) and MgCl₂ for the decarboxylase.

  • Initiate the reaction by adding the cell lysate or purified enzymes: a transaminase (e.g., from Chromobacterium violaceum) and a pyruvate decarboxylase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitor product formation and enantiomeric excess using chiral HPLC.

  • Upon completion, stop the reaction (e.g., by pH shift or adding an organic solvent), separate the biomass, and extract the product from the aqueous phase.

Visualization: Biocatalytic Cascadedot

G

Sources

Strategic Approaches to Fluoxetine Precursors: A Comparative Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The pharmacological efficacy of fluoxetine—a globally prescribed selective serotonin reuptake inhibitor (SSRI)—is heavily dependent on its stereochemistry. While traditionally administered as a racemic mixture, the isolated enantiomers exhibit distinct pharmacokinetic profiles. The critical bottleneck in the asymmetric synthesis of (R)- and (S)-fluoxetine is the highly enantioselective generation of its chiral precursors, specifically1 and 3-amino-1-phenyl-1-propanol derivatives[1].

This guide objectively compares the performance, scalability, and mechanistic causality of three leading synthetic strategies: CBS-catalyzed asymmetric reduction, catalytic asymmetric allylation, and biocatalytic ketoreductase (KRED) workflows.

Mechanistic Evaluation of Synthetic Strategies

Asymmetric Borane Reduction (CBS Pathway)

The Corey-Bakshi-Shibata (CBS) reduction is a classical approach for synthesizing (S)-3-chloro-1-phenyl-1-propanol from 3-chloro-1-phenyl-1-propanone[2].

  • Causality in Reagent Selection: Historically, borane-tetrahydrofuran (BH₃-THF) was used as the reductant. However, BH₃-THF is highly reactive and prone to uncatalyzed background reductions, which yield racemic alcohols and depress the overall enantiomeric excess (ee). By replacing BH₃-THF with 2, the release of BH₃ is kinetically controlled. This ensures that hydride transfer occurs exclusively within the chiral pocket of the oxazaborolidine catalyst, maintaining high stereocontrol (up to 87.7% ee) while improving thermal stability for process scale-up[2].

Catalytic Asymmetric Allylation (Maruoka’s Catalyst)

An alternative, highly efficient route to (R)-fluoxetine utilizes the catalytic asymmetric allylation of benzaldehyde to form (R)-1-phenyl-but-3-en-1-ol[3].

  • Causality in Catalyst Design: This method employs a bimetallic µ-oxo bis(binaphthoxy)(isopropoxy)titanium complex. The dual titanium centers are not redundant; they act synergistically to simultaneously coordinate the aldehyde oxygen and the allylstannane reagent. This dual-activation locks the transition state into a rigid, sterically demanding geometry, completely shielding one face of the aldehyde. The result is an exceptional 3, which is preserved through subsequent oxidative cleavage and amination steps[3].

Biocatalytic Ketoreductase (KRED) Reduction

Enzyme-mediated asymmetric reduction represents the modern gold standard for green pharmaceutical synthesis. Engineered NADH/NADPH-dependent ketoreductases (e.g., KRED 132) can reduce prochiral ketones directly to fluoxetine precursors[4].

  • Causality in Cosolvent Selection: A major limitation of biocatalysis is the poor aqueous solubility of lipophilic fluoxetine precursors. The introduction of 4 serves a dual, self-reinforcing purpose. First, it acts as a cosolvent, bringing the substrate into the aqueous enzymatic phase. Second, it acts as a stoichiometric reductant. As the KRED reduces the ketone, ethanol is oxidized, regenerating the nicotinamide cofactor in situ. This thermodynamic driving force pushes the reaction to completion without requiring a secondary glucose dehydrogenase system[4].

Quantitative Performance Comparison

Synthetic StrategyKey IntermediateCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Environmental Impact (E-factor)
CBS Asymmetric Reduction (S)-3-Chloro-1-phenyl-1-propanolBorane Amine / Chiral Oxazaborolidine88.3 – 93.881.6 – 87.7High (Metal/Boron waste)
Catalytic Asymmetric Allylation (R)-1-Phenyl-but-3-en-1-olMaruoka's Ti(IV) Complex90.0 (Allylation)99.0Moderate (Heavy metal catalyst)
Biocatalytic Reduction (R)-3-Aryl-3-hydroxypropanamineKetoreductase (KRED 132)> 95.0> 99.0Low (Aqueous, Renewable)
Imine Borylation / Reduction (R)-FluoxetineCopper-mediated β-borylation45.0 (Overall)96.0Moderate

(Data synthesized from comparative literature on fluoxetine precursor yields and stereoselectivity[2][3][4][5].)

Validated Experimental Protocols

Protocol A: CBS Reduction of 3-Chloro-1-phenyl-1-propanone
  • Catalyst Activation: Dissolve (R)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%) and borane-amine complex (1.2 eq) in anhydrous THF under N₂.

  • Controlled Addition: Add 3-chloro-1-phenyl-1-propanone dropwise over 2 hours at 0°C.

    • Causality: Slow addition prevents substrate accumulation, ensuring the catalyst is not outcompeted by the uncatalyzed background reduction.

  • Validation Check (In-Process): Analyze an aliquot via TLC (Hexane:EtOAc 4:1). The reaction is a self-validating system if the ketone spot (Rf ~0.6) is completely consumed before the quench, preventing unreacted ketone from complicating downstream crystallization.

  • Quench & Isolate: Quench with MeOH, concentrate, and purify via silica gel chromatography to yield (S)-3-chloro-1-phenyl-1-propanol[2].

Protocol B: Biocatalytic Reduction using KRED 132
  • System Initialization: Dissolve KRED 132 (10 mg/mmol substrate) and NADP⁺ (0.1 mM) in 100 mM phosphate buffer (pH 7.5).

  • Substrate Integration: Dissolve the prochiral ketone precursor in ethanol (10% v/v final concentration) and add to the buffer.

    • Causality: Ethanol solubilizes the substrate and acts as the hydride source for continuous cofactor regeneration.

  • Validation Check (In-Process): Monitor the pH using a pH-stat. As the reaction proceeds, the pH should remain stable due to the four-electron redox neutrality of the ethanol system. Confirm >99% conversion via GC/MS before proceeding to extraction[4].

  • Extraction: Extract the chiral secondary alcohol with ethyl acetate, dry over MgSO₄, and concentrate.

Protocol C: Catalytic Asymmetric Allylation
  • Catalyst Assembly: Mix (R)-BINOL (20 mol%) and Ti(OPr)₄ (15 mol%) in CH₂Cl₂ at 0°C to form the Maruoka catalyst in situ.

  • Allylation: Add benzaldehyde (1 eq) and allyl-tri-n-butyltin (1.2 eq). Stir for 72 hours at 0°C.

  • Validation Check (In-Process): Perform Chiral HPLC on a reaction aliquot. The protocol is validated to proceed only if the (R)-1-phenyl-but-3-en-1-ol peak demonstrates >98% ee, ensuring the bimetallic locking mechanism was successful[3].

  • Downstream Processing: Subject the terminal alkene to OsO₄/NaIO₄ oxidative cleavage, followed by reductive amination to yield the fluoxetine precursor[3].

Visualizing the Synthetic Workflows

Pathways Start1 3-Chloro-1-phenyl-1-propanone Route1 CBS Reduction (Borane Amine) Start1->Route1 Start2 Benzaldehyde Route2 Asymmetric Allylation (Maruoka Catalyst) Start2->Route2 Start3 3-Aryl-3-ketopropanamine Route3 Biocatalytic Reduction (KRED / NADPH) Start3->Route3 Int1 (S)-3-Chloro-1-phenyl-1-propanol Route1->Int1 93.8% yield, 87.7% ee Int2 (R)-1-Phenyl-but-3-en-1-ol Route2->Int2 90% yield, 99% ee Int3 (R)-3-Aryl-3-hydroxypropanamine Route3->Int3 >99% ee Target (R)-Fluoxetine / (S)-Fluoxetine Int1->Target Amination & Arylation Int2->Target Cleavage & Amination Int3->Target Arylation

Divergent synthetic pathways to fluoxetine precursors.

KRED_Workflow Substrate Prochiral Ketone (Lipophilic) Enzyme Ketoreductase (KRED 132) + NADP+ Substrate->Enzyme Solubilized by Ethanol Product Chiral Secondary Alcohol (>99% ee) Enzyme->Product Stereoselective Reduction Cofactor Ethanol (Cosolvent & Reductant) Cofactor->Enzyme Hydride transfer to NADP+

Biocatalytic ketoreductase workflow for chiral alcohol synthesis.

Conclusion

Selecting the optimal synthetic strategy for fluoxetine precursors requires balancing stereochemical purity with process scalability. While Maruoka's catalytic allylation provides near-perfect enantiomeric excess (99% ee), the heavy metal footprint makes it less ideal for green manufacturing. Conversely, biocatalytic KRED reductions offer a highly sustainable, self-regenerating system with equivalent stereocontrol, positioning enzymatic pathways as the superior choice for modern pharmaceutical development.

References

  • Enantioselective transformation of fluoxetine in water and its ecotoxicological relevance.nih.gov.
  • A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor.scielo.br.
  • Asymmetric Synthesis of (S)
  • Total synthesis of fluoxetine and duloxetine through an in situ imine formation/borylation/transimin
  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.nih.gov.

Sources

Safety Operating Guide

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Hazards

Immediate Action Required: Treat this compound as a High-Hazard / Potentially Bioactive / Unstable Intermediate .

As researchers, we often categorize waste by simple functional groups (e.g., "Organic Ketone"). However, 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one presents a dual-threat profile that demands a deviation from standard solvent waste protocols:

  • Chemical Instability: As a

    
    -aminoketone (Mannich base), it is prone to the retro-Mannich reaction  at neutral or basic pH, spontaneously decomposing into phenyl vinyl ketone (a potent alkylator) and N-methylhydroxylamine (a mutagen).
    
  • Regulatory Ambiguity: Structurally, this is an N-hydroxy derivative of Methcathinone (a Schedule I Controlled Substance). Under the Federal Analogue Act (USA) or similar international laws, it may be treated legally as a Schedule I substance if not strictly managed within a research context.

Part 1: Chemical Profile & Hazard Identification

To dispose of this correctly, you must understand why it is dangerous. The molecule contains two opposing reactive centers that dictate its waste stream.

FeatureChemical MoietyHazard MechanismWaste Implication
A

-Aminoketone Backbone
Retro-Mannich Fragmentation: In the presence of moisture or base (pH > 7), it cleaves into a Michael acceptor (vinyl ketone).NEVER mix with basic waste streams (e.g., hydroxide washes).
B N-Hydroxy (Hydroxylamine) Redox Activity & Mutagenicity: The N-OH bond is chemically labile and often Ames-positive (genotoxic).Treat as Cytotoxic/Genotoxic Waste .
C Phenylpropanone Core CNS Activity Potential: Structural analog to psychoactive cathinones.Requires Witnessed Destruction or secure Chain of Custody.
Part 2: Pre-Disposal Stabilization Protocol

The Golden Rule: Do not allow the waste to reach Neutral/Basic pH. Standard organic waste drums often contain traces of basic washes (bicarbonate/hydroxide). If you add this compound to such a drum, you risk generating toxic vinyl ketones and heat (exothermic decomposition) inside the drum.

Protocol A: Stabilization of Solutions

Applicability: Reaction mixtures, mother liquors.

  • Check pH: Ensure the solution is Acidic (pH < 5) .

  • Acidification: If the solution is neutral, add dilute Acetic Acid or HCl (1M) dropwise until pH ~3-4.

    • Why? Protonation of the amine nitrogen locks the molecule, preventing the lone pair from initiating the retro-Mannich elimination.

  • Segregation: Label the container explicitly: "Acidic Organic Waste – Contains

    
    -Aminoketone."
    
Part 3: The Disposal Workflow
Decision Matrix: Waste Classification

WasteDecision Start Waste Form Identification IsSolid Is it Solid / Pure Substance? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidClass Classify as Solid Hazardous Waste IsSolid->SolidClass CheckSolvent Identify Solvent Matrix IsLiquid->CheckSolvent DoubleBag Double Bag (Polyethylene) Label: 'Toxic/Genotoxic' SolidClass->DoubleBag Incineration Destruction: High-Temp Incineration DoubleBag->Incineration Halogenated Halogenated (DCM/Chloroform)? CheckSolvent->Halogenated Acidify CRITICAL: Acidify to pH < 5 Halogenated->Acidify Regardless of Solvent Segregate Segregate: Do NOT mix with Bases Acidify->Segregate LiquidIncineration Destruction: Fuel Blending/Incineration Segregate->LiquidIncineration

Figure 1: Decision matrix for segregating


-aminoketone waste to prevent downstream reactivity.
Detailed Procedures

1. Solid Waste (Pure Compound)

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for cytotoxic materials.

  • Primary Containment: Place the substance in a clear, sealable bag (e.g., Ziploc) inside the jar.

  • Labeling:

    • Chemical Name: 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one.

    • Hazards: Toxic, Irritant, Suspected Mutagen.[1]

    • RCRA Code: Use D001 (Ignitable) if residual solvent is present, or D003 (Reactive) if the specific synthesis batch is unstable. If no specific code applies, default to Toxic Organic Waste .

  • Destruction: Must be sent for Incineration . Do not landfill.

2. Liquid Waste (Reaction Mixtures)

  • Compatibility Check: Verify the waste stream is Non-Basic .

  • Container: Amber glass or HDPE carboy.

  • Volume Limit: Fill only to 80% capacity to allow for potential off-gassing if degradation occurs.

  • Solvent Codes:

    • If in Acetone/Methanol: F003 (Ignitable).

    • If in DCM: F002 (Toxic/Halogenated).

3. Controlled Substance "Chain of Custody" (If Applicable)

  • Context: If your institution treats this as a precursor or analog:

    • Do not simply place it in the hallway waste pickup.

    • Witnessed Disposal: Two authorized personnel must witness the transfer of the material to the waste contractor.[2]

    • Irreversible Destruction (Optional): For small quantities (<5g), use a chemical digestion kit (e.g., Rx Destroyer or activated carbon slurry) before placing it in the solid waste bin, provided this complies with your local EHS regulations.

Part 4: Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: The dust may be a respiratory sensitizer (hydroxylamine moiety).

  • PPE Upgrade: Don double nitrile gloves and an N95 or P100 respirator.

  • Quench (The "Self-Validating" Step):

    • Do not just wipe it up.

    • Cover the spill with a weak acid absorbent (e.g., citric acid based spill kit) or inert vermiculite.

    • Validation: The acid stabilizes the amine, preventing the formation of volatile vinyl ketones during cleanup.

  • Decontamination: Wipe the surface with 10% acetic acid, followed by soap and water. Do not use Bleach (Bleach + Amines = Chloramines/Toxic Gas).

Part 5: Regulatory Framework & Compliance
AuthorityRegulation / CodeRequirement
EPA (RCRA) 40 CFR 261.33 Likely classifies as "Characteristic" waste (Ignitable/Reactive) unless P/U listed. Default to Incineration.
DEA (USA) 21 U.S.C. § 813 Federal Analogue Act: May be treated as Schedule I if intended for human use. Maintain strict inventory logs until destruction.
DOT 49 CFR 172 Shipping Name: Toxic solids, organic, n.o.s. (3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one). Class 6.1.
References
  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Identification: Characteristic of Reactivity (D003). Retrieved from [Link]

  • Simplício, A. L., et al. (2007).[3] Beta-aminoketones as prodrugs with pH-controlled activation.[3] International Journal of Pharmaceutics.[3] (Demonstrates retro-Mannich instability at neutral pH). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Toxic and Hazardous Substances: Hydroxylamine and derivatives. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2023). Disposal of Controlled Substances. (Guidelines for witnessing and non-retrievable destruction). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one (Structure: Ph-C(=O)-CH₂-CH₂-N(OH)Me) is a specialized Mannich base intermediate containing an N-substituted hydroxylamine moiety. Unlike stable commercial reagents, this compound presents a trifecta of hazards: chemical instability (retro-Mannich degradation), corrosivity, and potential mutagenicity.

Treat this substance as a Category 1B Corrosive and a Potential Sensitizer . Strict adherence to the "Cold-Chain, Inert-Atmosphere" protocol is required to prevent the release of formaldehyde and N-methylhydroxylamine during handling.

Part 2: Chemical Hazard Profile & PPE Matrix[1][2]

Structural Hazard Analysis

The safety protocols below are derived from the functional group reactivity of N-hydroxylamines and β-aminoketones.

FeatureHazard ClassMechanism of ActionCritical Control
Hydroxylamine (-N(OH)-) Mutagen / Sensitizer DNA alkylation potential; Skin sensitization via protein haptenization.Double-gloving; Zero skin contact.
Mannich Base Backbone Unstable / Toxic Retro-Mannich reaction releases Formaldehyde (Carcinogen) and Methylhydroxylamine (Toxic).Handle only in Fume Hood; Keep cold.[1]
Basic Nitrogen Corrosive (Cat 1B) High pH in aqueous solution; destruction of mucosal tissue.Full face protection; Acid-gas respiration.
Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the phenyl ring facilitates permeation.

Protection ZoneRequired EquipmentTechnical Justification
Ocular/Face Face Shield (8-inch) + Chemical Goggles Prevents splashes from reaching mucous membranes. Goggles must be indirect-vented to block vapors.
Dermal (Hands) Double Nitrile (min 5 mil) OR Silver Shield® (Laminate) Laminate gloves provide >4hr breakthrough time for ketones and amines. Nitrile degrades rapidly if exposed to ketones.
Respiratory P100/OV/AG Cartridge Protects against particulate dust (P100) and degradation byproducts: Organic Vapors (OV) and Acid Gases (AG).
Body Tyvek® Lab Coat + Chemical Apron Standard cotton coats absorb toxic liquids. Tyvek repels splashes.

Part 3: Operational Protocols

Receiving & Storage (The "Cold Chain" Rule)

This compound is prone to thermal decomposition.[2]

  • Receipt: Inspect package integrity in a fume hood. If the container is swollen, do not open —this indicates decomposition and gas evolution.

  • Storage:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen (Air-sensitive).

    • Container: Amber glass (Light-sensitive).

Weighing & Solubilization (Critical Control Point)

Objective: Minimize exposure to atmospheric moisture which accelerates hydrolysis.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed container to warm to room temperature inside a desiccator before opening. Why? To prevent condensation of water vapor onto the cold solid, which triggers hydrolysis.

  • Transfer:

    • Solids: Use a disposable anti-static spatula.

    • Oils/Liquids: Use a glass syringe with a Luer-lock tip. Avoid plastic pipettes which may leach plasticizers.

  • Solubilization: Dissolve immediately in anhydrous solvent (e.g., DCM, THF).

    • Note: Avoid acetone or aldehydes as solvents; the hydroxylamine group will react to form nitrones.

Reaction Setup & Monitoring
  • Venting: All reaction vessels must be vented through an inert gas line (bubbler) to a scrubber.

  • Quenching: Do not quench directly with strong acid. The heat of neutralization can trigger explosive decomposition of the hydroxylamine moiety. Use a buffered quench (e.g., sat. NH₄Cl) at 0°C.

Part 4: Emergency Response & Disposal[2]

Spill Management Logic

Scenario: 500 mg solid spill on benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don Face Shield and Silver Shield gloves.

  • Neutralize: Cover spill with vermiculite treated with dilute citric acid (to neutralize the amine).

  • Collect: Scoop into a hazardous waste jar labeled "Toxic/Corrosive Debris."

  • Decontaminate: Wash surface with 10% bleach solution (oxidizes the hydroxylamine) followed by water.

Waste Disposal Streams
Waste TypeClassificationDisposal Method
Mother Liquors Halogenated/Non-Halogenated OrganicSegregate from oxidizers. Label "Contains Hydroxylamine Derivatives."
Solid Waste Hazardous DebrisDouble-bag in polyethylene. Incineration recommended.
Aqu. Quench Basic Toxic AqueousAdjust pH to 7-9. Check for residual organics before disposal.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Receive Chemical (Check Seal Integrity) Inspect Visual Inspection (Swollen/Crystalline?) Start->Inspect Reject QUARANTINE (Do Not Open) Inspect->Reject Swollen/Degraded Storage Store @ -20°C (Argon Atmosphere) Inspect->Storage Intact Equilibrate Warm to RT in Desiccator (Prevent Condensation) Storage->Equilibrate Before Use Open Open in Fume Hood Equilibrate->Open Weighing Weighing Procedure Open->Weighing Solid Use Anti-Static Spatula Weighing->Solid If Solid Liquid Use Glass Syringe Weighing->Liquid If Oil/Melt Reaction Reaction Setup (Avoid Acetone/Aldehydes) Solid->Reaction Liquid->Reaction Waste Disposal (Segregate from Oxidizers) Reaction->Waste

Figure 1: Operational workflow for handling unstable Mannich base intermediates. Note the critical equilibration step to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(Methylamino)-1-phenylpropan-1-one (Analogous Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Hydroxylamine and its salts (Sensitization & Mutagenicity Data). Retrieved from [Link]

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Referencing instability of N-substituted hydroxylamines and Mannich bases). Elsevier.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.